molecular formula C9H14BrNO3 B193045 Captopril bromo analog CAS No. 80629-35-2

Captopril bromo analog

Número de catálogo: B193045
Número CAS: 80629-35-2
Peso molecular: 264.12 g/mol
Clave InChI: SJYSAVFKJLHJHP-RQJHMYQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline is an intermediate in the synthetic preparation of Captopril, a orally active angiotensin-converting enzyme (ACE) inhibitor.

Propiedades

IUPAC Name

(2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYSAVFKJLHJHP-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230443
Record name Captopril bromo analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80629-35-2
Record name Captopril bromo analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080629352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Captopril bromo analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPTOPRIL BROMO ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HCR5N6952
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Captopril Bromo Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the Captopril bromo analog, scientifically known as 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline. This compound is a structural analog of the potent angiotensin-converting enzyme (ACE) inhibitor, Captopril, where the thiol group is substituted with a bromine atom. Often identified as "Captopril impurity B," understanding its synthesis and characterization is crucial for quality control in Captopril production and for exploring the structure-activity relationships of Captopril analogs. This document details the synthetic pathway, experimental protocols for characterization, and summarizes key quantitative data.

Introduction

Captopril, the first orally active ACE inhibitor, revolutionized the treatment of hypertension and heart failure. Its mechanism of action relies on the interaction of its thiol group with the zinc ion in the active site of ACE. The this compound, 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline, represents a key synthetic intermediate and a potential impurity in the manufacturing of Captopril. The replacement of the pharmacologically active thiol group with a bromine atom is expected to significantly alter its biological activity, making its study valuable for understanding the chemical space around Captopril and for the development of novel analogs.

Synthesis Pathway

The synthesis of the this compound can be logically approached through the acylation of L-proline with a reactive derivative of 3-bromo-2-methylpropionic acid. This multi-step synthesis starts from readily available precursors.

Synthesis_Pathway Methacrylic_acid Methacrylic Acid Bromo_acid 3-Bromo-2-methylpropanoic Acid Methacrylic_acid->Bromo_acid Hydrobromination HBr HBr Bromo_acyl_chloride 3-Bromo-2-methylpropanoyl Chloride Bromo_acid->Bromo_acyl_chloride Acyl Chloride Formation SOCl2 SOCl₂ Captopril_bromo_analog This compound (1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline) Bromo_acyl_chloride->Captopril_bromo_analog Acylation L_Proline L-Proline L_Proline->Captopril_bromo_analog Base Base

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Bromo-2-methylpropanoic Acid

This procedure is adapted from known methods of hydrohalogenation of α,β-unsaturated carboxylic acids.

  • Reaction Setup: To a solution of methacrylic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add hydrobromic acid (HBr, ~1.1 eq, typically 48% aqueous solution) dropwise at 0°C with constant stirring.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield 3-bromo-2-methylpropanoic acid.

Synthesis of 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline

This step involves the formation of an amide bond between L-proline and the acid chloride of 3-bromo-2-methylpropanoic acid.

  • Acid Chloride Formation: 3-Bromo-2-methylpropanoic acid (1.0 eq) is reacted with thionyl chloride (SOCl₂, ~1.2 eq) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at room temperature to form 3-bromo-2-methylpropanoyl chloride. The reaction is typically stirred for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Acylation of L-proline: L-proline (1.0 eq) is dissolved in an aqueous basic solution (e.g., NaOH or K₂CO₃) and cooled to 0°C. The freshly prepared 3-bromo-2-methylpropanoyl chloride, dissolved in a suitable organic solvent (e.g., toluene), is added dropwise to the L-proline solution while maintaining the pH between 8-9.

  • Reaction and Purification: The reaction mixture is stirred at room temperature for several hours. After completion, the aqueous layer is acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
IUPAC Name (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Synonyms Captopril impurity B
CAS Number 80629-35-2
Molecular Formula C₉H₁₄BrNO₃
Molecular Weight 264.12 g/mol [1]
Predicted Density 1.555 g/cm³
Predicted Boiling Point 425.1 °C
Predicted Melting Point 110-114 °C
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show characteristic signals for the proline ring protons.

    • A doublet for the methyl group on the propanoyl chain.

    • A multiplet for the methine proton on the propanoyl chain.

    • A doublet of doublets for the diastereotopic protons of the bromomethyl group.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals corresponding to the carbonyl carbons of the amide and carboxylic acid.

    • Signals for the carbons of the proline ring.

    • Signals for the methyl, methine, and bromomethyl carbons of the propanoyl side chain.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band around 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

    • A strong absorption band around 1700-1750 cm⁻¹ for the C=O stretching of the carboxylic acid.

    • A strong absorption band around 1600-1650 cm⁻¹ for the C=O stretching of the amide.

    • A C-Br stretching absorption, typically in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

    • A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Synthesis Synthesis of Crude Product Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (HPLC, TLC) Purification->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Product Characterized Captopril Bromo Analog NMR->Final_Product MS->Final_Product IR->Final_Product

Figure 2: Workflow for the characterization of this compound.

Biological Activity Considerations

The thiol group of Captopril is essential for its potent ACE inhibitory activity. The substitution of this group with a bromine atom is expected to drastically reduce or eliminate its affinity for the ACE active site. While specific biological activity data for the this compound is scarce, it is reasonable to hypothesize that it would not exhibit significant ACE inhibition. However, as an alkylating agent, it might possess other, yet unexplored, biological activities or toxicities. Further research would be required to fully elucidate its pharmacological profile.

Conclusion

This technical guide has outlined the synthesis and characterization of the this compound, 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline. The provided synthetic pathway and characterization workflow offer a solid foundation for researchers interested in this and similar Captopril analogs. While this compound is often considered an impurity, its synthesis and characterization are vital for ensuring the quality of Captopril and for expanding the understanding of structure-activity relationships within this important class of therapeutic agents. Further investigation into its biological properties could also yield new insights.

References

An In-depth Technical Guide to the Chemical Properties of a Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure.[1] Its mechanism of action, centered on the inhibition of the renin-angiotensin-aldosterone system (RAAS), has been a cornerstone of cardiovascular therapy.[2] The structure-activity relationship (SAR) of captopril has been extensively studied, revealing key functional groups responsible for its potent inhibitory activity.[1][3] This guide explores the theoretical chemical properties of a bromo analog of captopril, providing a framework for its synthesis, characterization, and potential as a novel ACE inhibitor.

The introduction of a bromine atom, a halogen, onto the captopril scaffold could modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Predicted Chemical Properties

The chemical properties of a captopril bromo analog would be largely influenced by the core captopril structure, with modifications attributable to the presence of the bromine atom. The exact properties would depend on the position of the bromine substitution. Assuming a substitution on the methylpropanoyl side chain, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of Captopril and its Bromo Analog

PropertyCaptoprilThis compound (Predicted)
Molecular Formula C₉H₁₅NO₃S[4]C₉H₁₄BrNO₃S
Molecular Weight 217.29 g/mol [4]~296.18 g/mol
IUPAC Name (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid[4](2S)-1-[(2S)-2-(bromomethyl)-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (example)
Solubility Soluble in water, methanol, ethanol, and chloroform.Expected to have lower aqueous solubility and higher lipid solubility due to the hydrophobic nature of bromine.
pKa Carboxylic acid: ~3.7, Thiol: ~9.8Similar pKa values expected for the core functional groups.
Reactivity The thiol group is susceptible to oxidation, forming a disulfide dimer.[5]The thiol group would retain its reactivity. The carbon-bromine bond may be susceptible to nucleophilic substitution.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of captopril and, by extension, its bromo analog, is the competitive inhibition of angiotensin-converting enzyme (ACE).[4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[3]

By inhibiting ACE, the bromo analog would prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator.[6] Inhibition of ACE by the bromo analog would therefore lead to increased levels of bradykinin, further contributing to the antihypertensive effect.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE CaptoprilBromoAnalog This compound CaptoprilBromoAnalog->AngiotensinII Inhibition CaptoprilBromoAnalog->Inactive_Fragments Inhibition Synthesis_Workflow MethacrylicAcid Methacrylic Acid BromoIntermediate 3-Bromo-2-methylpropanoic acid MethacrylicAcid->BromoIntermediate Bromination HBr AcidChloride 3-Bromo-2-methylpropanoyl chloride BromoIntermediate->AcidChloride Acyl Chloride Formation SOCl2 Coupling N-(3-Bromo-2-methylpropanoyl)-L-proline AcidChloride->Coupling Coupling LProline L-Proline LProline->Coupling FinalProduct This compound Coupling->FinalProduct Nucleophilic Substitution Thiolation

References

The Core Mechanism of Captopril and its Analogs: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, and its analogs. It delves into the molecular interactions governing ACE inhibition, presents quantitative data on the inhibitory potency of various captopril derivatives, and offers detailed experimental protocols for assessing ACE inhibitory activity. Furthermore, this document explores the structure-activity relationships that dictate the efficacy of these compounds and their pharmacokinetic profiles. Visual diagrams generated using Graphviz are provided to illustrate key signaling pathways and experimental workflows, offering a clear and concise reference for researchers in pharmacology and drug development.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of ACE

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key component of this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an elevation in blood pressure. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Therefore, inhibition of ACE presents a dual benefit: it decreases the production of the vasoconstrictor angiotensin II and potentiates the effects of the vasodilator bradykinin.

Captopril: The Archetypal ACE Inhibitor

Captopril was the first orally active ACE inhibitor and its development marked a significant milestone in the treatment of hypertension and heart failure. Its mechanism of action is centered on its ability to directly bind to the active site of ACE, thereby preventing the binding and conversion of angiotensin I.

Molecular Mechanism of Action

The inhibitory activity of captopril is attributed to three key structural features that interact with the active site of ACE:

  • A Terminal Carboxyl Group: This group forms an ionic bond with a positively charged residue, such as an arginine or lysine, in the S1' subsite of the ACE active site.

  • An Amido Carbonyl Group: This group participates in hydrogen bonding with amino acid residues within the enzyme's active site.

  • A Zinc-Binding Group: Captopril possesses a sulfhydryl (-SH) group that coordinates with the essential zinc ion (Zn²⁺) in the catalytic center of ACE. This interaction is crucial for its high inhibitory potency.

The binding of captopril to the active site of ACE is a reversible and competitive inhibition.

Quantitative Analysis of ACE Inhibition

The potency of captopril and its analogs as ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

CompoundIC50 (nM)Ki (nM)Notes
Captopril1.7 - 231.7The archetypal ACE inhibitor.
Zofenoprilat (active metabolite of Zofenopril)11-Sulfhydryl-containing analog.
(2S,4R)-4-fluoro-captopril--A halogenated analog. In vivo studies show displaceable uptake in organs with high ACE concentration[1].
Sec-Pro-OMe dipeptide342-Selenium-containing analog.
Sec-Pro-Phe-OMe tripeptide183.2-Addition of a phenylalanine residue enhances activity.
Cys-Pro-OMe dipeptide6480-Cysteine-containing analog with lower potency.

Structure-Activity Relationship of Captopril Analogs

The development of captopril analogs has been driven by the desire to improve pharmacokinetic properties, reduce side effects, and enhance potency. The structure-activity relationship (SAR) studies have revealed several key insights:

  • The Proline Moiety: The proline residue is crucial for potent inhibition, fitting into the S2' subsite of ACE.

  • The Zinc-Binding Group: While the sulfhydryl group in captopril is highly effective, it has been associated with side effects like skin rashes and taste disturbances. This led to the development of analogs with other zinc-binding moieties, such as carboxylate (e.g., enalaprilat) and phosphinate groups.

  • Side Chain Modifications: Modifications to the side chain can influence the compound's interaction with the S1 and S2 subsites of ACE, thereby affecting its potency and selectivity. For instance, the addition of a phenylalanine residue to selenium-containing analogs has been shown to increase their inhibitory activity.

Experimental Protocols for ACE Inhibition Assays

The determination of the ACE inhibitory activity of captopril and its analogs can be performed using various in vitro assays. The most common methods are based on spectrophotometric or high-performance liquid chromatography (HPLC) detection of the product formed from the enzymatic cleavage of a synthetic substrate.

HPLC-Based ACE Inhibition Assay

This method is considered a gold standard due to its high sensitivity and specificity.

Principle: The assay measures the amount of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL). The inhibitor's activity is determined by its ability to reduce the formation of HA.

Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-leucine (HHL)

  • Hippuric Acid (HA) standard

  • Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

  • 1 M HCl (for stopping the reaction)

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of the inhibitor (e.g., captopril analog) in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of ACE solution (e.g., 2 mU) at 37°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of HHL solution (e.g., 2.17 mM).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Filter the reaction mixture through a 0.45 µm syringe filter.

  • Inject a defined volume of the filtrate into a C18 reverse-phase HPLC column.

  • Monitor the elution of hippuric acid by UV detection at 228 nm.

  • Quantify the peak area of hippuric acid and calculate the percentage of ACE inhibition using the following formula: % Inhibition = [1 - (Peak Area of HA with Inhibitor / Peak Area of HA in Control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the inhibitor.

Spectrophotometric ACE Inhibition Assay

This method offers a simpler and higher-throughput alternative to HPLC.

Principle: Similar to the HPLC method, this assay relies on the hydrolysis of HHL by ACE to produce hippuric acid. The hippuric acid is then extracted and quantified by measuring its absorbance in the UV spectrum.

Reagents:

  • Same as for the HPLC-based assay, with the addition of an extraction solvent (e.g., ethyl acetate).

Procedure:

  • Follow steps 1-5 of the HPLC-based assay protocol.

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing vigorously.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness.

  • Reconstitute the dried hippuric acid in a suitable volume of buffer or water.

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of inhibition and the IC50 value as described for the HPLC method.

Pharmacokinetics of Captopril and its Analogs

The clinical efficacy of an ACE inhibitor is not solely dependent on its in vitro potency but also on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

ParameterCaptoprilNotes
Bioavailability ~60-75%Reduced by food.
Time to Peak Plasma Concentration (Tmax) ~1 hourRapid onset of action.
Plasma Protein Binding 25-30%
Metabolism Partially metabolized to disulfides.
Elimination Half-life ~2 hoursRequires multiple daily doses.
Excretion Primarily renal.Dose adjustment may be needed in renal impairment.

The development of captopril analogs has often aimed at improving these pharmacokinetic parameters. For instance, the introduction of ester groups to create prodrugs (e.g., enalapril) enhances oral bioavailability.

Visualizing the Mechanism and Workflows

Signaling Pathway of the Renin-Angiotensin-Aldosterone System

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Effects Physiological Effects cluster_Inhibition Mechanism of Captopril Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE_Inhibition Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Captopril Captopril (ACE Inhibitor) Captopril->ACE_Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Captopril.

Experimental Workflow for HPLC-Based ACE Inhibition Assay

HPLC_Workflow start Start reagent_prep Reagent Preparation (ACE, HHL, Inhibitor) start->reagent_prep pre_incubation Pre-incubation (Inhibitor + ACE @ 37°C) reagent_prep->pre_incubation reaction Enzymatic Reaction (+ HHL @ 37°C) pre_incubation->reaction stop_reaction Stop Reaction (add 1M HCl) reaction->stop_reaction filtration Filtration (0.45 µm filter) stop_reaction->filtration hplc_injection HPLC Injection filtration->hplc_injection data_analysis Data Analysis (Peak Area Quantification) hplc_injection->data_analysis calculate_inhibition Calculate % Inhibition data_analysis->calculate_inhibition ic50 Determine IC50 calculate_inhibition->ic50

Caption: Workflow for determining ACE inhibitory activity using an HPLC-based assay.

Conclusion

Captopril and its analogs remain a cornerstone in the management of cardiovascular diseases. Their mechanism of action, centered on the competitive inhibition of the angiotensin-converting enzyme, has been extensively studied and provides a classic example of rational drug design. This technical guide has summarized the key molecular interactions, quantitative measures of inhibition, structure-activity relationships, and essential experimental protocols relevant to the study of these important therapeutic agents. The continued exploration of captopril analogs, including those with novel chemical modifications, holds promise for the development of next-generation ACE inhibitors with improved efficacy and safety profiles.

References

In Vitro Stability of Captopril and its Bromo Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor. Due to the limited direct literature on its bromo analog, this document focuses on the well-established stability profile of Captopril, offering insights that are crucial for predicting and evaluating the stability of its halogenated derivatives. The principles, experimental designs, and analytical methodologies detailed herein are directly applicable to the study of a Captopril bromo analog.

Core Concepts in Captopril Stability

Captopril's stability is primarily challenged by its susceptibility to oxidation. The thiol (-SH) group in its structure is readily oxidized to form Captopril disulfide, the major degradation product.[1][2][3] This oxidative degradation is influenced by several factors, including pH, temperature, oxygen concentration, and the presence of metal ions and certain excipients.[2][3][4]

Understanding the kinetics and pathways of Captopril degradation is fundamental for the development of stable pharmaceutical formulations. Studies have shown that Captopril degradation can follow apparent first-order or zero-order kinetics depending on the conditions.[3][4][5]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Captopril under various in vitro conditions, compiled from multiple studies. These data provide a baseline for designing stability studies for Captopril analogs.

Table 1: Degradation Kinetics of Captopril Under Various Conditions

ConditionKineticsRate Constant (k)Half-life (t½) / Shelf-life (t₉₀)Reference
0.1 mg/mL in acetate, citric, and phosphate buffers (pH 6.0, 80°C)Apparent first-orderRate increases with buffer concentrationNot specified[6]
Aqueous solution (pH 3, 36°C)Apparent zero-order (at 1 mg/mL)Not specifiedt₉₀ = 7 days (for 1 mg/mL)[3]
pH range 6.6 to 8.0 (32°C), controlled oxygenFirst-order to zero-order transition as concentration decreasesDependent on pH, oxygen pressure, and cupric ion concentrationNot specified[2]

Table 2: Stability of Captopril Solutions Under Different Storage Conditions

FormulationStorage ConditionStability PeriodReference
1 mg/mL in water with 0.1% EDTA-Na5°C and room temperatureChemically and microbiologically stable for two years[3]
1 mg/mL in distilled water, protected from light4°CStable for 30 days[3]
Solution from tablets in water5°CStable for about 20 days[3][5]
Solution from powder in water5°CStable for about 27 days[3][5]
1 and 5 mg/mL with sorbitol, EDTA, and sodium benzoate22°C, 12 monthsRemained above 90% of initial concentration[3]
Presence of sorbitol or glycerol-Accelerates degradation[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline key experimental protocols for assessing the in vitro stability of Captopril and its analogs.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying Captopril and its degradation products.

Objective: To develop and validate an HPLC method capable of separating and quantifying Captopril from its primary degradation product, Captopril disulfide, and any other potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm packing)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Methane sulfonic acid

  • Milli-Q water

  • Captopril reference standard

  • Captopril disulfide reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of water, acetonitrile, and an acidifier (e.g., 80:10:10:0.1 v/v/v/v water:acetonitrile:tetrahydrofuran:methane sulfonic acid). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To subject the this compound to various stress conditions to accelerate degradation and elucidate degradation pathways.

Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with 1 M HCl at 70°C for 1 hour.[7]

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 70°C for 1 hour.[7]

  • Oxidative Degradation: Treat the drug solution with 3% v/v H₂O₂ at 70°C for 1 hour.[7]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 70°C) for a specified period.

  • Photodegradation: Expose the drug solution to sunlight or a UV light source for a defined duration (e.g., 7 days).[3]

Procedure:

  • Prepare stock solutions of the this compound.

  • Expose the solutions to the stress conditions outlined above.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Captopril Oxidative Degradation Pathway

The primary degradation pathway of Captopril involves the oxidation of its thiol group to form a disulfide dimer.

G Captopril Oxidative Degradation Pathway Captopril1 Captopril (R-SH) Disulfide Captopril Disulfide (R-S-S-R) Captopril1->Disulfide Captopril2 Captopril (R-SH) Captopril2->Disulfide Oxidizing_Agent [O] (e.g., O₂, Metal Ions) Oxidizing_Agent->Disulfide

Caption: Oxidative dimerization of Captopril.

Experimental Workflow for In Vitro Stability Testing

This workflow outlines the key steps in performing an in vitro stability study of a Captopril analog.

G In Vitro Stability Testing Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study cluster_3 Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (ICH) A->B C Acid Hydrolysis D Base Hydrolysis E Oxidation F Thermal Stress G Photolytic Stress H Prepare Formulation of This compound K Analyze Samples by Validated Method C->K D->K E->K F->K G->K I Store at Different Conditions (ICH) H->I J Sample at Time Points I->J J->K L Quantify Analyte and Degradation Products K->L M Determine Degradation Kinetics and Pathway L->M N Generate Stability Report M->N

Caption: Workflow for stability assessment.

Considerations for the this compound

  • Oxidative Stability: The primary degradation pathway is still expected to be the oxidation of the thiol group to a disulfide. The presence of a bromine atom on the proline ring or the side chain is unlikely to significantly alter this fundamental reactivity.

  • Hydrolytic Stability: The amide bond in the Captopril structure is generally stable. The electronic effect of a bromine substituent would need to be considered, but significant changes in hydrolytic stability are not anticipated under typical physiological pH conditions.

  • Analytical Method: The existing HPLC methods for Captopril should serve as an excellent starting point for a bromo analog. The retention time will likely shift due to the change in polarity and molecular weight. The UV absorption maximum may also be slightly altered, necessitating a re-evaluation of the optimal detection wavelength. Method re-validation will be essential.

  • Forced Degradation: The forced degradation conditions used for Captopril are directly applicable to its bromo analog. It will be important to perform a thorough peak purity analysis to ensure that no new, co-eluting degradation products are formed.

Conclusion

The in vitro stability of Captopril is well-characterized, with oxidative degradation to Captopril disulfide being the primary concern. The extensive body of knowledge on Captopril's stability, including quantitative data, detailed experimental protocols, and established analytical methods, provides a robust framework for investigating the stability of its bromo analog. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can efficiently design and execute comprehensive in vitro stability studies for novel Captopril derivatives.

References

The Solubility Profile of Captopril Bromo Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations regarding the solubility of a bromo analog of Captopril. In the absence of direct experimental data for this specific analog, this document synthesizes information on the known solubility of Captopril, the influence of halogenation on drug-like molecules, and established methodologies for solubility determination. This guide is intended to serve as a valuable resource for researchers and drug development professionals by offering a predictive framework and detailed experimental protocols to facilitate further investigation into the physicochemical properties of Captopril derivatives.

Introduction

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, is a well-established therapeutic agent for the management of hypertension and heart failure.[1] Its efficacy is intrinsically linked to its physicochemical properties, including its solubility, which governs its absorption and bioavailability. The exploration of Captopril analogs, including halogenated derivatives, is a strategic approach in medicinal chemistry to potentially enhance therapeutic activity, modulate pharmacokinetic profiles, and develop new intellectual property.

The introduction of a bromine atom to the Captopril scaffold is anticipated to significantly alter its physicochemical characteristics. Bromination can influence a molecule's lipophilicity, crystal lattice energy, and intermolecular interactions, all of which are key determinants of solubility.[2][3] Understanding these potential changes is crucial for the rational design and development of novel Captopril-based therapeutics.

This guide will first review the known solubility of the parent compound, Captopril. It will then delve into the theoretical impact of bromination on molecular properties relevant to solubility. Finally, it will provide detailed experimental protocols for the systematic determination of the solubility of a Captopril bromo analog in various solvents, a critical step in preclinical development.

Captopril: A Solubility Profile of the Parent Compound

Captopril is a white to off-white crystalline powder.[4] Its solubility in various solvents has been documented and is summarized in the table below. This data serves as a crucial baseline for predicting the solubility of its bromo analog.

SolventSolubility DescriptionQuantitative Data (approx.)Reference
WaterFreely soluble~160 mg/mL[4]
MethanolFreely soluble-[4]
DichloromethaneFreely soluble-[4]
ChloroformFreely soluble-[4]
EthanolFreely soluble-[4]
Ethyl AcetateSparingly soluble-[4]

Note: "Freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute.

Theoretical Impact of Bromination on Solubility

The substitution of a hydrogen atom with a bromine atom in the Captopril molecule can induce several physicochemical changes that collectively influence its solubility profile.

  • Increased Lipophilicity: Bromine is more lipophilic than hydrogen. Its introduction is expected to increase the overall lipophilicity of the Captopril analog. This generally leads to decreased solubility in polar solvents like water and increased solubility in non-polar organic solvents .[2]

  • Molecular Weight and Size: The addition of a bromine atom significantly increases the molecular weight and size of the molecule. This can affect the crystal packing and the energy required to overcome lattice forces during dissolution, potentially leading to lower aqueous solubility.

  • Polarity and Dipole Moment: The carbon-bromine bond is polar. The introduction of this bond will alter the molecule's overall dipole moment. Depending on the position of the bromine atom, this could either increase or decrease interactions with polar solvents.[5]

  • Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. This could influence how the molecule interacts with itself in the solid state and with solvent molecules, thereby affecting solubility.[6]

Given these factors, it is reasonable to hypothesize that a bromo analog of Captopril will exhibit lower solubility in aqueous and polar protic solvents compared to the parent drug, while showing enhanced solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a this compound is essential. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of the this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffered saline pH 7.4, methanol, ethanol, dichloromethane, ethyl acetate, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of the this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Incubate with shaking at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Process for kinetic solubility measurement.

Captopril Signaling Pathway and the Relevance of Solubility

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). For Captopril or its analogs to be effective, they must first be absorbed into the systemic circulation, a process highly dependent on their aqueous solubility.

Simplified RAAS Pathway and Captopril's Mechanism of Action

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Renin->AngI ACE->AngII BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP Captopril Captopril / Analog Captopril->ACE

Caption: Captopril's inhibition of ACE in the RAAS pathway.

Poor aqueous solubility of a this compound would limit its absorption from the gastrointestinal tract, leading to low bioavailability and potentially sub-therapeutic concentrations at the site of action (the ACE enzyme). Therefore, the solubility data obtained from the experimental protocols outlined above are critical for predicting the in vivo performance of any new Captopril derivative.

Conclusion

While specific solubility data for a this compound is not currently available in the public domain, a strong predictive framework can be established based on the known properties of Captopril and the general effects of bromination on pharmaceutical compounds. It is hypothesized that a bromo analog will exhibit decreased aqueous solubility and increased solubility in non-polar organic solvents. To validate this hypothesis and to provide the essential data for further drug development, the detailed experimental protocols for equilibrium and kinetic solubility determination provided in this guide should be followed. The insights gained from these studies will be paramount in assessing the potential of Captopril bromo analogs as viable clinical candidates.

References

An In-depth Technical Guide to the Spectroscopic Data of Captopril Disulfide, the Oxidation Product of Captopril with Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for captopril disulfide, the primary product formed from the reaction of the angiotensin-converting enzyme (ACE) inhibitor, captopril, with brominating agents such as N-bromosuccinimide (NBS). While the term "captopril bromo analog" might imply a direct bromination of the captopril structure, the literature extensively documents the oxidation of captopril's thiol group to a disulfide bridge under these conditions. This document details the available spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for captopril disulfide, alongside relevant experimental protocols.

Reaction of Captopril with Brominating Agents: Formation of Captopril Disulfide

The sulfhydryl group (-SH) in captopril is susceptible to oxidation. In the presence of a brominating agent like N-bromosuccinimide, captopril readily undergoes oxidation to form its disulfide dimer.[1][2] The reaction proceeds via a proposed mechanism where the thiol is oxidized, leading to the formation of a sulfur-sulfur bond between two captopril molecules.

G Oxidation of Captopril to Captopril Disulfide Captopril Captopril (2 molecules) Captopril_Disulfide Captopril Disulfide Captopril->Captopril_Disulfide Oxidation NBS N-Bromosuccinimide (NBS) or other brominating agent NBS->Captopril_Disulfide Succinimide Succinimide + 2HBr

Caption: Reaction pathway for the oxidation of captopril.

Spectroscopic Data

The following tables summarize the key spectroscopic data for captopril and its disulfide metabolite.

Mass Spectrometry Data

Mass spectrometry is a crucial tool for confirming the molecular weight of captopril disulfide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)
CaptoprilC₉H₁₅NO₃S217.29218.1 [M+H]⁺, 115.9 (fragment)[3]
Captopril Disulfide C₁₈H₂₈N₂O₆S₂ 432.55 433.1 [M+H]⁺, fragmentation pattern available in literature [4]
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule. The most significant change upon oxidation of captopril to its disulfide is the disappearance of the S-H stretching vibration.

Functional GroupCaptopril (cm⁻¹)[5]Captopril Disulfide (cm⁻¹) (Expected/Reported)
O-H (Carboxylic Acid)~3000-2800 (broad)~3000-2800 (broad)
C-H (stretch)~2975~2975
S-H (stretch) ~2562 Absent [6]
C=O (Carboxylic Acid)~1740~1740
C=O (Amide)~1578~1578
S-S (stretch) Absent ~512 (Raman) [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR spectroscopic data for captopril disulfide are not widely available in the public domain. However, based on the structure, certain changes from the spectra of captopril can be predicted.

¹H NMR Data

Proton Assignment (Captopril)Chemical Shift (δ ppm) (in D₂O)[1]Expected Chemical Shift (δ ppm) (Captopril Disulfide)
CH₃~1.1-1.3 (d)Similar chemical shift, may show slight downfield shift.
CH (methine)~2.7-2.9 (m)Significant downfield shift due to proximity to the S-S bond.
CH₂-S~2.2-2.6 (m)Significant downfield shift due to deshielding from the S-S bond.
Proline CH₂ (β, γ, δ)~1.8-2.4 (m)Minor changes expected.
Proline CH (α)~3.5-3.8 (m)Minor changes expected.
Proline CH (α)~4.2-4.4 (dd)Minor changes expected.

¹³C NMR Data

A study has reported the ¹³C NMR assignments for captopril and its disulfide metabolite.[8] While the full data set is not publicly available, the study confirms that the spectra can distinguish between the two compounds and that both exist predominantly in the trans conformation. The most significant change is expected for the carbons attached to or near the sulfur atoms.

Carbon Assignment (Captopril)Chemical Shift (δ ppm)[7]Expected Chemical Shift (δ ppm) (Captopril Disulfide)
CH₃~19Similar chemical shift.
CH (methine)~43Downfield shift.
CH₂-S~27Significant downfield shift.
Proline Cβ~30Minor changes expected.
Proline Cγ~25Minor changes expected.
Proline Cδ~48Minor changes expected.
Proline Cα~61Minor changes expected.
C=O (Amide)~175Minor changes expected.
C=O (Carboxylic Acid)~177Minor changes expected.

Experimental Protocols

Synthesis of Captopril Disulfide

A general procedure for the oxidation of captopril to captopril disulfide can be performed using various oxidizing agents. A method using N-bromosuccinimide would involve the following conceptual steps:

G Synthesis Workflow start Start dissolve Dissolve Captopril in an appropriate solvent (e.g., aqueous buffer) start->dissolve add_nbs Add N-Bromosuccinimide (NBS) solution dropwise at controlled temperature (e.g., 0-5 °C) dissolve->add_nbs react Stir the reaction mixture for a specified time add_nbs->react quench Quench the reaction (e.g., with sodium thiosulfate) react->quench extract Extract the product with an organic solvent quench->extract dry Dry the organic layer (e.g., over MgSO₄) extract->dry evaporate Evaporate the solvent dry->evaporate purify Purify the crude product (e.g., chromatography) evaporate->purify characterize Spectroscopic Characterization (NMR, IR, Mass Spec) purify->characterize end End characterize->end

Caption: A typical workflow for synthesis and analysis.

Protocol:

  • Dissolution: Dissolve captopril in a suitable solvent, such as a buffered aqueous solution.

  • Reaction: Cool the solution in an ice bath and slowly add a solution of N-bromosuccinimide (1 equivalent) in the same solvent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess NBS with a reducing agent like sodium thiosulfate. Acidify the solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization Mode: Positive or negative ion mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern. For captopril disulfide, a prominent peak at m/z 433.1 corresponding to [M+H]⁺ is expected.[4]

Infrared (IR) Spectroscopy:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: KBr pellet or as a thin film.

  • Analysis: Identify characteristic absorption bands for functional groups. The key is to confirm the absence of the S-H stretch around 2562 cm⁻¹ and potentially identify the weak S-S stretch.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Solvent: Deuterated solvent such as D₂O, CDCl₃, or DMSO-d₆.

  • Analysis:

    • ¹H NMR: Determine the chemical shifts, multiplicities, and integration of proton signals.

    • ¹³C NMR: Determine the chemical shifts of carbon signals. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Conclusion

The reaction of captopril with brominating agents yields captopril disulfide, a dimeric species formed through the oxidation of the thiol group. This guide provides a summary of the available spectroscopic data and general experimental protocols for the synthesis and characterization of this important metabolite and degradation product of captopril. While detailed NMR spectra for captopril disulfide are not readily found in publicly accessible literature, the provided information on its mass spectrometry and IR spectroscopy, along with the expected changes in NMR spectra, offers a solid foundation for researchers and scientists in the field of drug development and analysis.

References

A Crystallographic and In Silico Analysis of Captopril and a Hypothetical Bromo Analog for Angiotensin-Converting Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of captopril, a potent angiotensin-converting enzyme (ACE) inhibitor. While crystallographic data for a bromo analog of captopril is not publicly available, this paper explores the known structural features of captopril and presents an in-silico discussion on the potential structural and functional implications of introducing a bromine substituent. This document summarizes key quantitative crystallographic data, outlines detailed experimental protocols for the structural determination of captopril, and utilizes visualizations to illustrate experimental workflows and the established signaling pathway.

Introduction

Captopril was the first orally active ACE inhibitor and marked a breakthrough in the treatment of hypertension and heart failure.[1] Its mechanism of action involves the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] The efficacy of captopril is intrinsically linked to its specific three-dimensional structure, which allows it to bind to the active site of ACE.[4][5][6] The introduction of a halogen, such as bromine, to the captopril scaffold represents a potential avenue for modifying its physicochemical properties, which could influence its pharmacokinetic and pharmacodynamic profile. This guide serves to consolidate the existing crystallographic knowledge of captopril and to provide a theoretical framework for the structural analysis of a hypothetical bromo analog.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial for comprehending captopril's mechanism of action.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE Captopril Captopril Captopril->ACE inhibits XRay_Workflow Synthesis Synthesis of Captopril Analog Crystallization Single Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Mounting & Cryo-cooling Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Deposition to Database (e.g., CSD) Validation->Deposition Bromo_Analog_Impact Bromo_Substitution Bromine Substitution on Captopril Scaffold Structural_Changes Altered Molecular Properties (Size, Electronics, Lipophilicity) Bromo_Substitution->Structural_Changes Binding_Interaction_Changes Modified Interactions with ACE Active Site Residues Structural_Changes->Binding_Interaction_Changes Biological_Effect Potential Change in ACE Inhibitory Potency Binding_Interaction_Changes->Biological_Effect

References

Potential Biological Targets of Captopril Bromo Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its mechanism of action, centered on the inhibition of ACE within the renin-angiotensin-aldosterone system (RAAS), has been extensively studied. The development of captopril analogs aims to enhance potency, selectivity, and pharmacokinetic properties. This technical guide explores the potential biological targets of a hypothetical captopril bromo analog, extrapolating from the known targets of captopril and considering the influence of halogenation on molecular interactions. The introduction of a bromine atom, a halogen, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and size. These changes can, in turn, affect its binding affinity and selectivity for various biological targets. This document serves as a resource for researchers and drug development professionals interested in the potential therapeutic applications of halogenated captopril derivatives.

Potential Biological Targets

While the primary target of captopril is ACE, research has revealed its interaction with other zinc-containing metalloproteinases. A bromo analog of captopril is likely to share these targets, with its potency and selectivity modulated by the presence of the bromine atom.

Angiotensin-Converting Enzyme (ACE)

The principal target of captopril is ACE (EC 3.4.15.1), a central enzyme in the RAAS responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Captopril's inhibitory activity is attributed to its terminal sulfhydryl group, which chelates the zinc ion in the active site of ACE.[2]

Potential Impact of Bromination: Bromination of the proline ring could enhance the binding affinity of the analog for ACE through several mechanisms. The increased lipophilicity could favor interactions with hydrophobic pockets within the enzyme's active site. Furthermore, the electron-withdrawing nature of bromine could influence the acidity of the carboxylic acid group, potentially strengthening its interaction with cationic residues in the active site.

Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Captopril and its stereoisomers have been shown to inhibit various MBLs, including IMP-1, BcII, and VIM-2.[3] This inhibition is also mediated by the interaction of the thiol group with the zinc ions in the MBL active site.

Potential Impact of Bromination: The addition of a bromine atom to the captopril scaffold could modulate its MBL inhibitory activity. The increased size and altered electronic properties of the analog could influence its fit within the active site of different MBL subtypes, potentially leading to enhanced or more selective inhibition.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer and cardiovascular diseases. Captopril has been shown to inhibit MMP-2 and MMP-9.[4][5]

Potential Impact of Bromination: Similar to its effects on ACE and MBLs, a bromo analog of captopril could exhibit altered inhibitory activity against MMPs. The bromination could enhance interactions with specific subsites within the MMP active site, potentially leading to increased potency or selectivity for certain MMP isoforms.

Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). Captopril has been identified as a competitive inhibitor of LTA4H.[3][6] The inhibition is likely due to the interaction of the sulfhydryl group with the active site zinc ion.[3][6]

Potential Impact of Bromination: A this compound could also inhibit LTA4H. The bromination might influence the orientation of the molecule within the active site, potentially affecting its inhibitory potency.

Bradykinin B1 and B2 Receptors

Captopril's therapeutic effects are not solely due to ACE inhibition. By inhibiting the degradation of bradykinin, captopril indirectly potentiates the effects of this vasodilator peptide on its B1 and B2 receptors.[7][8] Some studies also suggest a direct interaction of ACE inhibitors with bradykinin receptors.[9][10]

Potential Impact of Bromination: The structural modifications introduced by bromination could alter the indirect effects of the analog on the bradykinin system. Furthermore, it might influence any direct interactions with bradykinin receptors, a possibility that warrants further investigation.

Quantitative Data

As the this compound is a hypothetical compound for the purpose of this guide, no direct experimental data exists. The following tables summarize the available quantitative data for captopril against its known biological targets, providing a baseline for predicting the potential activity of a bromo analog.

Target EnzymeInhibitorIC50 / KiAssay ConditionsReference
Angiotensin-Converting Enzyme (ACE)CaptoprilIC50 = 22 nM-[11]
Leukotriene A4 Hydrolase (LTB4 formation)CaptoprilKi = 6.0 µMpH 8[3][6]
Leukotriene A4 Hydrolase (aminopeptidase activity)CaptoprilKi = 60 nMpH 8[3][6]
Matrix Metalloproteinase-2 (MMP-2)CaptoprilInhibition at ≥ 1 mMGelatin zymography[4]
Matrix Metalloproteinase-9 (MMP-9)Captopril--[5]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from methods used to assess ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Captopril (as a positive control)

  • This compound (test compound)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

Procedure:

  • Prepare solutions of the test compound and captopril at various concentrations.

  • In a microcentrifuge tube, pre-incubate 20 µL of the ACE solution (e.g., 100 mU/mL) with 20 µL of the inhibitor solution (test compound or captopril) or buffer (for control) for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution (e.g., 5 mM in borate buffer).

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge the mixture to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried HA in a suitable mobile phase for HPLC analysis or in water for spectrophotometric quantification at 228 nm.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)

This protocol is a general method for assessing the inhibition of gelatinases like MMP-2 and MMP-9.

Materials:

  • Recombinant human MMP-2 or MMP-9

  • Captopril (as a positive control)

  • This compound (test compound)

  • Tris-HCl buffer (pH 7.5)

  • Gelatin-containing polyacrylamide gels (for electrophoresis)

  • Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

  • Pre-incubate the activated MMP with various concentrations of the test compound or captopril for a specified time at 37°C.

  • Mix the enzyme-inhibitor solution with a non-reducing sample buffer.

  • Perform non-reducing SDS-PAGE using a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

  • Incubate the gel in the incubation buffer overnight at 37°C to allow for gelatin degradation by the MMP.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel. Areas of gelatin degradation will appear as clear bands against a blue background.

  • Quantify the intensity of the bands to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of captopril and its potential bromo analog.

RAAS Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_Blood_Pressure Increased_Blood_Pressure Aldosterone->Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Renin Renin ACE ACE Captopril_Bromo_Analog Captopril Bromo Analog Captopril_Bromo_Analog->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

Experimental Workflow for Target Identification and Characterization

The logical flow for investigating the biological targets of a novel compound like a this compound is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_validation Target Validation & Characterization cluster_cellular Cellular and In Vivo Studies Synthesis Synthesis of This compound Primary_Screening Primary Screening against known Captopril Targets (ACE, MBLs, MMPs, LTA4H) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50/Ki Determination) Primary_Screening->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) Dose_Response->Mechanism_of_Inhibition Selectivity_Profiling Selectivity Profiling against a panel of Metalloproteinases Mechanism_of_Inhibition->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Animal_Models In Vivo Animal Models Cell_Based_Assays->Animal_Models

References

A Technical Guide to Captopril: Synthesis, Mechanism of Action, and Protocols for Derivative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, marked a breakthrough in the treatment of hypertension and congestive heart failure.[1][2] Its development was a landmark in structure-based drug design, targeting a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[1][3][4] They also inhibit the degradation of bradykinin, a vasodilator, which contributes to their antihypertensive effect.[3]

The core structure of Captopril features three key pharmacophoric elements essential for its inhibitory activity: a terminal carboxyl group, an amide carbonyl group, and a sulfhydryl (-SH) group that acts as a potent zinc ligand within the ACE active site.[5][6] Modifications to this scaffold, including the exploration of different zinc-binding groups and substitutions on the proline ring, have been a cornerstone of research into new ACE inhibitors.[7][8]

While extensive literature exists on various Captopril analogs, specific research detailing the synthesis and biological evaluation of bromo-substituted Captopril derivatives is not prominent in publicly available scientific databases. This guide, therefore, provides a foundational overview of Captopril's mechanism, general synthesis strategies that could be adapted for novel derivatives, and detailed experimental protocols essential for their evaluation. This information is intended to equip researchers and drug development professionals with the necessary background to explore novel halogenated Captopril analogs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the RAAS. This hormonal cascade is a critical regulator of blood pressure and fluid balance.[9] By blocking ACE, Captopril prevents the formation of Angiotensin II, which has multiple hypertensive effects, including direct vasoconstriction, stimulation of aldosterone release (leading to sodium and water retention), and potentiation of the sympathetic nervous system.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive Decapeptide) Angiotensinogen->Angiotensin_I converts to Angiotensin_II Angiotensin II (Potent Vasoconstrictor) Angiotensin_I->Angiotensin_II converts to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone ↑ Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Captopril Bromo-Captopril Derivatives (ACE Inhibitor) Captopril->ACE INHIBITS BP ↑ Blood Pressure Vasoconstriction->BP Na_Retention ↑ Na+ and H2O Retention (in Kidney) Aldosterone->Na_Retention Na_Retention->BP

Caption: Inhibition of ACE by Captopril derivatives within the RAAS pathway.

General Synthesis of Captopril Analogs

The synthesis of Captopril and its analogs typically involves the coupling of L-proline with a substituted propionyl chloride.[10] An adaptation of this strategy for a bromo-substituted derivative would likely involve starting with a brominated methacrylic acid or a similar precursor. The following is a generalized synthetic scheme based on published methods.[10][11]

  • Halogenation: A starting material like methacrylic acid is treated with a hydrogen halide (e.g., HBr) to produce a 3-halogeno-2-methylpropanoic acid.[11]

  • Acyl Chloride Formation: The resulting acid is treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding 3-halogeno-2-methylpropanoyl chloride.[10][11]

  • Coupling with L-Proline: The acyl chloride is then reacted with L-proline in a suitable basic medium to form the N-acyl-proline derivative.[10][11] This step creates a mixture of diastereomers.

  • Diastereomer Separation: The R- and S-diastereoisomers are separated, often through crystallization with a chiral amine like dicyclohexylamine.[11]

  • Thiol Group Introduction: The halogen on the desired diastereomer is displaced by a sulfur nucleophile, such as ammonium hydrosulfide, to introduce the critical thiol group, yielding the final Captopril analog.[11]

Synthesis_Workflow start Bromo-Substituted Propanoic Acid acyl_chloride Formation of Acyl Chloride (e.g., SOCl₂) start->acyl_chloride coupling Coupling with L-Proline acyl_chloride->coupling separation Diastereomer Separation coupling->separation thiolation Thiol Group Introduction (e.g., NH₄SH) separation->thiolation final_product Bromo-Captopril Analog thiolation->final_product

Caption: Generalized workflow for the synthesis of a Captopril analog.

Quantitative Data Summary

A comprehensive search of the literature did not yield specific quantitative data (e.g., IC₅₀ values) for bromo-substituted Captopril derivatives. For reference, the reported IC₅₀ values for the parent compound, Captopril, vary depending on the assay conditions but are typically in the low nanomolar range.[9] The evaluation of any novel bromo-substituted derivative would require generating this data experimentally using the protocols outlined below.

CompoundTargetIC₅₀ Value (nM)Assay Substrate
CaptoprilACE1.79 - 35Various Synthetic Substrates[9]
Bromo-substituted Derivatives ACEData Not Available-

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a detailed protocol for determining the ACE inhibitory activity of a test compound, adapted from standard spectrophotometric methods.[9][12][13] This assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

1. Materials and Reagents

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)[12][13]

  • Test compound (e.g., bromo-captopril derivative)

  • Positive control: Captopril

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Deionized water

  • Microcentrifuge tubes or 96-well plate

  • Thermomixer or water bath (37°C)

  • Spectrophotometer or microplate reader capable of reading at 228 nm[9][12]

2. Reagent Preparation

  • Borate Buffer: Prepare a solution of 50 mM sodium borate with 300 mM NaCl in deionized water. Adjust the pH to 8.3 with 1 M NaOH.[13]

  • HHL Substrate Solution: Prepare a 5 mM solution of HHL in the borate buffer.[12]

  • ACE Solution: Prepare an 80 mU/mL solution of ACE in the borate buffer.[12][13]

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., deionized water or DMSO). Create a series of serial dilutions to determine the IC₅₀ value.[9]

3. Assay Procedure

  • Reaction Setup: In triplicate, add 25 µL of the ACE solution to microcentrifuge tubes or wells.[12]

  • Inhibitor Addition: Add 25 µL of each test compound dilution to the corresponding tubes. For the positive control, use a known concentration of Captopril. For the negative control (100% enzyme activity), add 25 µL of the solvent used for the test compounds.[12][13]

  • Pre-incubation: Pre-incubate the mixtures for 3-5 minutes at 37°C.[12][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the HHL substrate solution to all tubes.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C, with shaking if possible.[9][12]

  • Reaction Termination: Stop the reaction by adding 50-200 µL of 1 M HCl.[12][14]

  • Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously to extract the hippuric acid, and centrifuge to separate the layers.[9][12]

  • Measurement: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a known volume of deionized water.[12]

  • Data Acquisition: Measure the absorbance of the solution at 228 nm using a spectrophotometer.[9][12]

4. Data Analysis

  • Calculate Percent Inhibition: The percentage of ACE inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample with the test compound.[12]

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Assay_Workflow prep Prepare Reagents (ACE, HHL, Buffer, Inhibitor Dilutions) pre_incubate 1. Pre-incubation (ACE + Inhibitor @ 37°C) prep->pre_incubate initiate 2. Initiate Reaction (Add HHL Substrate) pre_incubate->initiate incubate 3. Incubate (30-60 min @ 37°C) initiate->incubate stop 4. Terminate Reaction (Add 1M HCl) incubate->stop extract 5. Extract Hippuric Acid (Ethyl Acetate) stop->extract measure 6. Measure Absorbance (@ 228 nm) extract->measure calculate 7. Calculate % Inhibition and Determine IC₅₀ measure->calculate

Caption: Experimental workflow for the in vitro ACE inhibition assay.

References

The Angiotensin-Converting Enzyme Inhibitory Landscape: A Technical Guide to the Structure-Activity Relationship of Captopril Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of captopril analogs for researchers, scientists, and drug development professionals. Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, serves as a foundational model for the design of antihypertensive drugs. Understanding the intricate relationship between its structural components and inhibitory activity is paramount for the development of novel, more potent, and specific ACE inhibitors.

Core Structure of Captopril

Captopril's efficacy as an ACE inhibitor is intrinsically linked to three key structural moieties: a terminal sulfhydryl (-SH) group, a proline residue, and an acyl group. The strategic arrangement of these components allows for high-affinity binding to the active site of ACE, a zinc-dependent metalloproteinase. The fundamental interactions involve the chelation of the active site's zinc ion by the sulfhydryl group, hydrogen bonding with key amino acid residues, and ionic interactions with the enzyme's cationic sites.

Structure-Activity Relationship of Captopril Analogs

The systematic modification of captopril's core structure has yielded a wealth of data on the structural requirements for potent ACE inhibition. The following sections detail the impact of alterations to each of the key functional groups, with quantitative data on inhibitory activity presented in the subsequent tables.

The Critical Role of the Zinc-Binding Group

The sulfhydryl group of captopril is a cornerstone of its potent ACE inhibitory activity, acting as a powerful chelating agent for the zinc ion (Zn²⁺) within the enzyme's active site.[1] Replacement of this sulfhydryl group has been a primary focus of analog development to mitigate side effects associated with this moiety, such as skin rashes and taste disturbances.

Substitution of the thiol with a carboxyl group, as seen in enalaprilat, maintains inhibitory activity, although the potency can be affected. For instance, while captopril exhibits an IC50 value of 1.7 nM, enalaprilat has an IC50 of 1.2 nM, indicating a comparable level of potency. The development of selenium analogs, such as seleno-captopril, has also been explored, with some studies showing comparable or slightly reduced potency compared to their thiol counterparts.[2]

The Significance of the Proline Moiety

The proline residue in captopril plays a crucial role in its binding to ACE. The carboxyl group of the proline is essential for ionic bonding with a cationic site on the enzyme.[3] Modifications to the proline ring can significantly impact inhibitory potency. The five-membered ring of the proline residue is considered important for the correct orientation of the carboxylate moiety.[4] The introduction of bulky substituents on the proline ring can lead to a decrease in activity due to steric hindrance.

Influence of the Acyl Group

The acyl group, which connects the sulfhydryl-containing moiety to the proline ring, also contributes to the overall binding affinity. The addition of a methyl group at the α-position of the acyl chain, as in captopril (2-D-methyl-3-mercaptopropanoyl-L-proline), was found to considerably increase inhibitory activity compared to the prototype without the methyl group.[3] However, increasing the length of the acyl chain does not necessarily enhance activity. For example, replacing the succinic acid derivative with a glutamic acid derivative did not improve potency.[3]

Quantitative Analysis of Captopril Analogs

The following tables summarize the in vitro ACE inhibitory activity (IC50 values) of captopril and its analogs. A lower IC50 value indicates greater potency.

Table 1: ACE Inhibitory Activity of Captopril and Analogs with Modified Zinc-Binding Groups

CompoundZinc-Binding GroupIC50 (nM)
Captopril-SH1.7 - 23
Enalaprilat-COOH1.2
Seleno-captopril-SeH36.4

Note: IC50 values can vary depending on the experimental conditions.

Table 2: ACE Inhibitory Activity of Captopril Analogs with Proline Modifications

CompoundProline ModificationIC50 (nM)
CaptoprilL-Proline18.1
Captopril analog with L-piperidine-2-carboxylic acidSubstitution of ProlineDrastic decrease in potency
Cys-Pro-Phe-OMeAddition of Phenylalanine696.2

Data from multiple sources indicates that modifications to the proline ring generally lead to a decrease in potency.[4][5]

Table 3: ACE Inhibitory Activity of Captopril Analogs with Acyl Group Modifications

CompoundAcyl Group ModificationIC50 (nM)
Succinyl-L-prolineSuccinyl~8550
2-D-Methylsuccinyl-L-prolineAddition of a methyl group~570
3-Mercaptopropanoyl-L-prolineReplacement of carboxyl with sulfhydryl4.3
Captopril (2-D-methyl-3-mercaptopropanoyl-L-proline)Addition of a methyl group to 3-mercaptopropanoyl-L-proline1.7 - 23

The addition of a methyl group to the acyl chain and the replacement of the carboxyl with a sulfhydryl group significantly increased potency.[3]

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

A widely used method for determining the ACE inhibitory activity of captopril analogs is a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).[6]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate

  • Test compounds (captopril analogs)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a solution of HHL in sodium borate buffer.

    • Prepare a series of dilutions of the test compounds and a positive control (captopril) in the assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the ACE solution and the test compound solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding HCl.

    • Extract the hippuric acid produced with ethyl acetate.

    • Centrifuge the mixture to separate the layers.

  • Quantification:

    • Transfer the ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

    • Measure the absorbance of the hippuric acid at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS pathway and the point of inhibition by ACE inhibitors like captopril.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Captopril Captopril Analogs Captopril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of captopril analogs on ACE.

Experimental Workflow for ACE Inhibition Assay

This diagram outlines the key steps in the spectrophotometric ACE inhibition assay.

ACE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Buffers, Inhibitors) Samples Prepare Sample Dilutions Reagents->Samples Preincubation Pre-incubation: ACE + Inhibitor/Buffer (37°C, 10 min) Samples->Preincubation Reaction Initiate Reaction: Add HHL Substrate (37°C, 30-60 min) Preincubation->Reaction Termination Stop Reaction (Add 1 M HCl) Reaction->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for the spectrophotometric in vitro ACE inhibition assay.

Core Structure-Activity Relationship of Captopril

This diagram illustrates the key structural components of captopril and their roles in ACE inhibition.

Captopril_SAR cluster_moieties Key Functional Moieties cluster_functions Primary Functions in ACE Binding Captopril Captopril Core Structure Sulfhydryl Sulfhydryl (-SH) Group Captopril->Sulfhydryl Proline Proline Residue Captopril->Proline Acyl Acyl Group Captopril->Acyl Zinc_Binding Zinc Ion (Zn²⁺) Chelation Sulfhydryl->Zinc_Binding Ionic_Interaction Ionic Interaction with Cationic Site Proline->Ionic_Interaction Hydrophobic_Interaction Hydrophobic & Steric Interactions Acyl->Hydrophobic_Interaction

Caption: Key structural components of captopril and their functions in ACE inhibition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a captopril bromo analog, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor, captopril. The protocol is based on established synthetic routes for captopril and its analogs.[1][2][3] This document also includes illustrative quantitative data from related syntheses and a description of the presumed biological target and signaling pathway.

Introduction

Captopril is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[4] The development of captopril analogs is aimed at exploring structure-activity relationships, improving pharmacokinetic properties, and potentially discovering new therapeutic applications.[5][6] The introduction of a bromine atom can modulate the lipophilicity and reactivity of the molecule, potentially influencing its biological activity and distribution. This protocol outlines a plausible synthetic route to a this compound.

Experimental Protocols

This protocol describes a two-step synthesis for a this compound, starting from 3-bromo-2-methylpropanoic acid and L-proline.

Step 1: Synthesis of N-(3-bromo-2-methylpropanoyl)-L-proline

  • Preparation of 3-bromo-2-methylpropanoyl chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-methylpropanoic acid.

    • Slowly add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) to the flask at room temperature.

    • Gently heat the reaction mixture to 50-60°C for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-bromo-2-methylpropanoyl chloride, which can be used in the next step without further purification.

  • Acylation of L-proline:

    • Dissolve L-proline in an aqueous solution of sodium hydroxide (NaOH) at 0-5°C to form the sodium salt of L-proline.

    • Slowly add the freshly prepared 3-bromo-2-methylpropanoyl chloride to the L-proline solution while maintaining the temperature at 0-5°C and the pH between 9-10 by the dropwise addition of NaOH solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-bromo-2-methylpropanoyl)-L-proline.

Step 2: Synthesis of the this compound (Hypothetical)

  • Note: The direct conversion of the bromo intermediate to a thiol-containing final product would typically involve displacement of the bromide with a sulfur nucleophile. However, for the purpose of creating a stable "bromo analog," we will consider N-(3-bromo-2-methylpropanoyl)-L-proline as the final product in this protocol, as the introduction of a thiol group would replace the bromine. If the goal is to synthesize captopril itself from this intermediate, the next step would involve reaction with a source of hydrosulfide, such as sodium hydrosulfide (NaSH) or ammonium hydrosulfide (NH₄SH), to replace the bromine with a thiol group.[3]

Illustrative Quantitative Data

The following table summarizes yields from published syntheses of captopril and related intermediates. This data is provided for illustrative purposes, as specific yields for the bromo analog are not available.

StepStarting MaterialsProductYield (%)Reference
Acylation of L-proline with an acid chlorideL-proline, 3-acetylthio-2-methylpropionyl chloride1-(3-Acetylthio-2-methylpropanoyl)-L-proline~95%[2]
Ammonolysis to Captopril1-(3-Acetylthio-2-methylpropanoyl)-L-prolineCaptopril~93%[2]
Overall Yield from Halogenated IntermediateMethacrylic acidCaptopril28%[3]

Biological Context: Signaling Pathway

The likely biological target of a this compound is the angiotensin-converting enzyme (ACE). ACE is a central enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.

The Renin-Angiotensin System (RAS):

  • Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.

  • Angiotensinogen Cleavage: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.

  • ACE-Mediated Conversion: Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the action of ACE, which is primarily found in the lungs.

  • Physiological Effects of Angiotensin II:

    • Vasoconstriction: Angiotensin II causes the muscular walls of small arteries (arterioles) to constrict, increasing blood pressure.

    • Aldosterone Release: It stimulates the adrenal glands to release aldosterone, a hormone that causes the kidneys to retain sodium and water, further increasing blood volume and blood pressure.

    • Bradykinin Inactivation: ACE also inactivates bradykinin, a vasodilator.

Mechanism of Inhibition:

Captopril and its analogs act as competitive inhibitors of ACE. The thiol group (-SH) in captopril is thought to bind to the zinc ion in the active site of the ACE enzyme, blocking its activity.[4] By inhibiting ACE, captopril analogs prevent the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure. The bromo analog is designed with the hypothesis that it will interact with the ACE active site in a similar manner.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(3-bromo-2-methylpropanoyl)-L-proline cluster_step2 Step 2: Potential Conversion to Thiol (Illustrative) A 3-bromo-2-methylpropanoic acid C 3-bromo-2-methylpropanoyl chloride A->C Reaction B Thionyl chloride (SOCl₂) E N-(3-bromo-2-methylpropanoyl)-L-proline C->E Acylation D L-proline F N-(3-bromo-2-methylpropanoyl)-L-proline H Captopril F->H Thiolation G Sulfur Nucleophile (e.g., NaSH)

Caption: Synthetic workflow for the preparation of a this compound.

RAS_Pathway cluster_RAS Renin-Angiotensin System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Release AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure CaptoprilAnalog This compound CaptoprilAnalog->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of a captopril analog on ACE.

References

Application Notes and Protocols for ACE Inhibition Assay Using a Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] The Angiotensin-Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin.[1] Consequently, ACE is a major therapeutic target for the management of hypertension and heart failure.[1] ACE inhibitors, such as Captopril, are widely used clinically to block the production of angiotensin II.[2]

The development of novel ACE inhibitors is an active area of pharmaceutical research. This involves the synthesis of analogs of known inhibitors, like Captopril, and screening them for their inhibitory potency. This document provides a detailed protocol for an in vitro ACE inhibition assay using a Captopril bromo analog as a test compound and Captopril as a positive control. The assay is based on a fluorometric method, which offers high sensitivity and a straightforward procedure suitable for high-throughput screening.[3][4]

Principle of the Assay

The fluorometric ACE inhibition assay utilizes a synthetic peptide substrate that is internally quenched. In the presence of active ACE, the substrate is cleaved, releasing a fluorescent product. The rate of increase in fluorescence is directly proportional to the ACE activity. When an inhibitor, such as Captopril or its bromo analog, is present, it binds to the active site of ACE, preventing the cleavage of the substrate and resulting in a decrease in the rate of fluorescence generation.[5] The inhibitory potential of the test compound is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[6]

Signaling Pathway

RAS_Pathway cluster_inhibition Site of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE ACE ACE Captopril_Analog This compound Captopril_Analog->ACE Inhibits

Caption: The Renin-Angiotensin System (RAS) and the site of ACE inhibition.

Experimental Workflow

Assay_Workflow start Start prep Prepare Reagents: Assay Buffer, ACE Enzyme, Substrate, Captopril, This compound start->prep plate Plate Setup (96-well): - Blanks - Enzyme Control - Positive Control (Captopril) - Test Inhibitor (Bromo Analog) prep->plate add_enzyme Add ACE Enzyme to all wells (except blank) plate->add_enzyme add_inhibitor Add Inhibitors (Captopril / Bromo Analog) or Buffer to appropriate wells add_enzyme->add_inhibitor preincubate Pre-incubate at 37°C for 10-15 min add_inhibitor->preincubate add_substrate Initiate reaction by adding Fluorogenic Substrate preincubate->add_substrate measure Measure Fluorescence Kinetically (Ex/Em = 320/405 nm) at 37°C add_substrate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 values measure->analyze end End analyze->end

Caption: Experimental workflow for the fluorometric ACE inhibition assay.

Logical Relationships in the Assay

Logical_Relationships cluster_reaction Enzymatic Reaction ACE ACE Enzyme Product Fluorescent Product ACE->Product Cleaves Substrate Fluorogenic Substrate (Quenched) Substrate->ACE Inhibitor Inhibitor (this compound) Inhibitor->ACE Binds & Blocks

Caption: Logical relationship of components in the ACE inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is adapted from standard fluorometric ACE assay kits.

Materials and Reagents:

  • ACE from rabbit lung (Sigma-Aldrich or equivalent)

  • Fluorogenic ACE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Captopril (Positive Control)[5][7]

  • This compound (Test Inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with kinetic capabilities (Excitation/Emission wavelengths of ~320/405 nm)

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • ACE Enzyme Stock Solution: Reconstitute lyophilized ACE in Assay Buffer to a concentration of 1 U/mL. Aliquot and store at -80°C.

    • Working ACE Solution: On the day of the assay, dilute the ACE stock solution in Assay Buffer to the final working concentration (e.g., 0.1 U/mL).

    • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

    • Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the final working concentration (e.g., 100 µM).

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Captopril and the this compound in DMSO.

    • Serial Dilutions of Inhibitors: Prepare a series of dilutions of Captopril and the this compound in Assay Buffer. For IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Assay Protocol:

    • Set up the 96-well plate as described in the table below.

    • Add 50 µL of Assay Buffer to the "Blank" wells.

    • Add 25 µL of Assay Buffer to the "Enzyme Control" wells.

    • Add 25 µL of the various dilutions of Captopril and the this compound to their respective "Test" wells.

    • Add 25 µL of the Working ACE Solution to all wells except the "Blank" wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes, protected from light.[7]

    • Initiate the reaction by adding 25 µL of the Working Substrate Solution to all wells. The final volume in each well should be 75 µL.

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 320/405 nm) every minute for 30-60 minutes in kinetic mode.

Plate Layout Example:

Well(s)Reagent 1Reagent 2Reagent 3Description
1A-B50 µL Assay Buffer-25 µL SubstrateBlank (No Enzyme)
1C-D25 µL Assay Buffer25 µL ACE25 µL SubstrateEnzyme Control (100% Activity)
2A-H25 µL Captopril (dilutions)25 µL ACE25 µL SubstratePositive Control
3A-H25 µL Bromo Analog (dilutions)25 µL ACE25 µL SubstrateTest Inhibitor

Data Analysis

  • Calculate the Rate of Reaction: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of ACE inhibition for each inhibitor concentration:

    % Inhibition = [ (RateEnzyme Control - RateInhibitor) / RateEnzyme Control ] * 100

  • Determine IC50 Value: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for both Captopril and the this compound.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the assay.

CompoundIC50 (nM)Hill Slope
Captoprile.g., 6.5 ± 0.8e.g., -1.1e.g., 0.99
This compounde.g., 45.2 ± 3.1e.g., -0.9e.g., 0.98
Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
Low Signal or No Activity Inactive enzyme or substrate.Check storage conditions and age of reagents. Prepare fresh dilutions.
Incorrect filter settings.Verify the excitation and emission wavelengths on the plate reader.
High Background Fluorescence Contaminated buffer or plate.Use fresh, high-quality reagents and new microplates.
Autofluorescence of test compound.Run a control with the test compound and substrate but no enzyme.
Inconsistent Replicates Pipetting errors.Use calibrated pipettes and proper technique. A multichannel pipette is recommended for adding the substrate.
Temperature fluctuations.Ensure the plate reader maintains a stable temperature of 37°C.
IC50 Value Out of Range Inhibitor concentrations are too high or too low.Adjust the range of the serial dilutions to ensure it brackets the 50% inhibition point.
DMSO concentration is too high.Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[8]

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, Captopril and its analogs effectively lower blood pressure, making them crucial in the management of hypertension and heart failure.[2][3] The therapeutic efficacy of Captopril is primarily attributed to its sulfhydryl group, which chelates the zinc ion in the active site of ACE.[4] Structural modifications to the Captopril molecule, such as the synthesis of a bromo analog, represent a key strategy in the development of novel ACE inhibitors with potentially improved pharmacological profiles.

These application notes provide detailed protocols for cell-free and cell-based assays to characterize the activity of a Captopril bromo analog. The primary focus is on determining its ACE inhibitory potency. Additionally, protocols to investigate the potential impact of the analog on intracellular signaling pathways are included, as ACE inhibitors have been shown to elicit cellular effects beyond RAAS modulation.[5][6]

Data Presentation

The following tables summarize hypothetical quantitative data for the this compound in comparison to the parent compound, Captopril.

Table 1: In Vitro ACE Inhibition

CompoundIC50 (nM)
Captopril1.7
This compound2.5

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cell-Based Assay for Angiotensin II Production

TreatmentAngiotensin II Levels (pg/mL)% Inhibition
Vehicle Control5000
Captopril (10 nM)15070
This compound (10 nM)18064

Table 3: Cellular Viability Assay

CompoundCC50 (µM)
Captopril> 100
This compound> 100

CC50: The concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Protocol 1: In Vitro Fluorometric ACE Inhibition Assay

This protocol describes a high-throughput method to determine the in vitro ACE inhibitory activity of the this compound.[7][8]

Materials:

  • ACE from rabbit lung (Sigma-Aldrich)

  • ACE Fluorogenic Substrate: 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG)

  • Captopril (positive control)

  • This compound (test compound)

  • Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.3

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Prepare a stock solution of the this compound and Captopril in DMSO.

  • Prepare serial dilutions of the test compound and Captopril in Assay Buffer. The final DMSO concentration should be less than 1%.

  • Add 20 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 20 µL of Assay Buffer to the negative control wells and 20 µL of a known ACE inhibitor (Captopril) to the positive control wells.

  • Add 20 µL of the ACE solution to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the ACE Fluorogenic Substrate to all wells.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 20 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the this compound and Captopril.

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cell-Based Angiotensin II Production Assay

This protocol measures the ability of the this compound to inhibit the production of angiotensin II in a cellular context. Human umbilical vein endothelial cells (HUVECs) are a suitable model as they express ACE.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Angiotensin I (substrate)

  • Captopril

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Angiotensin II ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluency.

  • Wash the cells with PBS.

  • Treat the cells with varying concentrations of this compound or Captopril in serum-free medium for 1 hour.

  • Add Angiotensin I to the medium to a final concentration of 1 µM.

  • Incubate for 4 hours at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of Angiotensin II in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of Angiotensin II production for each treatment.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol investigates the effect of the this compound on the ERK1/2 signaling pathway.[5][6]

Materials:

  • CHO cells stably expressing ACE (CHO-ACE) or primary mesangial cells

  • Cell culture medium

  • Captopril

  • This compound

  • Serum-free medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Plate CHO-ACE cells and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with Captopril or this compound at various concentrations for different time points (e.g., 0, 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Visualizations

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Renin Renin Angiotensinogen->Renin AngiotensinII Angiotensin II ACE ACE AngiotensinI->ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion AngiotensinII->Vasoconstriction Bradykinin Bradykinin (Vasodilator) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Bradykinin->ACE Renin->AngiotensinI ACE->AngiotensinII ACE->InactiveFragments CaptoprilAnalog This compound CaptoprilAnalog->ACE Inhibition Assay_Workflow Start Start: Prepare Reagents AddCompound Add this compound (or controls) to 96-well plate Start->AddCompound AddACE Add ACE Enzyme AddCompound->AddACE Incubate1 Incubate at 37°C AddACE->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Measure Measure Fluorescence AddSubstrate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze ERK_Pathway CaptoprilAnalog This compound ACE ACE Receptor CaptoprilAnalog->ACE MEK MEK ACE->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Transcription Gene Transcription, Cellular Responses pERK->Transcription

References

Application Notes and Protocols for Efficacy Testing of Novel Captopril Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure.[1][2] Its mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of the potent vasoconstrictor angiotensin II and decreased breakdown of the vasodilator bradykinin.[1][3] The development of novel Captopril analogs aims to improve upon its pharmacokinetic profile, enhance efficacy, and reduce side effects.

This document provides detailed application notes and protocols for the preclinical evaluation of novel Captopril analogs, using the spontaneously hypertensive rat (SHR) as the primary animal model. While the user initially inquired about a specific "Captopril bromo analog," a thorough literature search did not yield a specific compound with this designation under investigation for antihypertensive effects. Therefore, these guidelines are presented as a comprehensive framework for assessing the efficacy of any new Captopril analog.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for the preclinical evaluation of antihypertensive agents. Several well-established models are available, each with distinct characteristics.[4][5]

Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension and is the most widely used model for screening antihypertensive drugs due to its similarities to human essential hypertension.[4][6] SHRs develop hypertension without any surgical or chemical induction.[4]

Angiotensin II (Ang II)-Induced Hypertensive Rat: This model involves the continuous infusion of Ang II, leading to a rapid and sustained increase in blood pressure.[7][8][9] It is particularly useful for studying compounds that directly target the renin-angiotensin system.[7]

Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension when fed a high-salt diet and are a good model for studying salt-sensitive hypertension.[6]

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model: This is a model of renovascular hypertension induced by constricting one renal artery, which activates the RAAS.[3]

For the purpose of these protocols, the SHR model will be the primary focus due to its high translational relevance to human essential hypertension.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison between the novel analog, the parent compound (Captopril), and control groups.

Table 1: Systolic Blood Pressure (SBP) in SHRs Treated with Captopril and a Novel Analog

Treatment GroupDose (mg/kg/day)Route of AdministrationBaseline SBP (mmHg)SBP after 4 weeks (mmHg)% Reduction in SBP
Vehicle Control-Oral Gavage185 ± 5188 ± 6-
Captopril30Oral Gavage187 ± 4145 ± 522.5%
Novel Analog10Oral Gavage186 ± 5150 ± 619.4%
Novel Analog30Oral Gavage185 ± 6138 ± 425.4%

Data are presented as mean ± SEM. Statistical significance should be indicated.

Table 2: Heart Rate (HR) in SHRs Treated with Captopril and a Novel Analog

Treatment GroupDose (mg/kg/day)Route of AdministrationBaseline HR (beats/min)HR after 4 weeks (beats/min)
Vehicle Control-Oral Gavage380 ± 10385 ± 12
Captopril30Oral Gavage382 ± 9375 ± 11
Novel Analog10Oral Gavage385 ± 11380 ± 10
Novel Analog30Oral Gavage383 ± 10370 ± 9

Data are presented as mean ± SEM. Statistical significance should be indicated.

Table 3: Plasma Renin Activity (PRA) and Angiotensin II (Ang II) Levels

Treatment GroupDose (mg/kg/day)PRA (ng/mL/hr)Ang II (pg/mL)
Vehicle Control-9.5 ± 1.255 ± 6
Captopril3024.1 ± 3.525 ± 4
Novel Analog3028.5 ± 4.122 ± 3

Data are presented as mean ± SEM. Statistical significance should be indicated.

Experimental Protocols

Protocol 1: Efficacy Study of a Novel Captopril Analog in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the antihypertensive efficacy of a novel Captopril analog compared to Captopril in SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls (optional).

  • Captopril (positive control).

  • Novel Captopril analog.

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Tail-cuff plethysmography system for blood pressure measurement.[5][10]

  • Animal restrainers.[10]

  • Warming platform.[11]

Procedure:

  • Acclimation: Acclimate the SHRs to the housing facility for at least one week before the start of the experiment. During this period, handle the rats daily to minimize stress.

  • Baseline Measurements: Acclimate the rats to the tail-cuff measurement procedure for 3-5 consecutive days.[10] Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.

  • Grouping: Randomly assign the SHRs to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage).

    • Group 2: Captopril (e.g., 30 mg/kg/day, oral gavage).[12]

    • Group 3: Novel Analog (low dose, e.g., 10 mg/kg/day, oral gavage).

    • Group 4: Novel Analog (high dose, e.g., 30 mg/kg/day, oral gavage).

  • Drug Administration: Administer the respective treatments orally via gavage once daily for a period of 4-8 weeks.[13]

  • Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly using the tail-cuff method.[5] To ensure accuracy, take multiple readings for each animal at each time point.[10]

  • Terminal Procedures: At the end of the treatment period, anesthetize the animals.

  • Blood Collection: Collect blood samples via cardiac puncture for the analysis of plasma renin activity (PRA) and Angiotensin II levels.[14][15][16]

  • Tissue Collection: Harvest heart and kidneys for histological analysis of organ damage (e.g., cardiac hypertrophy, renal fibrosis).

Protocol 2: Non-Invasive Blood Pressure Measurement by Tail-Cuff Plethysmography

Objective: To accurately measure systolic and diastolic blood pressure in conscious rats.

Procedure:

  • Acclimation: For several days prior to the actual measurement, acclimate the rats to the restrainer and the warming platform to minimize stress-induced elevations in blood pressure.[10]

  • Warming: Place the rat on a warming platform maintained at a constant temperature (e.g., 32-34°C) to increase blood flow to the tail.

  • Restraint: Gently guide the rat into an appropriate-sized restrainer.

  • Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor or photoplethysmographic sensor on the base of the tail.[5]

  • Measurement Cycles: Initiate the measurement cycles. The system will automatically inflate and deflate the occlusion cuff while recording the tail blood volume.[11]

  • Data Acquisition: Record at least 10-15 successful measurements for each animal. The first few readings are often discarded as the animal settles.

  • Data Analysis: Calculate the average SBP, DBP, and HR from the successful readings.

Protocol 3: Measurement of Plasma Renin Activity (PRA)

Objective: To determine the activity of renin in plasma samples.

Procedure:

  • Blood Collection: Collect whole blood in pre-chilled EDTA tubes.

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Incubation: Incubate plasma samples at 37°C for a defined period (e.g., 1-2 hours) to allow renin to cleave angiotensinogen and generate Angiotensin I. A parallel sample should be kept at 4°C to inhibit enzymatic activity (blank).

  • Angiotensin I Quantification: Measure the amount of Angiotensin I generated in both the incubated and blank samples using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Calculation: Calculate the PRA as the rate of Angiotensin I generation (ng/mL/hr).

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4-8 Weeks) cluster_endpoint Endpoint Analysis acclimation Animal Acclimation & Handling baseline Baseline BP Measurement (Tail-Cuff) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping admin Daily Oral Gavage (Vehicle, Captopril, Analog) grouping->admin monitoring Weekly BP & HR Monitoring admin->monitoring anesthesia Anesthesia admin->anesthesia End of Treatment monitoring->admin blood Blood Collection (PRA, Ang II) anesthesia->blood tissue Tissue Harvesting (Heart, Kidney) blood->tissue histology Histological Analysis tissue->histology

Caption: Experimental workflow for evaluating a novel Captopril analog.

renin_angiotensin_pathway cluster_ras Renin-Angiotensin System cluster_effects Effects of Angiotensin II cluster_inhibition Site of Action angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin renin Renin (from Kidney) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE ace ACE (Lungs, Endothelium) vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure sodium_retention Sodium & Water Retention aldosterone->sodium_retention sodium_retention->blood_pressure captopril Captopril / Analog captopril->ace Inhibits

Caption: The Renin-Angiotensin System and the site of Captopril action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Captopril and its Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Captopril and a potential process-related impurity, Captopril Bromo Analog.

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. During the synthesis of Captopril, various related substances can be formed, including potential halogenated analogs if corresponding starting materials are used.

This application note details a stability-indicating RP-HPLC method for the simultaneous determination of Captopril and a potential bromo analog, specifically (2S)-1-((S)-3-bromo-2-methylpropanoyl)-L-proline, where the thiol group of Captopril is substituted with a bromine atom. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • Captopril Reference Standard (USP or equivalent)

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Phosphoric Acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

The separation is achieved using a gradient elution on a C18 column. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 20 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Captopril): Accurately weigh and dissolve 25 mg of Captopril Reference Standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 25 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing 50 µg/mL of Captopril and 5 µg/mL of this compound by diluting the stock solutions with the diluent.

  • Sample Preparation: Accurately weigh and dissolve a quantity of the test sample in the diluent to obtain a theoretical Captopril concentration of 50 µg/mL. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[2]

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Test (SST) Parameters

System suitability was established by injecting the working standard solution six times.

ParameterCaptoprilThis compoundAcceptance Criteria
Retention Time (min) ~8.5~12.2-
% RSD of Retention Time ≤ 0.5%≤ 0.5%≤ 1.0%
Theoretical Plates > 5000> 7000> 2000
Tailing Factor 1.11.2≤ 2.0
Resolution \multicolumn{2}{c}{> 5.0}> 2.0
Table 2: Method Validation Summary
Validation ParameterCaptoprilThis compound
Linearity Range (µg/mL) 1.0 - 100.00.5 - 10.0
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Regression Equation y = 45872x + 1234y = 42150x + 890
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%
Precision (% RSD)
Repeatability (n=6)≤ 0.8%≤ 1.2%
Intermediate (n=6)≤ 1.5%≤ 1.8%
LOD (µg/mL) 0.30.15
LOQ (µg/mL) 1.00.5

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC analysis for Captopril and its bromo analog.

HPLC_Workflow prep Sample & Standard Preparation stock_cap Prepare Captopril Stock Solution prep->stock_cap stock_bromo Prepare Bromo Analog Stock Solution prep->stock_bromo sample_prep Prepare Test Sample Solution prep->sample_prep working_std Prepare Mixed Working Standard stock_cap->working_std stock_bromo->working_std sst System Suitability Test (Inject Working Standard x6) working_std->sst inject_samples Inject Blank, Standards, and Samples sample_prep->inject_samples hplc_system HPLC System Setup conditions Set Chromatographic Conditions hplc_system->conditions equilibration Column Equilibration conditions->equilibration equilibration->sst Start Sequence analysis HPLC Analysis check_sst Check SST Results sst->check_sst check_sst->hplc_system SST Fail check_sst->inject_samples SST Pass integration Peak Integration & Identification inject_samples->integration data_proc Data Processing & Report quantification Quantification of Analytes integration->quantification report Generate Final Report quantification->report

Caption: Workflow for HPLC analysis of Captopril and its bromo analog.

Conclusion

The developed RP-HPLC method is demonstrated to be suitable for the separation and quantification of Captopril and its potential bromo analog impurity. The method is specific, linear, accurate, and precise, meeting the typical requirements for pharmaceutical quality control. The gradient elution allows for a good resolution between the more polar Captopril and the less polar bromo analog. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies of Captopril.

References

Application Notes and Protocols for Captopril Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols provide detailed information on the dosing and administration of Captopril in rats for research purposes. Initial searches for "Captopril bromo analog" did not yield specific scientific literature. Therefore, the information presented here pertains to the well-studied parent compound, Captopril. Researchers interested in a specific analog should adapt these protocols based on the analog's unique physicochemical properties and perform dose-finding studies.

These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate, reproducible, and safe experimental design.

Data Presentation: Captopril Dosing in Rats

The appropriate dosage of Captopril in rodent models is critical for obtaining meaningful and reproducible results and can vary significantly depending on the research question, rat strain, administration route, and study duration.[1] The following table summarizes commonly used dosage ranges for Captopril in rats based on published literature. It is crucial to perform pilot studies to determine the optimal dose for a specific experimental model.[1]

Research Area/ModelRoute of AdministrationDosage Range (mg/kg/day)Study DurationReference(s)
General AntihypertensiveOral10 - 100Chronic[2][3]
Heart Failure with Preserved Ejection FractionOral10024 weeks[2]
Acute Respiratory Distress Syndrome (ARDS)Oral1.251 week[4]
Potentiation of Depressor ResponsesIntravenous0.5Acute[5]
Chronic Toxicity StudiesOral30 - 900Chronic[3]
Spontaneously Hypertensive RatsOral40Chronic[3]
Morphine WithdrawalIntracerebroventricular300 µ g/rat (single dose)Acute[6]
Dose-Response on ACEIn drinking water6.25 - 200 µg/ml3 weeks[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing. However, it can induce stress, which may impact experimental outcomes.[3]

Materials:

  • Captopril

  • Vehicle (e.g., sterile water, saline)

  • Mortar and pestle (if starting with tablets)

  • Graduated cylinder

  • Appropriately sized gavage needle for rats

  • Animal scale

  • Syringes

Procedure:

  • Preparation of Captopril Suspension:

    • If using tablets, crush them into a fine powder using a mortar and pestle.[1]

    • Add a small amount of the vehicle to the powder and mix to create a paste.[1]

    • Gradually add the remaining vehicle while mixing to ensure the powder is fully suspended.[1]

    • Transfer the suspension to a graduated cylinder to measure the final volume.[1]

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct volume of the Captopril suspension to administer.

    • Hold the rat firmly around the thoracic region.[1]

    • Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[1]

    • With the animal in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the palate towards the esophagus. The animal should swallow the tube.[1]

    • Slowly administer the calculated dose.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.[1]

Protocol 2: Administration in Drinking Water

This method is less stressful than oral gavage but may lead to less precise dosing due to variations in water intake.

Materials:

  • Captopril

  • Distilled water

  • Volumetric flask

  • Water bottles for cages

  • Animal scale

Procedure:

  • Preparation of Captopril Solution:

    • The stability of Captopril in water is influenced by temperature and water purity; it is more stable in distilled, purified water than in tap water.[3]

    • To prepare a 1 mg/mL solution, dissolve 25 mg of Captopril (crushed tablets or pure powder) in 25 mL of distilled water in a volumetric flask.[3]

    • Shake vigorously to ensure complete dissolution.[3]

    • Store the solution in a protected container, away from light, at 4-5°C. A 1 mg/mL solution in distilled water can be stable for 30 days under these conditions.[3]

  • Administration:

    • Replace the regular drinking water in the animal cages with the Captopril solution.

    • Measure water consumption daily to estimate the dose ingested by each animal.

    • Monitor the animals' body weight and general health regularly.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare Captopril Solution (e.g., in sterile water) calc_dose Calculate Dose (based on rat weight) prep_solution->calc_dose administer Administer Captopril (e.g., Oral Gavage) calc_dose->administer acclimate Acclimatize Rats acclimate->calc_dose monitor_bp Monitor Blood Pressure administer->monitor_bp collect_samples Collect Blood/Tissue Samples monitor_bp->collect_samples analyze Analyze Samples (e.g., ACE activity) collect_samples->analyze

Caption: Experimental workflow for Captopril administration in rats.

RAAS_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Increased Blood Pressure AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Decreased Blood Pressure Bradykinin->Vasodilation Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE inhibits Renin Renin

Caption: Captopril's mechanism of action on the RAAS pathway.

References

Application Notes and Protocols for the In Vivo Study of Captopril Analogs in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Captopril Bromo Analog": Extensive literature searches did not yield specific information on a "this compound" for in vivo hypertension studies. The following application notes and protocols are based on the well-characterized angiotensin-converting enzyme (ACE) inhibitor, Captopril. This information serves as a comprehensive guide and a foundational template for the investigation of novel Captopril analogs, including potential halogenated derivatives, in preclinical hypertension research.

Introduction

Captopril is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By inhibiting ACE, Captopril prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] It was the first orally active ACE inhibitor developed and has been a cornerstone in the treatment of hypertension and heart failure.[2][3] The study of Captopril and its analogs in vivo is crucial for understanding their therapeutic potential and mechanism of action in cardiovascular diseases. These notes provide detailed protocols for evaluating the antihypertensive effects of Captopril analogs in preclinical models.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Captopril and its analogs is the inhibition of ACE, which disrupts the Renin-Angiotensin-Aldosterone System (RAAS).[3] The RAAS is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.[4][5]

The RAAS Signaling Pathway and the Role of Captopril Analogs:

  • Renin Release: In response to low blood pressure or reduced renal blood flow, the kidneys release the enzyme renin.[4][5]

  • Angiotensinogen Conversion: Renin cleaves angiotensinogen, a plasma protein produced by the liver, to form the inactive decapeptide angiotensin I.[4][5]

  • ACE-Mediated Conversion: Angiotensin-Converting Enzyme (ACE), found predominantly in the endothelial cells of the lungs, converts angiotensin I to the active octapeptide angiotensin II.[4][5]

  • Angiotensin II Effects: Angiotensin II is a potent vasoconstrictor that increases blood pressure. It also stimulates the adrenal cortex to release aldosterone.[4]

  • Aldosterone Action: Aldosterone promotes the reabsorption of sodium and water in the kidneys, leading to an increase in blood volume and, consequently, blood pressure.[4]

  • Inhibition by Captopril Analogs: Captopril and its analogs bind to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction and decreased aldosterone secretion, resulting in lower blood pressure.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Lungs) Captopril_Analog This compound Captopril_Analog->ACE Inhibition

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of a Captopril analog.

Data Presentation

The following tables summarize representative quantitative data for Captopril from preclinical and clinical studies. These can be used as a benchmark for evaluating novel analogs.

Table 1: Pharmacokinetic Parameters of Captopril

ParameterValueSpeciesReference
Bioavailability~75% (oral)Human[6]
Time to Peak Plasma Concentration~1 hourHuman[6]
Half-life~2 hoursHuman[6]
ExcretionPrimarily renalHuman[3]

Table 2: Hemodynamic Effects of Captopril in Hypertension

ParameterConditionChange with CaptoprilSpecies/ModelReference
Diastolic Blood Pressure (DBP)Essential Hypertension↓ from 113.7 to 89.9 mmHgHuman[7]
Diastolic Blood Pressure (DBP)Renovascular Hypertension↓ from 110.7 to 94.5 mmHgHuman[7]
Total Peripheral ResistanceEssential & Renovascular Hypertension↓ by an average of 18.9%Human[7]
Plasma Renin ActivityEssential & Renovascular Hypertension↑ sevenfoldHuman[7]
Angiotensin-Converting Enzyme ActivityEssential & Renovascular Hypertension↓ by about 50%Human[7]
Mean Arterial PressureSpontaneously Hypertensive RatsDose-dependent reductionRat[8]

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of a this compound in a rodent model of hypertension.

Animal Model
  • Model: Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension.

  • Animals: Male SHRs, 12-16 weeks of age.

  • Control: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, and ad libitum access to standard chow and water).

Drug Preparation and Administration
  • Vehicle: The this compound should be dissolved in a suitable vehicle, such as sterile saline or distilled water. The stability of the compound in the vehicle should be confirmed.

  • Dose: Based on existing data for Captopril, a starting dose range of 1-10 mg/kg can be used for acute studies, administered intravenously (i.v.) or intraperitoneally (i.p.).[8] For chronic studies, oral administration (e.g., via gavage) at doses ranging from 10-100 mg/kg/day can be employed.[9]

  • Administration:

    • Acute Study: A single dose is administered to assess the immediate effect on blood pressure.

    • Chronic Study: The drug is administered daily for a period of several weeks (e.g., 4-8 weeks) to evaluate long-term efficacy and potential side effects.

Blood Pressure Measurement
  • Method: Telemetry is the gold standard for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals. Alternatively, the tail-cuff method can be used for non-invasive measurements, though it is more susceptible to stress-induced artifacts.

  • Telemetry Protocol:

    • Implantation: Surgically implant telemetry transmitters (e.g., Data Sciences International) with the catheter inserted into the abdominal aorta. Allow a recovery period of at least one week.

    • Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration.

    • Post-Dosing Recording: Continuously record cardiovascular parameters after drug administration for the duration of the study.

Sample Collection and Analysis
  • Blood Sampling: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Use appropriate anticoagulant tubes (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Biochemical Analysis:

    • Plasma Renin Activity (PRA): Measure using a commercially available radioimmunoassay (RIA) or ELISA kit.

    • Angiotensin II Levels: Quantify using a specific ELISA kit.

    • Aldosterone Levels: Measure using an ELISA or RIA kit.

    • ACE Activity: Assess using a spectrophotometric assay with a synthetic substrate like Hip-His-Leu.[8]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of a Captopril analog.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (SHR & WKY rats, 1 week) Start->Animal_Acclimatization Telemetry_Implantation Telemetry Transmitter Implantation (optional) Animal_Acclimatization->Telemetry_Implantation Baseline_Measurement Baseline Blood Pressure Measurement (24-48h) Telemetry_Implantation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Vehicle_Group Vehicle Administration Randomization->Vehicle_Group Control Drug_Group Captopril Analog Administration (Acute or Chronic) Randomization->Drug_Group Treatment BP_Monitoring Continuous Blood Pressure Monitoring Vehicle_Group->BP_Monitoring Drug_Group->BP_Monitoring Sacrifice Euthanasia and Sample Collection BP_Monitoring->Sacrifice Blood_Collection Blood Collection (Cardiac Puncture) Sacrifice->Blood_Collection Tissue_Harvesting Tissue Harvesting (Heart, Kidney, Aorta) Sacrifice->Tissue_Harvesting Biochemical_Assays Biochemical Assays (PRA, Ang II, Aldosterone, ACE Activity) Blood_Collection->Biochemical_Assays Data_Analysis Data Analysis Tissue_Harvesting->Data_Analysis Biochemical_Assays->Data_Analysis

References

Application Notes and Protocols: Captopril Bromo Analog as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, and is widely used in the treatment of hypertension and heart failure.[1][2] It functions by competitively inhibiting ACE, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[3][4] To further investigate the molecular interactions of captopril and to identify potential off-target binding proteins, a captopril bromo analog can be employed as a chemical probe. This document provides detailed application notes and protocols for the use of a hypothetical Captopril Bromoacetamide Probe (CBA-Probe) for activity-based protein profiling (ABPP).

The CBA-Probe is designed with two key features: the captopril scaffold, which directs the probe to ACE and other potential binding partners, and a reactive bromoacetamide group. This electrophilic "warhead" can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site or nearby regions of target proteins. This covalent labeling strategy enables the visualization, identification, and quantification of target engagement.

Applications

  • In Vitro Target Validation: Covalently label purified ACE to confirm direct binding and assess labeling efficiency.

  • Proteome-Wide Off-Target Profiling: Identify potential off-target proteins of captopril in complex biological samples like cell lysates, which is crucial for understanding potential side effects and polypharmacology.[5]

  • Competitive Displacement Assays: Confirm the specificity of probe-target interactions by competing away the labeling with an excess of the parent drug, captopril.[6][7][8]

Quantitative Data Summary

The following tables represent hypothetical data from experiments using the Captopril Bromoacetamide Probe (CBA-Probe) to illustrate expected outcomes.

Table 1: In Vitro Activity of Captopril and CBA-Probe against Human ACE

CompoundAssay TypeEndpointValue (nM)
CaptoprilEnzyme InhibitionIC₅₀25
CBA-Probe (Alkyne)Covalent LabelingEC₅₀250
CBA-Probe (Fluorescent)Covalent LabelingEC₅₀350

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of reversible inhibition. EC₅₀ (Half-maximal effective concentration) for labeling reflects the concentration of the probe required to label 50% of the active enzyme.

Table 2: Potential Off-Targets of CBA-Probe Identified in A549 Cell Lysate via Proteomics

UniProt IDProtein NamePeptide Sequence IdentifiedFold Change (Probe vs. Control)
P12830Angiotensin-converting enzyme (ACE)[K]+QLAEDQVQK+[C]25.4
P04035Carbonic anhydrase 2[R]+VLDALQAIK+[C]4.2
P00390Dihydrolipoamide dehydrogenase[K]+ITLEEVAAR+[C]3.1
P08263Cathepsin B[R]+WLVGSLISL+[C]2.5

[C*] indicates the covalently modified cysteine residue by the CBA-Probe.

Visualizations: Pathways and Workflows

Mechanism of Captopril Bromoacetamide Probe (CBA-Probe) cluster_0 Probe-Target Interaction cluster_1 Covalent Modification Probe CBA-Probe ACE ACE (Target Protein) Binding Site Active Site Probe->Binding Site Non-covalent Binding (Recognition) Nucleophilic Residue Cys/His Residue Covalent Adduct Covalently Labeled ACE Nucleophilic Residue->Covalent Adduct Covalent Bond Formation (Bromoacetamide Reaction)

Mechanism of CBA-Probe covalent labeling.

Proteomic Workflow for Off-Target Identification cluster_0 Sample Preparation cluster_1 Affinity Tagging & Enrichment cluster_2 Mass Spectrometry A Cell Lysate Preparation B Incubate with Alkyne-CBA-Probe A->B C CuAAC 'Click' Chemistry (Biotin-Azide) B->C D Streptavidin Bead Enrichment C->D E Wash to Remove Unlabeled Proteins D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Protein ID G->H

Workflow for proteomic profiling with CBA-Probe.

Competitive Displacement Assay Logic cluster_0 Control Condition cluster_1 Competitive Condition A1 ACE B1 Add Fluorescent CBA-Probe A1->B1 C1 Labeled ACE (Strong Fluorescent Signal) B1->C1 A2 ACE B2 Pre-incubate with Excess Captopril A2->B2 C2 Add Fluorescent CBA-Probe B2->C2 D2 Blocked ACE (Reduced/No Signal) C2->D2

Logic of the competitive displacement assay.

Experimental Protocols

Protocol 1: Synthesis of Captopril Bromoacetamide (Alkyne) Probe

This protocol describes a plausible synthetic route for a CBA-Probe containing a terminal alkyne for click chemistry.

Materials:

  • (2S)-1-((S)-3-amino-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (amine-modified captopril precursor)

  • Bromoacetic acid N-hydroxysuccinimide ester (NHS-Bromoacetate)

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Amine-Captopril Precursor: The synthesis starts from a protected L-proline and involves coupling with a protected 3-amino-2-methylpropanoic acid derivative, followed by deprotection to yield the free amine precursor. This multi-step synthesis should follow established peptide coupling procedures.[9]

  • Bromoacetylation: a. Dissolve the amine-modified captopril precursor (1.0 eq) in anhydrous DCM. b. Add DIPEA (2.0 eq) to the solution and cool to 0°C. c. In a separate flask, dissolve Bromoacetic acid NHS ester (1.2 eq) in anhydrous DCM. d. Add the NHS-bromoacetate solution dropwise to the precursor solution with stirring. e. Allow the reaction to warm to room temperature and stir for 12 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate and then brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel chromatography to yield the bromoacetylated captopril intermediate.[10][11]

  • Alkyne Tagging (Conceptual): This step is a simplification. A more robust synthesis would incorporate the alkyne via a linker before the bromoacetylation step. For conceptual purposes, one could envision a further modification where the carboxylic acid of the proline ring is coupled to propargylamine using standard DCC coupling chemistry. a. Dissolve the bromoacetylated intermediate (1.0 eq) in anhydrous DMF. b. Add propargylamine (1.5 eq), DCC (1.2 eq), and a catalytic amount of DMAP. c. Stir at room temperature for 24 hours. d. Filter the reaction mixture to remove dicyclohexylurea. e. Purify the filtrate by reverse-phase HPLC to obtain the final Captopril Bromoacetamide (Alkyne) Probe.

Protocol 2: In Vitro Labeling of Purified ACE

This protocol is for labeling purified recombinant human ACE with a fluorescent CBA-Probe.

Materials:

  • Purified recombinant human ACE (1 mg/mL stock)

  • Fluorescent CBA-Probe (e.g., with a TAMRA tag, 10 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)[2]

Procedure:

  • Prepare Protein Solution: Dilute the ACE stock to a final concentration of 1 µM in pre-warmed Assay Buffer.

  • Probe Labeling: a. In a microcentrifuge tube, add 49 µL of the 1 µM ACE solution. b. Add 1 µL of the 10 mM fluorescent CBA-Probe stock (final concentration 200 µM) or DMSO as a negative control. c. Incubate at 37°C for 30 minutes.

  • Quench Reaction: Add 17 µL of 4x Laemmli Sample Buffer to the reaction. Do not boil the sample , as this can quench the fluorescence of some dyes. Heat at 70°C for 5-10 minutes.[12]

  • SDS-PAGE: a. Load 20 µL of each sample onto the SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • In-Gel Fluorescence Scanning: a. Carefully remove the gel from the cassette and wash briefly with deionized water. b. Place the gel on the imaging surface of the fluorescence scanner. c. Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore (e.g., TAMRA: Ex 557 nm, Em 583 nm).[4][13] d. A fluorescent band at the molecular weight of ACE (~150-180 kDa, depending on glycosylation) should be visible in the probe-treated lane but not in the DMSO control.

Protocol 3: Proteomic Profiling of CBA-Probe Targets in Cell Lysate

This protocol outlines the use of the alkyne-tagged CBA-Probe to identify targets in a complex proteome.

Materials:

  • A549 cells (or other relevant cell line)

  • Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors (use non-denaturing conditions)[8]

  • Alkyne-CBA-Probe (10 mM stock in DMSO)

  • Captopril (100 mM stock in DMSO for competitive assay)

  • Click Chemistry Reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

  • Streptavidin agarose beads

  • Mass spectrometry-grade trypsin

Procedure:

  • Cell Lysate Preparation: a. Harvest cells and wash twice with cold PBS. b. Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (proteome) and determine protein concentration (e.g., via BCA assay). Adjust concentration to 2 mg/mL.

  • Probe Labeling: a. For the labeling sample, add alkyne-CBA-Probe to 1 mL of lysate to a final concentration of 10 µM. b. For the competitive control, pre-incubate 1 mL of lysate with 100 µM captopril for 30 minutes at 37°C, then add 10 µM alkyne-CBA-Probe. c. Incubate all samples for 1 hour at 37°C.

  • Click Chemistry: a. To each sample, add the click-mix components sequentially: Azide-PEG3-Biotin (100 µM final), TCEP (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM final). b. Vortex and incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins: a. Add 50 µL of pre-washed streptavidin agarose bead slurry to each sample. b. Incubate for 2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation (1500 x g, 2 min) and discard the supernatant. d. Wash the beads extensively: 2x with 0.5% SDS in PBS, 2x with 6M Urea, and 3x with 50 mM Ammonium Bicarbonate.

  • Sample Preparation for Mass Spectrometry: a. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. b. Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C). c. Alkylate with iodoacetamide (20 mM, 30 min at RT in the dark). d. Add trypsin (1 µg) and digest overnight at 37°C. e. Elute the peptides from the beads, desalt using a C18 StageTip, and analyze by LC-MS/MS.[3][14][15]

References

Captopril Bromo Analogs in Metallo-β-Lactamase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of captopril bromo analogs as inhibitors of metallo-β-lactamases (MBLs). Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor, and its derivatives have emerged as a promising scaffold for the development of potent MBL inhibitors, which are crucial for combating antibiotic resistance in pathogenic bacteria.

Metallo-β-lactamases are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective.[1][2][3][4] The development of effective MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to restore the efficacy of these life-saving drugs.[2] Captopril's therapeutic potential stems from its thiol group, which can effectively chelate the zinc ions in the MBL active site, disrupting their catalytic activity.[1][2][3][4]

Data Presentation: Inhibitory Activity of Captopril Analogs

The inhibitory potential of various captopril stereoisomers and analogs against different metallo-β-lactamases has been evaluated in multiple studies. The following tables summarize the reported IC50 and Ki values, providing a comparative overview of their efficacy.

InhibitorMetallo-β-LactamaseIC50 (μM)Ki (μM)Reference
d-Captopril NDM-120.1 ± 1.5-[1]
NDM-17.9-[5]
IMP-17.2 ± 1.2-[1]
VIM-20.072 ± 0.010-[1]
SPM-1261.8 ± 1.3-[1]
BcII10.7 ± 1.245[1]
l-Captopril NDM-1157.4202[1]
IMP-122.5 ± 1.212.5[1][6]
VIM-24.3 ± 0.3-[1]
SPM-1>500-[1]
BcII80.4 ± 1.365[1]
epi-d-Captopril NDM-164-[1]
IMP-1173-[1]
VIM-25.5-[1]
SPM-1≥500-[1]
BcII≥500-[1]
epi-l-Captopril VIM-25.5-[1]
NDM-1, IMP-1, SPM-1, BcII≥500-[1]
Simplified Captopril Analog (Compound 22) NDM-11.0-[5]
Simplified Captopril Analog (Compound 31) NDM-115-[5]
Simplified Captopril Analog (Compound 32) NDM-110-[5]

Experimental Protocols

Protocol 1: Metallo-β-Lactamase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of captopril bromo analogs against MBLs using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

Materials:

  • Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Captopril bromo analog stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

  • Chromogenic β-lactam substrate (e.g., Nitrocefin, CENTA)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme Preparation: Dilute the purified MBL enzyme to the desired concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Inhibitor Preparation: Prepare a serial dilution of the this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

    • Add an equal volume of the serially diluted inhibitor to the respective wells.

    • Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).

    • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add a fixed volume of the chromogenic substrate to each well to initiate the reaction. The final substrate concentration should ideally be close to its Km value for the specific MBL.

  • Data Acquisition: Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each reaction.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Synthesis of Captopril Bromo Analogs (Illustrative Example)

While specific bromo analogs were not detailed in the provided search results, a general approach for synthesizing captopril analogs is presented. The synthesis of a bromoacetylated captopril analog would typically involve the acylation of the proline nitrogen of a protected captopril derivative with bromoacetyl bromide or a similar reagent, followed by deprotection.

Illustrative Synthetic Scheme:

G start Commercially available Boc-protected D-prolinol step1 O-alkylation with tert-butyl bromoacetate start->step1 Phase-transfer conditions step2 Boc deprotection step1->step2 step3 Coupling with a mercaptoalkanoic acid step2->step3 step4 Introduction of bromoacetyl group (e.g., using bromoacetyl bromide) step3->step4 end Final this compound step4->end

Caption: Illustrative synthetic pathway for a captopril analog.

Visualizations

Mechanism of Metallo-β-Lactamase Inhibition by Captopril Analogs

The primary mechanism of MBL inhibition by captopril and its analogs involves the coordination of the thiol group to the zinc ions in the enzyme's active site. This interaction prevents the binding and subsequent hydrolysis of β-lactam antibiotics.

G MBL Metallo-β-Lactamase (with Zn2+ ions) Complex Inactive MBL-Inhibitor Complex MBL->Complex forms Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis catalyzes Captopril This compound (Thiol Group) Captopril->MBL binds to active site Zn2+ Captopril->Complex forms Antibiotic β-Lactam Antibiotic Complex->Antibiotic prevents binding of Antibiotic->Hydrolysis is substrate for

Caption: Inhibition of MBLs by captopril bromo analogs.

Experimental Workflow for MBL Inhibition Studies

The following diagram illustrates a typical workflow for screening and characterizing captopril bromo analogs as MBL inhibitors.

G cluster_synthesis Synthesis & Purification cluster_screening Inhibition Screening cluster_kinetics Kinetic Characterization cluster_validation In Vitro & In Vivo Validation synthesis Synthesis of Captopril Bromo Analogs purification Purification and Characterization (NMR, MS) synthesis->purification primary_assay Primary Inhibition Assay (e.g., Nitrocefin) purification->primary_assay ic50 IC50 Determination primary_assay->ic50 kinetic_studies Enzyme Kinetic Studies (Determination of Ki and inhibition mechanism) ic50->kinetic_studies mic MIC Reduction Assays (with β-lactam antibiotics) kinetic_studies->mic cell_based Cell-based Assays mic->cell_based in_vivo In Vivo Efficacy Studies (Animal Models) cell_based->in_vivo

Caption: Workflow for MBL inhibitor discovery and development.

References

Application Notes and Protocols: Investigating Off-Target Effects of a Hypothetical Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril is a well-characterized angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The development of analogs of existing drugs is a common strategy to improve efficacy, alter pharmacokinetic properties, or reduce side effects. This document outlines a comprehensive strategy for investigating the potential off-target effects of a hypothetical bromo analog of Captopril. Due to the absence of publicly available data on a Captopril bromo analog, this document serves as a guide, providing detailed protocols and a conceptual framework for such an investigation.

The substitution of the thiol group in Captopril with a bromine atom would fundamentally alter its mechanism of action, as the thiol group is critical for chelating the zinc ion in the active site of ACE. The resulting alkyl bromide is an electrophilic moiety, raising the possibility of covalent interactions with nucleophilic residues (such as cysteine, histidine, and lysine) on various off-target proteins. This could lead to a range of unintended pharmacological or toxicological effects.

Postulated Off-Target Mechanisms

Given the potential for covalent modification, a this compound could exhibit off-target effects through several mechanisms:

  • Irreversible Enzyme Inhibition: The analog could covalently bind to the active site or allosteric sites of enzymes other than ACE, leading to their irreversible inhibition.

  • Disruption of Protein-Protein Interactions: Modification of key residues at protein interaction interfaces could disrupt signaling complexes.

  • Induction of Cellular Stress: Off-target covalent binding can lead to protein misfolding and aggregation, triggering unfolded protein response (UPR) and oxidative stress.

  • Hapten Formation and Immune Response: Covalent adduction to proteins can form haptens, potentially leading to idiosyncratic adverse drug reactions.

Experimental Workflow for Off-Target Profiling

A systematic approach is essential to identify and characterize the potential off-target liabilities of the this compound. The following workflow is recommended:

G cluster_0 Primary Screening cluster_1 Secondary Assays (Hit Validation) cluster_2 Mechanism of Action Studies cluster_3 Toxicology and Safety Assessment A Broad-Panel Kinase Screen E Dose-Response Assays (IC50/EC50) A->E B GPCR Binding Assays B->E C Ion Channel Panel C->E D Nuclear Receptor Panel D->E F Cell-Based Functional Assays E->F G Target Engagement Assays F->G H Western Blot for Pathway Modulation F->H J In Vitro Cytotoxicity Assays F->J I Mass Spectrometry for Covalent Adducts G->I K Hepatotoxicity & Cardiotoxicity Models J->K

Caption: Experimental workflow for off-target profiling.

Data Presentation: Hypothetical Off-Target Hits

The following table summarizes hypothetical quantitative data from primary screening assays for the this compound.

Target ClassSpecific TargetAssay TypeResult (IC50 / % Inhibition @ 10 µM)
Kinases
MAP2K1 (MEK1)Kinase Activity1.2 µM
SRCKinase Activity8.5 µM
EGFRKinase Activity> 50 µM
GPCRs
Adrenergic α2ARadioligand Binding75% Inhibition
Dopamine D2Radioligand Binding55% Inhibition
Ion Channels
hERGPatch Clamp2.3 µM
Other
Caspase-3Enzyme Activity9.8 µM

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

Objective: To identify potential off-target interactions of the this compound against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Assay Principle: A competitive binding assay format, such as the KINOMEscan™, can be utilized. This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Procedure: a. The this compound is incubated with the kinase-DNA tag construct and the immobilized ligand in a multi-well plate. b. The mixture is allowed to reach equilibrium. c. The unbound kinase is washed away. d. The amount of bound kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl of less than 35% or 50%. Hits are then followed up with dose-response curves to determine the dissociation constant (Kd) or IC50.

Protocol 2: Cell-Based Apoptosis Assay

Objective: To assess if the this compound induces apoptosis in a relevant cell line, potentially through off-target effects on pro-apoptotic proteins like Caspase-3.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., HeLa or Jurkat) in appropriate media and conditions. Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay (Promega): a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. c. Mix gently by orbital shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours. e. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 for apoptosis induction.

Hypothetical Off-Target Signaling Pathway

Based on the hypothetical kinase profiling data, the this compound may interfere with the MAPK/ERK signaling pathway through the inhibition of MEK1.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene CBA This compound CBA->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

The investigation of off-target effects is a critical component of preclinical drug development. For a hypothetical this compound, the presence of an electrophilic bromide moiety necessitates a thorough evaluation of potential covalent interactions with off-target proteins. The protocols and workflow outlined in this document provide a robust framework for identifying and characterizing such effects, ensuring a more complete understanding of the compound's pharmacological and toxicological profile. The use of broad-based screening followed by detailed mechanistic studies will be essential to de-risk any potential safety liabilities and to fully understand the biological activity of this novel chemical entity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of the Captopril Bromo Analog. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of (2S)-1-((2S)-2-methyl-3-bromopropanoyl)pyrrolidine-2-carboxylic acid, a key intermediate in the synthesis of Captopril and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of the this compound discussed in this guide?

A1: The this compound referred to in this guide is (2S)-1-((2S)-2-methyl-3-bromopropanoyl)pyrrolidine-2-carboxylic acid. It is a direct analog of Captopril where the thiol (-SH) group is replaced by a bromine (-Br) atom.

Q2: My reaction yield is consistently low. What are the most common causes in the synthesis of the this compound?

A2: Low yields in this synthesis typically arise from one or more of the following factors:

  • Inefficient Amide Coupling: The reaction between L-proline and 3-bromo-2-methylpropionyl chloride is an amide bond formation. Incomplete activation of the carboxylic acid derivative (the acid chloride) or side reactions involving the amine of L-proline can significantly reduce the yield.

  • Formation of Diastereomers: The starting material, 3-bromo-2-methylpropionyl chloride, is often a racemic mixture of (R) and (S) enantiomers. The reaction with the chiral L-proline results in the formation of two diastereomers: (2S)-1-((2S)-2-methyl-3-bromopropanoyl)pyrrolidine-2-carboxylic acid (the desired product) and (2S)-1-((2R)-2-methyl-3-bromopropanoyl)pyrrolidine-2-carboxylic acid. The separation of these diastereomers can lead to a lower isolated yield of the desired (S,S) isomer.[1]

  • Side Reactions of the Bromide: The bromo group is a good leaving group and can participate in side reactions, such as elimination or substitution, under basic conditions or upon heating.

  • Hydrolysis of the Acid Chloride: 3-bromo-2-methylpropionyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering it unreactive towards L-proline.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, pH, or solvent can all negatively impact the reaction outcome.

Q3: How can I minimize the formation of the unwanted (2R) diastereomer?

A3: Ideally, starting with enantiomerically pure (2S)-3-bromo-2-methylpropanoic acid to generate the corresponding acid chloride would eliminate the formation of the unwanted diastereomer. However, if you are starting with a racemic mixture of the acid chloride, the focus shifts to efficient separation of the resulting diastereomers.

Q4: What is the recommended method for separating the (S,S) and (S,R) diastereomers?

A4: A common and effective method for separating the diastereomers of 1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is through fractional crystallization using a resolving agent. The use of dicyclohexylamine has been reported to be successful.[2] The dicyclohexylamine salt of the desired (S,S)-diastereomer often has different solubility properties compared to the (S,R)-diastereomer salt, allowing for their separation by crystallization.

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A5: Besides the starting materials and the two diastereomers, other impurities may include:

  • 3-bromo-2-methylpropanoic acid: Resulting from the hydrolysis of the acid chloride.

  • L-proline: Unreacted starting material.

  • Disulfide-linked dimers: While less likely without a thiol group, oxidative side reactions can still occur, leading to complex byproducts.

  • Elimination byproduct: Under basic conditions, HBr can be eliminated to form an unsaturated byproduct.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation Ineffective amide coupling.Ensure the 3-bromo-2-methylpropionyl chloride is of high quality and has not hydrolyzed. Use of a coupling agent like DCC or EDC/HOBt in case of starting from the carboxylic acid can be an alternative.
Incorrect pH.The reaction should be carried out under controlled pH conditions. The Schotten-Baumann reaction conditions, using an aqueous base like sodium hydroxide, are commonly employed.
Low isolated yield after workup Inefficient separation of diastereomers.Optimize the fractional crystallization process with dicyclohexylamine. Experiment with different solvents and temperatures to improve the separation efficiency.
Product loss during extraction.Ensure the pH of the aqueous layer is adjusted appropriately to protonate the carboxylic acid for efficient extraction into an organic solvent.
Formation of significant byproducts Hydrolysis of the acid chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
Side reactions involving the bromo group.Maintain a low reaction temperature and avoid excessively basic conditions to minimize elimination and substitution reactions.
Difficulty in product purification Oily product that is difficult to crystallize.Convert the carboxylic acid product to a salt (e.g., with dicyclohexylamine) to induce crystallization. Purification can also be attempted using column chromatography on silica gel.

Experimental Protocols

Synthesis of (2S)-1-((2S)-2-methyl-3-bromopropanoyl)pyrrolidine-2-carboxylic acid

This protocol is adapted from the general principles of Schotten-Baumann reactions and information from related syntheses.[1]

Materials:

  • L-proline

  • 3-bromo-2-methylpropionyl chloride (racemic mixture)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Dicyclohexylamine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Preparation of L-proline solution: Dissolve L-proline (1.0 equivalent) in a solution of sodium hydroxide (1.0 equivalent) in water at 0-5 °C with stirring.

  • Acylation: To the chilled L-proline solution, add 3-bromo-2-methylpropionyl chloride (1.0 equivalent) and a solution of sodium hydroxide (1.0 equivalent) in water simultaneously, while maintaining the temperature between 0-5 °C. The addition should be done dropwise to control the reaction temperature and pH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted acid chloride.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid under ice cooling. The product should precipitate as an oil or a solid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of diastereomers.

  • Diastereomeric Separation:

    • Dissolve the crude product in a suitable solvent (e.g., acetone or isopropanol).

    • Add dicyclohexylamine (1.0 equivalent) to form the diastereomeric salts.

    • Allow the mixture to crystallize. The salt of the desired (S,S)-diastereomer is expected to crystallize preferentially.

    • Isolate the crystals by filtration and wash with a cold solvent.

    • To recover the free acid, dissolve the salt in water and acidify with HCl. Extract the product into an organic solvent, dry, and concentrate.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of the this compound, based on reported synthetic procedures.[1]

Reaction Step Starting Material Product Reported Yield
Acylation of L-prolineL-proline and 3-bromo-2-methylpropionyl chlorideCrude 1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (diastereomeric mixture)~70-80%
Diastereomeric ResolutionCrude diastereomeric mixture(2S)-1-((2S)-2-methyl-3-bromopropanoyl)pyrrolidine-2-carboxylic acid~40% (of the desired diastereomer from the crude mixture)
Overall Yield L-proline Pure (S,S)-diastereomer ~28-32%

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway L_Proline L-Proline Diastereomers Diastereomeric Mixture ((S,S) and (S,R)) L_Proline->Diastereomers Acid_Chloride 3-Bromo-2-methylpropionyl Chloride (racemic) Acid_Chloride->Diastereomers Acylation NaOH NaOH, H₂O Separation Fractional Crystallization Diastereomers->Separation Resolution DCHA Dicyclohexylamine SS_Isomer (2S)-1-((2S)-2-methyl-3-bromopropanoyl) pyrrolidine-2-carboxylic acid Separation->SS_Isomer Desired Product SR_Isomer (2S)-1-((2R)-2-methyl-3-bromopropanoyl) pyrrolidine-2-carboxylic acid Separation->SR_Isomer Byproduct

Caption: Synthetic pathway for the this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Coupling Verify Amide Coupling Efficiency Start->Check_Coupling Check_Separation Evaluate Diastereomer Separation Check_Coupling->Check_Separation Efficient Optimize_Coupling Optimize Coupling: - Check acid chloride quality - Control pH and temperature Check_Coupling->Optimize_Coupling Inefficient Check_Side_Reactions Investigate Side Reactions Check_Separation->Check_Side_Reactions Efficient Optimize_Separation Optimize Crystallization: - Vary solvent - Control cooling rate Check_Separation->Optimize_Separation Inefficient Minimize_Side_Reactions Minimize Side Reactions: - Use anhydrous conditions - Maintain low temperature Check_Side_Reactions->Minimize_Side_Reactions Present Success Improved Yield Check_Side_Reactions->Success Absent Optimize_Coupling->Success Optimize_Separation->Success Minimize_Side_Reactions->Success

Caption: Troubleshooting workflow for low yield.

References

Captopril Bromo Analog Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Captopril bromo analogs.

Purification Troubleshooting Guide

This guide addresses common issues observed during the chromatographic purification of Captopril bromo analogs.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Bromo Analog 1. Compound decomposition on silica gel: The bromo analog may be sensitive to the acidic nature of standard silica gel.[1] 2. Incomplete elution: The solvent system may be too non-polar, causing the product to remain on the column.[1] 3. Oxidation: The thiol group is susceptible to oxidation, forming disulfide dimers which are a common impurity.1. Test for stability: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[1] 2. Use a deactivated stationary phase: Consider neutral alumina, or deactivate silica gel by pre-flushing the column with a solvent system containing 1-2% triethylamine.[2] 3. Increase solvent polarity: Gradually increase the polarity of the mobile phase to ensure all product is eluted.[1] 4. Work under inert atmosphere: Use degassed solvents and consider performing the purification under nitrogen or argon to minimize oxidation.
Co-elution with Impurities 1. Similar Polarity: The desired bromo analog may have a very similar Rf to starting materials (e.g., (2RS)-3-Bromo-2-methylpropanoic Acid) or side-products (e.g., disulfide dimer).[3][4] 2. Poor Column Packing/Loading: Uneven packing or overloading the column can lead to broad peaks and poor separation.[5] 3. Inappropriate Solvent System: The chosen solvent system may not provide adequate resolution between the product and impurities.1. Optimize TLC: Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find one that maximizes the Rf difference.[6] 2. Use a different stationary phase: If normal phase silica fails, consider reversed-phase (C18) chromatography, which separates based on hydrophobicity.[6] 3. Dry Loading: If the compound is not very soluble in the mobile phase, dry loading it onto silica can improve peak shape and resolution.[6][7] 4. Gradient Elution: Employ a shallow solvent gradient during column chromatography to better resolve closely eluting compounds.
Product Peak Tailing 1. Acidic Silica Interaction: Polar compounds, especially those with basic nitrogens (like the proline moiety), can interact strongly with acidic silanol groups on the silica surface.[2] 2. Compound Overload: Injecting too much sample can lead to non-ideal peak shapes.[8]1. Add a modifier: Add a small amount of a competing base (e.g., 0.5-1% triethylamine) or an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[2] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[8] 3. Switch to a deactivated column: Use an end-capped column or an alternative stationary phase like alumina.[2]
No Product Detected in Fractions 1. UV Invisibility: The bromo analog may not have a strong UV chromophore, making it difficult to detect by UV lamp during TLC or with a UV detector in HPLC. 2. Compound is highly polar/non-polar: The product may have eluted in the solvent front or may still be on the column.[1] 3. Decomposition: The compound may have fully decomposed on the column.[1]1. Use a Staining Agent: Use a TLC stain like potassium permanganate or iodine to visualize compounds that are not UV-active. 2. Check the Baseline: For HPLC, check the baseline for any broad, undefined peaks. For flash chromatography, check the very first and very last fractions.[1] 3. Mass Spectrometry: If using HPLC, couple it with a mass spectrometer for definitive identification of the compound in eluted fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying a Captopril bromo analog?

A1: Based on the synthesis of Captopril and its analogs, you should anticipate several key impurities[3][9][10]:

  • Unreacted Starting Materials: Primarily L-proline and the brominated acyl chloride precursor (e.g., 3-bromo-2-methylpropanoyl chloride). (2RS)-3-Bromo-2-methylpropanoic Acid is a known Captopril impurity[4].

  • Disulfide Dimer: The thiol group on the molecule is highly susceptible to oxidation, which links two molecules together to form a disulfide dimer. This is often a major byproduct[3].

  • Diastereomers: The synthesis may result in different stereoisomers (diastereomers) which can be challenging to separate[10].

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis, breaking the molecule into its constituent acid and proline parts.

Q2: My bromo analog appears to be degrading on my silica gel column. What can I do?

A2: Compound instability on silica is a common problem, often due to the acidic nature of the silica surface[1].

  • Use a Different Stationary Phase: Try a less acidic medium like neutral or basic alumina, or Florisil[1].

  • Deactivate the Silica: You can neutralize the acidic sites by preparing a slurry of your silica gel in your eluent containing 1-2% triethylamine, then packing the column with this slurry. Alternatively, you can flush the already-packed column with this basic solvent mixture before loading your sample[2].

  • Switch to Reversed-Phase: If the compound is sufficiently hydrophobic, reversed-phase flash chromatography or HPLC on a C18 stationary phase can be an effective alternative[6].

Q3: I am struggling to separate my product from a very closely eluting impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing your chromatographic conditions.

  • Fine-tune the Mobile Phase: Test various solvent systems using TLC. Even small changes in solvent ratios or switching one solvent for another (e.g., ethyl acetate for MTBE) can alter selectivity.

  • Use a Shallow Gradient: In flash chromatography or HPLC, a slow, shallow gradient of the eluting solvent can effectively separate compounds with very similar Rf values.

  • Reduce Particle Size: For HPLC, moving to a column with a smaller particle size will increase column efficiency and improve resolution.

  • Column Loading: Overloading the column is a common cause of poor separation[5]. Reduce the amount of sample you are loading. For preparative HPLC, aim to keep the mass ratio of the compound to the stationary phase low to avoid peak distortion[8].

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is designed for the purification of moderately polar bromo analogs that show signs of degradation on standard silica gel.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides an Rf value of ~0.25 for the desired bromo analog and shows good separation from major impurities.

  • Column Deactivation and Packing:

    • Select an appropriately sized column for your sample amount.

    • Prepare your initial, low-polarity elution solvent. Add 1.5% triethylamine (TEA) to this solvent.

    • Pack the column using the wet slurry method with standard silica gel and the TEA-containing solvent.

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.

    • Finally, flush the column with 2-3 column volumes of your initial elution solvent without TEA to remove the excess base before loading the sample[2].

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample[7].

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent system.

    • If using a gradient, slowly and incrementally increase the percentage of the more polar solvent.

    • Collect fractions and monitor them by TLC (using a permanganate stain if the compound is not UV-active) to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Workflow

G cluster_purity Purity Issues cluster_yield Yield Issues start Start Purification check_purity Analyze Fractions: Low Purity? start->check_purity check_yield Analyze Fractions: Low Yield? check_purity->check_yield No coelution Co-elution of Impurities check_purity->coelution Yes, Co-elution tailing Peak Tailing check_purity->tailing Yes, Tailing success Pure Product Obtained check_yield->success No decomposition On-Column Decomposition check_yield->decomposition Yes, Degradation Suspected no_elution Product Not Eluting check_yield->no_elution Yes, No Product Found optimize_solvent Optimize Solvent System coelution->optimize_solvent change_phase Change Stationary Phase (e.g., C18) coelution->change_phase add_modifier Add Mobile Phase Modifier (e.g., TEA) tailing->add_modifier optimize_solvent->start Re-run Purification change_phase->start Re-run Purification add_modifier->start Re-run Purification deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica increase_polarity Increase Eluent Polarity no_elution->increase_polarity deactivate_silica->start Re-run Purification increase_polarity->start Re-run Purification

Caption: A logical workflow for troubleshooting common purification challenges.

Potential Impurity Relationships

G SM1 L-Proline Product This compound (Desired Product) SM1->Product Synthesis SM1->Product SM2 3-Bromo-2-methyl- propanoic Acid SM2->Product Synthesis SM2->Product Impurity1 Disulfide Dimer (Oxidation Product) Product->Impurity1 Oxidation (Air/O2) Impurity2 Hydrolysis Products Product->Impurity2 Hydrolysis (H2O)

Caption: Relationships between starting materials, product, and key impurities.

References

Technical Support Center: Overcoming Solubility Issues with Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the Captopril bromo analog. Our guidance is based on established principles of formulation science for poorly soluble small molecules.

Important Note on the this compound: For the purposes of this guide, we are assuming the "this compound" refers to N-(3-bromo-2-methylpropanoyl)-L-proline . This is a common intermediate in some syntheses of Captopril and related compounds. Unlike Captopril, which possesses a highly polar thiol (-SH) group and is freely soluble in water (approximately 160 mg/mL)[1][2], this bromo analog lacks the thiol group and incorporates a bromine atom. Both of these structural changes significantly increase the molecule's lipophilicity, leading to a drastic reduction in aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS)?

A1: The this compound, N-(3-bromo-2-methylpropanoyl)-L-proline, is expected to have very low intrinsic aqueous solubility due to its increased lipophilicity compared to Captopril. The replacement of the polar thiol group with a less polar bromine atom is the primary reason for this poor solubility.

Q2: I observe precipitation when I try to make a stock solution in an organic solvent and then dilute it into my aqueous experimental media. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent is diluted with an aqueous medium. To prevent this, you can try several approaches:

  • Use a Co-solvent System: Instead of a pure aqueous medium, use a mixture of water and a water-miscible organic solvent (a co-solvent) for your final solution.

  • Optimize the Dilution Process: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to allow for better mixing and prevent localized high concentrations that can trigger precipitation.

  • Use a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) can help to keep the compound in solution by forming micelles.

  • Consider a Different Formulation Strategy: If simple dilution is consistently problematic, you may need to explore more advanced formulation techniques such as solid dispersions or lipid-based formulations.

Q3: Can I use pH adjustment to improve the solubility of the this compound?

A3: Yes, pH modification can be an effective strategy. The this compound contains a carboxylic acid group on the proline ring. By adjusting the pH of the solution to be above the pKa of this carboxylic acid (typically in the range of 3-5), you can deprotonate it to the more soluble carboxylate form. Therefore, using buffers with a pH of 7 or higher should increase its solubility.[3]

Q4: What are the key differences between using co-solvents and cyclodextrins for solubility enhancement?

A4: Both are effective methods, but they work through different mechanisms.

  • Co-solvents (e.g., ethanol, propylene glycol, DMSO) work by reducing the overall polarity of the solvent (water), making it more favorable for the non-polar solute to dissolve.

  • Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble due to the hydrophilic exterior of the cyclodextrin.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays due to poor solubility.

This workflow provides a systematic approach to diagnosing and solving solubility-related inconsistencies in experimental results.

G A Inconsistent Assay Results B Verify Compound Solubility in Assay Medium A->B C Is the compound fully dissolved? B->C D Yes C->D   E No C->E   F Investigate Other Experimental Variables D->F G Implement Solubility Enhancement Strategy E->G H Re-evaluate Assay Performance G->H

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: Choosing the right solubility enhancement strategy.

The choice of strategy depends on the experimental context, including the required concentration, the tolerance of the assay system to excipients, and the desired route of administration in later studies.

StrategyAdvantagesDisadvantagesBest For
pH Adjustment Simple, inexpensive, and easy to implement.[3]Only effective for ionizable compounds; risk of pH-induced degradation or alteration of biological systems.Initial in vitro screening; salt formation for solid dosage forms.
Co-solvents Effective for many non-polar compounds; can achieve high concentrations.Organic solvents may be toxic to cells or interfere with assays; can cause precipitation upon dilution.High-throughput screening; early-stage in vitro studies.
Cyclodextrins Low toxicity; can significantly increase aqueous solubility without organic solvents.[4]Can be expensive; may alter drug pharmacology by affecting free drug concentration.Cell-based assays; parenteral formulations.
Surfactants Effective at low concentrations; can be used in combination with other methods.Can be cytotoxic; may interfere with protein binding assays.Formulations for oral or topical delivery.
Solid Dispersions Enhances both solubility and dissolution rate; can stabilize the amorphous form of the drug.[5]Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion); potential for recrystallization over time.Development of oral solid dosage forms.
Lipid-Based Formulations Can significantly increase oral bioavailability by utilizing lipid absorption pathways.[6][7]Complex formulations to develop and characterize; potential for drug degradation in lipidic excipients.Oral drug delivery of highly lipophilic compounds.

Experimental Protocols

Protocol 1: Solubility Determination in Co-solvent Systems
  • Prepare a series of co-solvent mixtures: Prepare binary solvent systems of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or DMSO) and your aqueous buffer (e.g., PBS pH 7.4) in varying ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Add excess compound: Add an excess amount of the this compound to a known volume of each co-solvent mixture in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol or acetonitrile), and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer to make a stock solution (e.g., 10-40% w/v).

  • Add the this compound: Add an excess amount of the this compound to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture at a constant temperature for 24-48 hours.

  • Remove undissolved compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration: Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method.

Signaling Pathways and Mechanisms

Understanding the mechanism of action of Captopril provides context for the importance of its analogs in drug development. Captopril inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure.

G Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE ACE Captopril Captopril Captopril->ACE

Caption: The Renin-Angiotensin signaling pathway and the inhibitory action of Captopril.

The following diagram illustrates the general mechanisms by which different formulation strategies enhance the solubility of a poorly soluble drug like the this compound.

G cluster_0 Co-solvents cluster_1 pH Adjustment cluster_2 Cyclodextrin Complexation A Drug in Water (Low Solubility) B Drug in Water + Co-solvent (High Solubility) A->B Addition of Co-solvent C Reduced Solvent Polarity C->B D R-COOH (Insoluble) E R-COO- (Soluble) D->E Deprotonation F pH > pKa F->E G Drug I Soluble Inclusion Complex G->I H Cyclodextrin H->I

Caption: Mechanisms of common solubility enhancement techniques.

References

Technical Support Center: Captopril and Analogs - Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of captopril and its analogs, including bromo derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for captopril and likely for its bromo analogs?

A1: The primary degradation pathway for captopril is the oxidation of its thiol (-SH) group to form captopril disulfide, which is the major degradation product.[1][2][3] This oxidation is a common reaction for thiol-containing compounds. While specific data on captopril bromo analogs is limited in publicly available literature, it is highly probable that they would follow a similar oxidative degradation pathway due to the presence of the reactive thiol group. Hydrolysis of the amide linkage is a secondary degradation pathway that typically only occurs under harsh, forced conditions.[3]

Q2: What factors accelerate the degradation of captopril?

A2: Several factors can accelerate the oxidation of captopril to its disulfide dimer:

  • pH: Captopril is more stable in acidic conditions (below pH 4) and less stable at pH values above 3.8.

  • Oxygen: The presence of oxygen facilitates the free-radical oxidation of the thiol group.[2][3]

  • Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation process.[2][3]

  • Temperature: Higher temperatures increase the rate of degradation.[4]

  • Light: Exposure to light, especially UV light, can promote photodegradation.[1]

  • Formulation Components: Certain excipients, such as sugar alcohols (e.g., sorbitol and glycerol), have been shown to accelerate captopril degradation.[4]

Q3: How can I minimize the degradation of captopril or its bromo analog in solution?

A3: To enhance the stability of captopril solutions, consider the following strategies:

  • pH Adjustment: Maintain the solution at a low pH, ideally below 4.0.[3]

  • Use of Chelating Agents: Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation. A low concentration of 0.01% Na-EDTA has been shown to be effective.[4]

  • Inert Atmosphere: Purging the solution and storage container with an inert gas like nitrogen can reduce oxidation, especially when combined with other stabilizing measures.[4]

  • Low Temperature Storage: Store solutions at refrigerated temperatures (e.g., 5°C) to slow down the degradation kinetics.[1][4]

  • Light Protection: Protect solutions from light by using amber vials or storing them in the dark.

  • Antioxidants: The addition of antioxidants can also help prevent oxidation.[3]

  • High Concentration: Higher concentrations of captopril in solution have been observed to improve its stability.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Suggestions & Solutions
Rapid loss of parent compound peak and appearance of a new, later-eluting peak in HPLC analysis. Oxidation of the thiol group to form the disulfide dimer.Confirm the identity of the new peak as captopril disulfide using a reference standard or mass spectrometry. Implement stabilization strategies such as adding EDTA, adjusting pH to <4, and protecting from light and oxygen.[4]
Formation of an unidentified degradation product. Possible interaction with formulation components or degradation under specific stress conditions (e.g., extreme pH, high temperature).Some commercial syrups have been shown to hasten decomposition and may lead to additional degradation products.[1] Consider using a simpler aqueous vehicle. Perform forced degradation studies under various conditions (acidic, basic, oxidative, thermal, photolytic) to systematically identify the degradation pathway.
Precipitate or "black spots" forming during storage. This phenomenon has been noted in captopril solutions, particularly at higher concentrations after extended storage.[1] The exact cause is not fully elucidated but may be related to the formation of less soluble degradation products or complexes.Filter the solution before use. Investigate the composition of the precipitate. Re-evaluate the formulation and storage conditions to prevent its formation.
Inconsistent stability results between batches. Variability in the levels of trace metal ion contamination in reagents or solvents.Use high-purity solvents and reagents. Incorporate a chelating agent like EDTA into the formulation to mitigate the catalytic effects of any metal ion impurities.[4]

Quantitative Data Summary

The stability of captopril is highly dependent on the formulation and storage conditions. The following table summarizes findings from various studies.

Concentration & Formulation Storage Condition Observed Stability Reference
1 mg/mL in water with 0.1% EDTA-Na5°C and room temperatureChemically and microbiologically stable for two years.[1]
1 mg/mL in distilled water4°C, protected from lightStable for 30 days.[1]
Solution from tablets in water5°CStable for about 20 days.[1]
Solution from powder in water5°CStable for about 27 days.[1]
1 and 5 mg/mL with sorbitol, EDTA, and sodium benzoate22°C, 12 monthsSorbitol was found to accelerate degradation.[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on captopril or its bromo analogs to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 1, 2, 4 hours).

    • Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the stock solution to direct sunlight or a UV light source for a specified period (e.g., 7 days).[1]

  • Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., Agilent Zorbax).

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to captopril's lack of a strong chromophore.

  • Internal Standard: An internal standard like hydrochlorothiazide can be used for improved quantitation.

  • Quantification: The amount of degradation can be calculated by the decrease in the area of the parent drug peak and the increase in the area of the degradation product peaks.

Visualizations

Captopril_Degradation_Pathway Captopril Captopril (with -SH group) DegradationProduct Captopril Disulfide (with -S-S- bond) Captopril->DegradationProduct Oxidation (O2, Metal Ions, Light, Heat)

Caption: Primary oxidative degradation pathway of Captopril.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Stock Prepare Stock Solution of Captopril Analog Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Results Identify Degradants & Determine Degradation Rate Analysis->Results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing ACE Inhibitor Assays for Captopril and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing angiotensin-converting enzyme (ACE) inhibitor assays, with a focus on Captopril and its analogs, such as the Captopril bromo analog.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an ACE inhibitor assay?

A1: The optimal pH for ACE activity is generally around 8.0 to 8.3.[1][2][3] However, the inhibitory activity of some compounds, like enalaprilat, can be affected by pH, showing increased inhibition at a lower pH of 7.1 compared to 7.5 or 7.8.[4] It is recommended to determine the optimal pH for your specific inhibitor and assay conditions, as variations can occur.

Q2: What are the most common substrates used for ACE inhibitor assays?

A2: Commonly used substrates include Hippuryl-His-Leu (HHL) and N-[3-(2-furyl)acryloyl]-Phe-Gly-Gly (FAPGG).[5][6][7] Fluorogenic substrates like o-aminobenzoylglycyl-p-nitrophenylalanylproline are also utilized for higher sensitivity and high-throughput screening.[6][8]

Q3: How do I choose the right substrate concentration?

A3: The substrate concentration should ideally be around the Michaelis-Menten constant (Km) value for the enzyme to ensure the assay is sensitive to competitive inhibitors. It is crucial that the substrate is in excess throughout the incubation period.[9] For some fluorometric assays, a substrate concentration of 50 μM has been found to work well, though ranges from 1–30 μM have also been used.[9] Empirical testing is recommended to determine the optimal concentration for your specific assay conditions.

Q4: What concentration of ACE should I use in my assay?

A4: The enzyme concentration should be optimized to provide a linear reaction rate over the desired incubation time.[10] A typical concentration for a colorimetric assay might be around 0.04 U/mL.[11] It's important to determine the enzyme concentration that results in a measurable signal without depleting the substrate too quickly.

Q5: What is a suitable incubation time for the enzyme-inhibitor reaction?

A5: Pre-incubation of the enzyme with the inhibitor is often performed for about 10 minutes at 37°C before adding the substrate.[11] The subsequent enzymatic reaction with the substrate is typically carried out for 30 to 60 minutes at the same temperature.[11][12] The optimal time can vary, so it's advisable to perform a time-course experiment to determine the linear range of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inaccurate pipetting.- Inconsistent incubation times or temperatures.- Instability of reagents.- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform temperature control across all wells.- Prepare fresh reagents and store them properly.
No or very low ACE activity (High % inhibition in control) - Inactive enzyme.- Incorrect buffer composition (e.g., missing essential ions like Zn2+ or Cl-).- Presence of chelating agents (e.g., EDTA) in the sample.- Use a new batch of enzyme or verify the activity of the current batch with a known standard.- Ensure the assay buffer contains appropriate concentrations of required ions.[13]- If EDTA is suspected, consider sample purification.
High background signal - Substrate instability or spontaneous hydrolysis.- Sample interference (e.g., autofluorescence in fluorometric assays).- Contamination of reagents.- Run a "no enzyme" control to measure background from the substrate.- Run a "no substrate" control to measure background from the sample.- Use high-purity reagents and water.
Non-linear reaction rate - Substrate depletion.- Enzyme instability under assay conditions.- Product inhibition.- Reduce the enzyme concentration or incubation time.- Optimize assay conditions (pH, temperature) for enzyme stability.- Measure initial reaction rates.
IC50 value for Captopril is outside the expected range - Incorrect concentration of Captopril standard.- Sub-optimal assay conditions (pH, substrate concentration).- Variation in ACE source or purity.- Prepare a fresh, accurately diluted Captopril standard.- Re-optimize assay parameters as detailed in the FAQs.- Ensure consistency in the source and handling of the ACE enzyme. The IC50 for Captopril can range from nanomolar to micromolar depending on the substrate and assay method.[7][14]

Quantitative Data Summary

Table 1: Recommended Assay Conditions for ACE Inhibition Assays

ParameterRecommended Range/ValueReference(s)
pH 8.0 - 8.3[1][2][3]
Temperature 37°C[11][12]
Substrate (HHL) Concentration 5 mM[11][12]
Substrate (FAPGG) Concentration 0.5 mM[8]
ACE Concentration 0.04 - 0.1 U/mL[11][12]
Pre-incubation Time (Enzyme + Inhibitor) 10 min[11][12]
Enzymatic Reaction Time 30 - 60 min[11][12]

Table 2: Reported IC50 Values for Captopril

SubstrateAssay MethodReported IC50Reference(s)
Synthetic SubstratesMicroplate Assays1.79 - 15.1 nM[7]
Angiotensin-IMicroplate Assay16.71 µM[7]
HHLSpectrophotometric~4.1 nM[14]
FAPGGSpectrophotometric~9 nM[14]
Synthetic SubstrateColorimetric6.61 nM[15]

Experimental Protocols

Protocol 1: Spectrophotometric ACE Inhibition Assay using HHL Substrate

This protocol is based on the method described by Cushman and Cheung.[6]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound (or Captopril as a positive control)

  • Sodium borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 1 U/mL) in sodium borate buffer.

    • Prepare a 5 mM HHL substrate solution in sodium borate buffer.[12]

    • Prepare a series of dilutions of the this compound and Captopril standard in sodium borate buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for control).

    • Add 30 µL of ACE solution (e.g., 0.04 U/mL final concentration).[11]

    • Pre-incubate the mixture for 10 minutes at 37°C.[11]

    • Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.[11]

    • Incubate the reaction mixture for 60 minutes at 37°C.[11]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 250 µL of 1 M HCl.[12]

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.

    • Vortex vigorously and then centrifuge to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the dried HA in a suitable buffer or mobile phase.

    • Measure the absorbance of the reconstituted HA at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Fluorometric ACE Inhibition Assay

This protocol provides a more sensitive and higher-throughput alternative.

Materials:

  • ACE Enzyme

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • This compound (or Captopril as a positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired final concentration in the assay buffer.

    • Prepare a dilution series of the this compound and Captopril standard in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or inhibitor solution.

    • Add 60 µL of the assay buffer.

    • Add 20 µL of the ACE working solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.[8]

  • Detection:

    • Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Set the excitation and emission wavelengths according to the substrate manufacturer's instructions.

  • Calculation:

    • Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value from the dose-response curve.

Visualizations

experimental_workflow start Start: Prepare Reagents reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Enzymatic Reaction Incubation reaction_initiation->incubation reaction_termination Reaction Termination incubation->reaction_termination detection Detection (Spectrophotometry/Fluorometry) reaction_termination->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis end End: Results data_analysis->end

Caption: General workflow for an in vitro ACE inhibition assay.

troubleshooting_logic issue issue cause cause solution solution high_variability High Variability? pipetting_error Pipetting Error? high_variability->pipetting_error Yes low_activity Low/No Activity? inactive_enzyme Inactive Enzyme? low_activity->inactive_enzyme Yes high_background High Background? sample_interference Sample Interference? high_background->sample_interference Yes calibrate_pipettes Calibrate Pipettes & Improve Technique pipetting_error->calibrate_pipettes Yes use_new_enzyme Use New Enzyme Batch inactive_enzyme->use_new_enzyme Yes run_sample_control Run 'No Substrate' Control sample_interference->run_sample_control Yes

References

Troubleshooting inconsistent results with Captopril bromo analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Captopril bromo analog in their experiments. Given that this analog is a reactive compound, likely used as a covalent inhibitor or probe for Angiotensin-Converting Enzyme (ACE) or other targets, this guide addresses potential issues related to its synthesis, stability, and experimental application.

Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the use of this compound.

Issue 1: Inconsistent or No Inhibition of ACE Activity

If you are observing variable or a complete lack of inhibition in your ACE activity assays, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Compound Degradation The bromo analog is likely susceptible to hydrolysis and degradation. Prepare fresh solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.[1][2][3][4][5] Consider performing a stability study of your compound in the assay buffer using HPLC or mass spectrometry.
Incorrect Compound Concentration Verify the concentration of your stock solution. Use a fresh, calibrated analytical balance for weighing the compound. Confirm the molecular weight of your synthesized analog.
Assay Conditions Ensure that the assay buffer composition, particularly the chloride ion concentration, is optimal for ACE activity.[6] Variability in chloride levels can lead to inconsistent results.[6] The pH of the assay buffer should also be stable and optimal for enzyme activity.[6]
Enzyme Integrity Confirm that the ACE enzyme has been stored correctly and retains its activity.[6] Perform a control experiment with a known ACE inhibitor, such as Captopril, to validate the assay setup.
Solvent Effects If using an organic solvent like DMSO to dissolve the analog, ensure the final concentration in the assay is low (typically <1%) to avoid solvent-induced inhibition or enzyme denaturation.

Troubleshooting Workflow for Inconsistent ACE Inhibition

cluster_compound Compound Checks cluster_assay Assay Condition Checks cluster_enzyme Enzyme Checks start Inconsistent ACE Inhibition check_compound Verify Compound Integrity & Concentration start->check_compound check_assay Validate Assay Conditions check_compound->check_assay Compound OK compound_details Fresh solution? Correct concentration? Verified by analytical method? check_enzyme Confirm Enzyme Activity check_assay->check_enzyme Assay OK assay_details Optimal [Cl-]? Stable pH? Low solvent concentration? troubleshoot_protocol Review Experimental Protocol check_enzyme->troubleshoot_protocol Enzyme OK enzyme_details Proper storage? Positive control (Captopril) works? solution Consistent Results troubleshoot_protocol->solution Protocol Optimized Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Captopril Captopril (or Bromo Analog) Captopril->ACE inhibits start Start Assay prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor/Control to Plate prep_reagents->add_inhibitor add_enzyme Add Enzyme to Plate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

References

How to prevent Captopril bromo analog precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with Captopril bromo analog in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of precipitation for thiol-containing compounds like Captopril and its analogs in aqueous buffers?

A1: The primary cause of precipitation is often the oxidation of the thiol group (-SH).[1] This process is typically catalyzed by trace metal ions and the presence of dissolved oxygen, leading to the formation of a disulfide dimer.[1][2] This dimer may have significantly lower solubility in the buffer, causing it to precipitate out of the solution.

Q2: How does the pH of the buffer affect the stability and solubility of my this compound?

A2: The pH of the buffer is a critical factor. Captopril itself demonstrates maximum stability in acidic conditions, typically below pH 4.0.[1][3] As the pH increases, the thiol group becomes more ionized, making it more susceptible to oxidation.[1] While the exact optimal pH for the bromo analog may differ slightly, starting with an acidic buffer (e.g., pH 3-4) is a recommended troubleshooting step.

Q3: Can the type of buffer I use contribute to the precipitation problem?

A3: Yes, the buffer composition can influence the rate of degradation. Some buffer salts can catalyze the oxidation of Captopril.[1] Studies have shown that the degradation rate of Captopril increases with higher buffer concentrations.[4] Citrate buffers have been observed to have a potential chelating effect, which may reduce metal-catalyzed oxidation, making it a more suitable choice compared to phosphate or acetate buffers in some cases.[1][4]

Q4: I've prepared my solution at a low temperature, but I still see precipitation. Why?

A4: While lower temperatures do decrease the rate of chemical degradation, they can also reduce the solubility of the compound.[5] It's a trade-off: you may be slowing down oxidation but inadvertently causing the compound to fall out of solution due to its lower solubility at that temperature. It is crucial to determine the solubility of your specific this compound at various temperatures.

Q5: Could impurities in my sample or reagents be causing the precipitation?

A5: Absolutely. Impurities in the this compound sample can act as nucleation sites, initiating precipitation even if the solution is not fully saturated. Furthermore, trace metal ion contaminants in your water or buffer reagents can significantly catalyze the oxidative degradation process.[1] Using high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents is essential.

Troubleshooting Guide

If you are observing precipitation of your this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Adjust Buffer pH
  • Problem: The buffer pH may be promoting oxidation or reducing solubility.

  • Solution: Prepare your solution in a series of buffers with different pH values. Start with an acidic pH (e.g., pH 3.0, 4.0) and test neutrality (pH 7.0) if required by your experimental design. Captopril is most stable below pH 4.[1][3]

Step 2: Add a Chelating Agent
  • Problem: Trace metal ions (e.g., Cu²⁺, Fe³⁺) are likely catalyzing the oxidation of the thiol group.

  • Solution: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffer. A concentration as low as 0.01% Na-EDTA has been shown to be sufficient to stabilize Captopril solutions.[2][5]

Step 3: Deoxygenate Your Buffer
  • Problem: Dissolved oxygen in the buffer is a key reactant in the oxidation of the thiol group.[6]

  • Solution: Before dissolving your compound, deoxygenate the buffer by sparging it with an inert gas like nitrogen or argon for 15-30 minutes. You can also perform the entire experiment under an inert atmosphere. While not always essential if a chelating agent is present, it is a good practice for maximizing stability.[5]

Step 4: Evaluate Compound Concentration
  • Problem: The concentration of the this compound may be too high, exceeding its solubility limit in the chosen buffer.

  • Solution: Try preparing solutions at lower concentrations. Conversely, for Captopril, an increase in drug concentration from 1 to 5 mg/mL has been shown to improve chemical stability at pH 3, though this may not prevent precipitation if the solubility limit is exceeded.[3] A solubility assessment is recommended (see Experimental Protocols).

Step 5: Optimize Storage Conditions
  • Problem: Inappropriate temperature and light exposure can accelerate degradation.

  • Solution: Store stock solutions at a low temperature (e.g., 2-8°C) to slow degradation kinetics.[5] Protect the solution from light by using amber vials or covering the container with aluminum foil, as light can also promote oxidative reactions.

Data Presentation

The stability of Captopril, and likely its bromo analog, is influenced by several factors. The table below summarizes these factors based on published data for Captopril.

FactorObservationRecommended ActionReference(s)
pH Maximum stability observed at pH < 4.0. Degradation accelerates above pH 4.Use a buffer with a pH between 3 and 4 for stock solutions.[1][3]
Temperature Degradation rate increases with temperature.Prepare and store solutions at low temperatures (e.g., 2-8°C).[1][5]
Metal Ions Trace metal ions catalyze oxidation.Add a chelating agent like EDTA (e.g., 0.01-0.1%).[2][5]
Oxygen Dissolved oxygen is a primary oxidant.De-gas buffers with nitrogen or argon before use.[6]
Buffer Type Buffer salts can catalyze oxidation. Citrate may offer some protection.Prefer citrate buffers over phosphate or acetate. Use the lowest effective buffer concentration.[1][4]
Concentration Higher Captopril concentration (1-5 mg/mL) can increase stability at low pH.Test a range of concentrations to balance stability and solubility.[3]

Experimental Protocols

Protocol 1: Buffer System Optimization

This protocol helps determine the optimal buffer system for preventing precipitation.

  • Prepare Buffers: Prepare a set of buffers (e.g., citrate, acetate, phosphate) at various pH levels (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).

  • Add Stabilizers: For each buffer type and pH, create two sets: one with and one without 0.01% (w/v) Na-EDTA.

  • Deoxygenate: Sparge all prepared buffers with nitrogen gas for 20 minutes.

  • Prepare Analog Solution: Prepare a stock solution of the this compound in an appropriate organic solvent (if necessary for initial dissolution) at a high concentration.

  • Dilute and Observe: Add a small, precise volume of the stock solution to each buffer to reach the desired final concentration. Vortex gently.

  • Incubate and Monitor: Incubate the solutions under controlled conditions (e.g., room temperature, 4°C) and protect from light. Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The buffer system that maintains a clear solution for the longest duration is the most suitable.

Protocol 2: Solubility Assessment

This protocol determines the solubility limit of the this compound.

  • Select Optimal Buffer: Use the most stable buffer system identified in Protocol 1.

  • Prepare Supersaturated Solution: Add an excess amount of the this compound to a known volume of the buffer in a sealed vial.

  • Equilibrate: Agitate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the buffer to a concentration suitable for analysis.

  • Quantify: Analyze the concentration of the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility limit.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the precipitation of this compound.

G start Precipitation Observed check_ph Is Buffer pH < 4.0? start->check_ph adjust_ph Adjust pH to 3-4 using Citrate Buffer check_ph->adjust_ph No check_edta Is a Chelating Agent (e.g., EDTA) Present? check_ph->check_edta Yes adjust_ph->check_edta end_resolved Issue Resolved adjust_ph->end_resolved add_edta Add 0.01% Na-EDTA to Buffer check_edta->add_edta No check_oxygen Was Buffer Deoxygenated? check_edta->check_oxygen Yes add_edta->check_oxygen add_edta->end_resolved degas Sparge Buffer with N2 or Argon Before Use check_oxygen->degas No check_conc Is Concentration Below Solubility Limit? check_oxygen->check_conc Yes degas->check_conc degas->end_resolved lower_conc Lower Concentration or Perform Solubility Assessment check_conc->lower_conc No / Unsure check_purity Are High-Purity Reagents Being Used? check_conc->check_purity Yes lower_conc->check_purity lower_conc->end_resolved use_hplc_grade Use HPLC-Grade Water and Analytical Grade Reagents check_purity->use_hplc_grade No end_unresolved Issue Persists: Consider Advanced Formulation (e.g., co-solvents, cyclodextrins) check_purity->end_unresolved Yes use_hplc_grade->end_resolved G Proposed Precipitation Pathway via Oxidation cluster_solution In Solution (Soluble) cluster_catalysts Catalysts / Reactants analog This compound (R-SH) dimer Insoluble Disulfide Dimer (R-S-S-R) analog->dimer Oxidation precipitate Precipitate (Visible Solid) dimer->precipitate Precipitates due to low solubility metal Trace Metal Ions (e.g., Cu²⁺) metal->dimer Catalyzes oxygen Dissolved Oxygen (O₂) oxygen->dimer Reactant

References

Technical Support Center: Captopril Bromo Analog Stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for captopril and its analogs in long-term storage?

A1: The primary degradation pathway for captopril is the oxidation of its thiol (-SH) group, which leads to the formation of captopril disulfide, an inactive dimer.[1][2][3][4] This oxidation can be catalyzed by factors such as exposure to air (oxygen), metal ions (especially copper and iron), and light.[3][5] It is highly probable that a bromo analog will follow a similar oxidative degradation route.

Q2: What are the optimal storage conditions for a captopril bromo analog?

A2: Based on data for captopril, to minimize degradation, the bromo analog should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C in a desiccated environment.[6] When stored this way, captopril is stable for up to 24 months.[6] For powder papers, storage in class A prescription vials or moisture-proof barrier bags at room temperature has shown stability for at least 12-24 weeks.[7][8]

  • In Solution: Once reconstituted, store solutions at -20°C and use within one month to prevent loss of potency.[6] Aliquoting to avoid multiple freeze-thaw cycles is highly recommended.[6] For liquid formulations at concentrations of 1-5 mg/mL, storage in amber glass bottles at refrigerated temperatures (2-8°C) can provide stability for extended periods, especially when stabilizers are used.[9][10][11]

  • Protection: Protect from light and air (oxygen).[3][5][10] Using amber, airtight containers is crucial.

Q3: How does pH affect the stability of captopril analogs in solution?

A3: Captopril solutions are most stable at a lower pH, typically below pH 4. The rate of oxidative degradation increases as the pH rises. For aqueous preparations, maintaining a low pH is a key strategy to enhance long-term stability.[12]

Q4: Are there any excipients that can improve the stability of a this compound solution?

A4: Yes. The use of chelating agents like disodium edetate (EDTA) at concentrations as low as 0.01% to 0.1% can significantly stabilize captopril solutions by sequestering metal ions that catalyze oxidation.[9][12][13] Antioxidants such as ascorbic acid can also be beneficial.[10] Conversely, some excipients like the sugar alcohol sorbitol have been shown to accelerate degradation.[12]

Q5: My HPLC analysis shows a new, later-eluting peak appearing over time. What is it likely to be?

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in a Newly Prepared Solution

Possible Cause Troubleshooting Step
Oxygen Exposure Degas the solvent (e.g., by sparging with nitrogen) before dissolving the compound. Minimize headspace in the storage vial.
Metal Ion Contamination Use high-purity water and solvents. Incorporate a chelating agent like EDTA (0.01-0.1%) into the formulation.[12][13]
Inappropriate pH Measure the pH of the solution and adjust to below 4 using a suitable buffer.
High Temperature Prepare and store the solution at refrigerated (2-8°C) or frozen (-20°C) temperatures.[6][11]
Light Exposure Prepare the solution under low-light conditions and store it in an amber, light-resistant container.[10]

Issue 2: Inconsistent Results in Stability-Indicating Assay

Possible Cause Troubleshooting Step
Poor Chromatographic Resolution Optimize the HPLC mobile phase to ensure baseline separation between the parent analog and its disulfide degradant. A resolution of at least 2.0 is recommended.[15] Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer) or pH.[14][16]
Solution Instability During Analysis Captopril solutions can degrade within hours at room temperature.[3][5] Keep sample vials in a cooled autosampler (e.g., 4°C) during the HPLC run. Prepare standards and samples fresh before each analysis.
Non-validated Analytical Method Validate the analytical method according to ICH guidelines, ensuring it is specific, linear, accurate, and precise for the bromo analog and its primary degradant.

Quantitative Stability Data for Captopril (Reference for Analog)

Table 1: Stability of Captopril in Various Oral Liquid Formulations

ConcentrationStorage VehicleTemperatureDurationRemaining Captopril (%)Reference
1 mg/mL & 5 mg/mLWater with sorbitol, EDTA, sodium benzoate22°C12 months> 98.5%[9]
0.8 mg/mL & 4 mg/mLCommercial oral suspension vehicle2-8°C23 days> 90%[11]
0.8 mg/mL & 4 mg/mLCommercial oral suspension vehicle25°C8 days> 90%[11]
1 mg/mLWater with ascorbic acidRefrigerated56 daysStable[10]
1 mg/mLWater with ascorbic acidRoom Temp14 daysStable[10]

Table 2: Stability of Captopril in Solid Formulations

FormulationPackagingTemperatureDurationStabilityReference
Powder PapersClass A Prescription VialRoom Temp24 weeksStable (>90%)[8]
Powder PapersMoisture Proof Barrier BagRoom Temp24 weeksStable (>90%)[8]
Powder PapersPlastic Zip-lock BagRoom Temp12 weeksStable (>90%)[8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on established methods for captopril and would require optimization for a bromo analog.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing.[15]

  • Flow Rate: 1.0 mL/min.[15][16]

  • Detection Wavelength: 220 nm.[15][16]

  • Injection Volume: 20 µL.[15][16]

  • Column Temperature: Ambient.

  • Procedure: a. Prepare a standard stock solution of the this compound and a separate stock solution of its synthesized disulfide degradant in the mobile phase. b. Create a system suitability solution containing both the analog and its disulfide to confirm resolution. The resolution between the two peaks should be greater than 2.0.[15] c. Prepare calibration standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL). d. Prepare samples from the long-term stability study by diluting them to fall within the calibration range. e. Inject standards and samples. Quantify the amount of the bromo analog and the formation of the disulfide degradant by comparing peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) helps identify potential degradation products and demonstrates the specificity of the analytical method.

  • Acid Degradation: Expose the analog to 2 M HCl and heat at 70°C for 1 hour. Neutralize the solution before HPLC analysis.[16]

  • Alkali Degradation: Expose the analog to 2 M NaOH and heat at 70°C for 1 hour. Neutralize the solution before analysis.[16]

  • Oxidative Degradation: Expose the analog to 30% hydrogen peroxide (H₂O₂) and heat at 70°C for 1 hour.[16]

  • Thermal Degradation: Expose the solid analog to dry heat at 70°C for 1 hour.[16] Dissolve in mobile phase for analysis.

  • Photodegradation: Expose the analog (in solid and solution form) to sunlight or a photostability chamber for a defined period (e.g., 24 hours).[16]

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 10-30%) to demonstrate that the method can separate the intact drug from its degradation products.

Visualizations

cluster_degradation Likely Degradation Pathway Analog This compound (Thiol Monomer) Dimer Disulfide Dimer (Inactive) Analog->Dimer Oxidation (O₂, Metal Ions, Light)

Caption: Primary oxidative degradation pathway for a this compound.

cluster_troubleshooting Troubleshooting Workflow: Stability Issues Start Unexpected Degradation Observed in HPLC CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckFormulation Review Formulation (pH, Excipients, Solvent) CheckStorage->CheckFormulation Conditions OK OptimizeStorage Implement Correct Storage: - Refrigerate/Freeze - Use Amber Vials - Minimize Headspace CheckStorage->OptimizeStorage Incorrect CheckMethod Assess Analytical Method (Resolution, Sample Stability) CheckFormulation->CheckMethod Formulation OK OptimizeFormulation Reformulate: - Adjust pH < 4 - Add EDTA - Degas Solvents CheckFormulation->OptimizeFormulation Incorrect OptimizeMethod Re-validate HPLC Method: - Adjust Mobile Phase - Use Cooled Autosampler CheckMethod->OptimizeMethod Incorrect End Stability Improved CheckMethod->End Method OK OptimizeStorage->End OptimizeFormulation->End OptimizeMethod->End cluster_workflow Long-Term Stability Study Workflow A Develop & Validate Stability-Indicating Method B Prepare Batches of This compound A->B C Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) B->C D Pull Samples at Time Points (0, 3, 6, 9, 12, 24 months) C->D E Analyze Samples by HPLC: - Assay (% of Initial) - Degradant Profile D->E E->D Next Time Point F Data Analysis & Shelf-Life Determination E->F G Final Stability Report F->G

References

Technical Support Center: Synthesis of Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing the Captopril bromo analog, specifically (2S)-1-((2S)-3-bromo-2-methylpropanoyl)-L-proline, a key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for the this compound?

The synthesis typically involves the N-acylation of L-proline with an activated form of 3-bromo-2-methylpropanoic acid, most commonly the acyl chloride.[1] This reaction couples the two chiral building blocks to form the desired product. The starting 3-bromo-2-methylpropanoyl chloride must be optically pure to avoid the formation of hard-to-separate diastereomers.[2]

Q2: What are the most common side reactions I should be aware of?

The primary side reactions of concern are:

  • Racemization: The chiral center of the L-proline residue can racemize under certain conditions, leading to the formation of the undesired (R)-proline diastereomer.[3][4]

  • Elimination: β-elimination of HBr from the acyl side chain can occur, especially in the presence of a non-hindered base, leading to the formation of an unsaturated dehydroproline byproduct.[5]

  • Diastereomer Formation: If the starting 3-bromo-2-methylpropanoyl chloride is not enantiomerically pure (i.e., a racemic mixture of R and S isomers is used), the reaction will produce two diastereomers: (2S)-1-((2S)-3-bromo...) and (2S)-1-((2R)-3-bromo...).[2]

Q3: How can I purify the final bromo analog product?

Purification strategies depend on the primary impurities. If diastereomers are present, they can often be separated by fractional crystallization, sometimes after forming a salt with a resolving agent like dicyclohexylamine.[2] Column chromatography is also a viable, though less scalable, option. For removing other impurities, standard techniques like recrystallization from a suitable solvent/anti-solvent system (e.g., ethyl acetate/hexane) or column chromatography can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final yield 1. Incomplete Reaction: The acylation may not have gone to completion.- Ensure all reagents are dry and of high purity. - Allow the reaction to run for a longer duration or consider a slight increase in temperature, monitoring for side product formation.
2. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.- Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the product. - Increase the number of extractions with the organic solvent (e.g., 3-4 times).
3. Difficult Purification: The product may be difficult to crystallize or separate from byproducts.- For crystallization, try different solvent systems and use seed crystals if available. - If chromatography is used, screen different solvent systems (e.g., gradients of ethyl acetate in hexanes with 1% acetic acid) to achieve better separation.
Multiple spots on TLC/peaks in HPLC, even with pure starting materials 1. Racemization of Proline: The reaction conditions may be causing the stereocenter at the alpha-carbon of proline to epimerize.[3][6]- Avoid prolonged exposure to strong bases or high temperatures. - Perform the reaction at a lower temperature (e.g., 0 °C to -15 °C). - In coupling reactions, avoid additives like 1-hydroxybenzotriazole (HOBt) which can catalyze racemization.[3] Use a mixed anhydride procedure in THF or a carbodiimide method in dichloromethane.[3]
2. Elimination Byproduct: The presence of a strong or non-hindered base can promote the elimination of HBr to form an unsaturated impurity.[5]- Use a hindered, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). - Add the base slowly at a low temperature to avoid localized high concentrations.
Product appears as an oil and will not crystallize 1. Presence of Impurities: Small amounts of solvent or side products can inhibit crystallization.- Attempt to purify a small batch via column chromatography to obtain a pure sample that can be used as seed crystals. - Ensure all residual solvent is removed under high vacuum.
2. Incorrect Solvent System: The chosen solvent for crystallization may not be appropriate.- Experiment with various solvent systems. A common approach is to dissolve the oil in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity appears, then cool.

Experimental Protocols

Protocol 1: Synthesis of (2S)-1-((2S)-3-bromo-2-methylpropanoyl)-L-proline

This protocol is based on the general Schotten-Baumann conditions for N-acylation of proline, adapted from related syntheses.[1][2]

Materials:

  • L-proline (1.0 eq)

  • (2S)-3-bromo-2-methylpropanoyl chloride (1.05 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-proline and NaOH in water at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve (2S)-3-bromo-2-methylpropanoyl chloride in DCM.

  • Add the acyl chloride solution dropwise to the aqueous L-proline solution at 0 °C over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the L-proline is consumed.

  • Cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Temperature 0 °C to Room TempMinimizes side reactions like racemization and decomposition of the acyl chloride.
Solvent Water / DichloromethaneBiphasic system for the Schotten-Baumann reaction; allows for easy separation.
Base Sodium HydroxideNeutralizes the HCl byproduct and deprotonates the proline carboxylate.
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the more valuable L-proline.

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine L-Proline, NaOH, H₂O addition 2. Add (2S)-3-bromo-2-methylpropanoyl chloride in DCM at 0°C reagents->addition stir 3. Stir at RT for 2-3h addition->stir acidify 4. Acidify with HCl stir->acidify extract 5. Extract with DCM acidify->extract wash 6. Wash with Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Recrystallize or Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Key Reaction and Potential Side Pathways

G Reactants L-Proline + (2S)-3-bromo-2-methylpropanoyl chloride Main_Product Desired Product (2S,2S)-Bromo Analog Reactants->Main_Product Desired Acylation (Low Temp, Hindered Base) Racemized Racemization Product (2S,2R)-Bromo Analog Reactants->Racemized Proline Racemization (High Temp, Additives) Elimination Elimination Product Dehydroproline Analog Main_Product->Elimination β-Elimination (Strong Base)

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Scaling Up the Synthesis of Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of the Captopril bromo analog, N-(3-bromo-2-methylpropanoyl)-L-proline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis in a question-and-answer format.

Issue 1: Low Yield Upon Scale-Up

  • Question: We achieved an 85% yield at the lab scale (10g), but the yield dropped to 60% at the pilot scale (1kg). What are the potential causes and how can we improve it?

  • Answer: A drop in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your pilot-scale reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.

    • Poor Temperature Control: The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation more challenging for exothermic reactions.[1] The amide bond formation is often exothermic.[2] Inadequate cooling can lead to side product formation. A more robust cooling system or a slower addition of reagents may be necessary.

    • Longer Reaction Time: What works for a few hours in the lab may require adjustments at a larger scale due to slower heating and mass transfer.[3] Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time.

    • Work-up Inefficiencies: Phase separations during aqueous work-up can be less efficient in large vessels, leading to product loss in the aqueous layer. Ensure adequate settling time and consider using specialized equipment for large-scale extractions.

Issue 2: Impurity Profile Changes at a Larger Scale

  • Question: Our main impurity at the lab scale was the unreacted starting material. At the pilot scale, we are observing a significant increase in a di-substituted proline impurity. What could be the cause?

  • Answer: The change in impurity profile suggests that different reaction pathways are becoming more prominent at a larger scale.

    • Localized High Concentrations: As mentioned, inefficient mixing can lead to pockets of high reactant concentration, which could favor the formation of di-substituted byproducts.

    • Temperature Excursions: Localized overheating can provide the activation energy for alternative reaction pathways that were insignificant at the controlled temperature of the lab scale.

    • Order of Addition: At a larger scale, the rate of addition of one reagent to another becomes more critical. A slow, controlled addition of the acylating agent to the proline solution is crucial to minimize side reactions.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the crystallization of the final product at the pilot scale. The product is oiling out or forming a fine precipitate that is difficult to filter. How can we optimize the crystallization process?

  • Answer: Crystallization is highly dependent on factors that change with scale.

    • Supersaturation Control: Rapid cooling, which is common in lab-scale crystallizations, is difficult to achieve uniformly in a large reactor. This can lead to uncontrolled precipitation rather than crystallization. A slower, more controlled cooling profile is recommended.

    • Seeding: Introducing seed crystals at the appropriate temperature and supersaturation level can promote the growth of desired crystal morphology and prevent oiling out.

    • Solvent System: The solvent system that worked at a small scale may need to be optimized for the pilot scale. Consider using a co-solvent system to improve solubility at higher temperatures and control the rate of crystallization upon cooling.

    • Agitation: The agitation rate during crystallization is critical. Too little agitation can lead to poor heat transfer and non-uniform supersaturation, while excessive agitation can cause crystal breakage, leading to fine particles that are difficult to filter.[4]

Frequently Asked Questions (FAQs)

  • Question: What are the main safety concerns when scaling up the synthesis of the this compound?

  • Answer: The primary safety concerns involve the handling of reagents and the management of the reaction itself.

    • Thionyl Chloride/Oxalyl Chloride: If preparing the acyl chloride in situ, these reagents are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl respectively).[5][6][7][8] Ensure a closed system with a scrubber for off-gases.

    • Exothermic Reaction: The amide coupling reaction is exothermic.[2][9] A failure in the cooling system of a large reactor could lead to a runaway reaction. Reaction calorimetry studies are recommended to understand the thermal profile of the reaction before scaling up.

    • Solvent Handling: Large quantities of organic solvents pose fire and health risks. Ensure proper grounding of equipment to prevent static discharge and use adequate ventilation.

  • Question: How does the choice of base affect the reaction at a larger scale?

  • Answer: The choice of base is critical for both yield and purity.

    • Strength and Solubility: The base should be strong enough to neutralize the acid generated during the reaction but not so strong as to cause significant side reactions like epimerization. Its solubility in the reaction solvent at different temperatures is also a key consideration for a homogenous reaction and easy work-up.

    • Work-up: The choice of base will affect the work-up procedure. An organic base like triethylamine might be easier to remove during extraction than an inorganic base like sodium carbonate, but the latter can be more cost-effective for large-scale operations.

  • Question: What are the critical process parameters to monitor during scale-up?

  • Answer: Continuous monitoring of critical parameters is essential for a successful and reproducible scale-up.

    • Temperature: Monitor the internal reaction temperature and the temperature of the heating/cooling jacket.

    • Agitation Speed: Ensure consistent and effective mixing.

    • Rate of Addition: Control the feed rate of reagents, especially during exothermic steps.

    • Reaction Progress: Use in-process analytical techniques (e.g., HPLC) to track the consumption of starting materials and the formation of the product and impurities.

    • pH: During work-up, pH control is crucial for efficient extraction and product stability.

Data Presentation

The following tables present illustrative data on how key parameters can vary between lab-scale and pilot-scale synthesis. Note: This data is for demonstrative purposes and actual results may vary.

Table 1: Comparison of Reaction Parameters and Yields

ParameterLab Scale (10g)Pilot Scale (1kg)
Reaction Volume 250 mL25 L
Reaction Time 4 hours8 hours
Yield 85%60%
Purity (by HPLC) 98%95%

Table 2: Impurity Profile Comparison

ImpurityLab Scale (%)Pilot Scale (%)
Unreacted L-Proline 1.01.5
Unreacted 3-bromo-2-methylpropanoic acid 0.50.8
Di-substituted Proline 0.22.0
Other Impurities 0.30.7

Experimental Protocols

1. Lab-Scale Synthesis (10g)

  • Materials:

    • L-Proline (5.0 g, 43.4 mmol)

    • 3-bromo-2-methylpropanoic acid (8.0 g, 47.9 mmol)

    • Dicyclohexylcarbodiimide (DCC) (9.8 g, 47.5 mmol)

    • 4-Dimethylaminopyridine (DMAP) (0.53 g, 4.3 mmol)

    • Dichloromethane (DCM) (150 mL)

    • Sodium bicarbonate solution (5% w/v)

    • Hydrochloric acid (1M)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-proline, 3-bromo-2-methylpropanoic acid, and DMAP in DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC in DCM over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% sodium bicarbonate solution, followed by 1M HCl, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or crystallization.

2. Pilot-Scale Synthesis (1kg)

  • Materials:

    • L-Proline (0.5 kg, 4.34 mol)

    • 3-bromo-2-methylpropanoic acid (0.8 kg, 4.79 mol)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.91 kg, 4.75 mol)

    • 4-Dimethylaminopyridine (DMAP) (53 g, 0.43 mol)

    • Dichloromethane (DCM) (15 L)

    • Sodium bicarbonate solution (5% w/v)

    • Hydrochloric acid (1M)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Charge a 25 L jacketed glass reactor equipped with an overhead stirrer and a temperature probe with L-proline, 3-bromo-2-methylpropanoic acid, and DMAP in DCM.

    • Start the cooling system of the reactor to bring the internal temperature to 0-5°C.

    • Slowly add a solution of EDC in DCM to the reactor over 2-3 hours, maintaining the internal temperature below 10°C.

    • Allow the reaction to slowly warm to room temperature and stir for 8 hours.

    • Take samples periodically for in-process HPLC analysis to monitor reaction completion.

    • Once the reaction is complete, transfer the mixture to a suitable filter to remove any solid byproducts (if EDC is used, a separate filtration step for urea byproduct might not be as critical as with DCC, but should be assessed).

    • Transfer the filtrate to a larger vessel for work-up. Wash the organic layer with 5% sodium bicarbonate solution, followed by 1M HCl, and then brine. Allow for adequate phase separation time.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator suitable for large volumes.

    • Purify the crude product by crystallization from an appropriate solvent system, using a controlled cooling profile and seeding.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Step cluster_workup Work-up & Purification cluster_product Final Product L-Proline L-Proline Amide_Coupling Amide Coupling (DCC/DMAP or EDC/DMAP) L-Proline->Amide_Coupling 3-bromo-2-methylpropanoic_acid 3-bromo-2-methylpropanoic acid 3-bromo-2-methylpropanoic_acid->Amide_Coupling Filtration Filtration Amide_Coupling->Filtration Aqueous_Wash Aqueous Wash Filtration->Aqueous_Wash Drying_Concentration Drying & Concentration Aqueous_Wash->Drying_Concentration Crystallization Crystallization Drying_Concentration->Crystallization Captopril_Bromo_Analog N-(3-bromo-2-methylpropanoyl)-L-proline Crystallization->Captopril_Bromo_Analog

Caption: Synthetic workflow for the this compound.

Troubleshooting_Guide Start Scale-up Issue Identified Low_Yield Low Yield? Start->Low_Yield Impurity_Profile Impurity Profile Changed? Start->Impurity_Profile Isolation_Issues Isolation/Purification Issues? Start->Isolation_Issues Check_Mixing Optimize Agitation Low_Yield->Check_Mixing Yes Check_Temp Improve Temperature Control Low_Yield->Check_Temp Yes Check_Workup Optimize Work-up Procedure Low_Yield->Check_Workup Yes Analyze_Impurities Identify New Impurities (LC-MS) Impurity_Profile->Analyze_Impurities Yes Optimize_Crystallization Optimize Crystallization (cooling rate, seeding) Isolation_Issues->Optimize_Crystallization Yes Evaluate_Solvent Re-evaluate Solvent System Isolation_Issues->Evaluate_Solvent Yes Solution Process Optimized Check_Mixing->Solution Check_Temp->Solution Check_Workup->Solution Modify_Conditions Adjust Reaction Conditions (e.g., addition rate) Analyze_Impurities->Modify_Conditions Modify_Conditions->Solution Optimize_Crystallization->Solution Evaluate_Solvent->Solution

Caption: Troubleshooting decision tree for scale-up issues.

References

Validation & Comparative

Lack of Data Prevents Direct Comparison of Captopril Bromo Analog with Captopril for ACE Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no available data on the synthesis or Angiotensin-Converting Enzyme (ACE) inhibitory activity of a specific "captopril bromo analog." Consequently, a direct comparison of its potency against the well-established ACE inhibitor, captopril, cannot be conducted at this time.

This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of how such a comparative analysis would be structured if the bromo analog and its experimental data were available. It outlines the mechanism of action of captopril, details a standard experimental protocol for assessing ACE inhibition, and includes visualizations of the relevant biological pathway and experimental workflow.

Captopril and the Quest for More Potent Analogs

Captopril was a landmark achievement in rational drug design, being the first orally active ACE inhibitor.[1] Its therapeutic effect stems from its ability to block ACE, a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and breaks down the vasodilator bradykinin. By inhibiting this enzyme, captopril effectively lowers blood pressure.

The development of captopril spurred extensive research into its structure-activity relationships (SAR), leading to the creation of numerous analogs with modified functional groups aimed at enhancing potency, duration of action, and side-effect profiles.[2] The hypothetical "this compound" would be one such modification, where the introduction of a bromine atom could theoretically alter its binding affinity to the ACE active site. However, without experimental validation, its effect on inhibitory potency remains unknown.

A Framework for Comparison: Experimental Protocol for ACE Inhibition Assay

To determine and compare the ACE inhibitory potency of captopril and a potential bromo analog, a standardized in vitro assay would be essential. A widely used method is the spectrophotometric assay utilizing Hippuryl-Histidyl-Leucine (HHL) as a substrate.[3][4][5][6][7]

Key Components and Reagents:
  • Enzyme: Angiotensin-Converting Enzyme (typically from rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Inhibitors: Captopril (as a reference standard) and the "this compound" (as the test compound)

  • Buffer System: A suitable buffer to maintain optimal pH for enzyme activity (e.g., borate buffer with NaCl).

  • Stopping Reagent: An acid, such as hydrochloric acid (HCl), to terminate the enzymatic reaction.

  • Extraction Solvent: Ethyl acetate to isolate the reaction product.

  • Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at 228 nm.

Step-by-Step Procedure:
  • Reagent Preparation: Prepare stock solutions and a dilution series for both captopril and the test analog to assess a range of concentrations. Solutions of ACE and HHL are also prepared in the assay buffer.

  • Reaction Setup: In a controlled environment (e.g., a 96-well plate), the ACE solution is mixed with various concentrations of either captopril, the bromo analog, or the buffer (as a control).

  • Pre-incubation: The enzyme and inhibitor are allowed to pre-incubate for a short period at 37°C to facilitate binding.

  • Reaction Initiation and Incubation: The reaction is started by the addition of the HHL substrate and incubated at 37°C for a defined time, allowing the enzyme to cleave the substrate.

  • Reaction Termination: The reaction is halted by the addition of the stopping reagent.

  • Product Extraction: The resulting hippuric acid is extracted from the aqueous solution using ethyl acetate.

  • Quantification: The absorbance of the extracted hippuric acid is measured at 228 nm. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The percentage of ACE inhibition is calculated for each concentration of the inhibitor. These values are then used to determine the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

Illustrative Data Presentation

Were the experimental data available, a direct comparison of the ACE inhibitory potency would be presented in a clear, tabular format.

CompoundIC50 (nM)
CaptoprilExperimentally Determined Value
This compoundExperimentally Determined Value

This table serves as a template for how the comparative data would be displayed.

Visualizing the Science

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the RAAS pathway and highlights the mechanism of action of ACE inhibitors like captopril.

RAAS cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Lungs & Kidneys) ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

Workflow of an ACE Inhibition Assay

This diagram provides a visual representation of the experimental steps involved in determining the IC50 value of a potential ACE inhibitor.

experimental_workflow start Start prepare_reagents Prepare Reagents (ACE, HHL, Inhibitors) start->prepare_reagents incubation Incubate ACE with Inhibitor prepare_reagents->incubation add_substrate Add Substrate (HHL) to start reaction incubation->add_substrate reaction Enzymatic Reaction (37°C) add_substrate->reaction stop_reaction Stop Reaction (add HCl) reaction->stop_reaction extract_product Extract Product (Hippuric Acid) stop_reaction->extract_product measure_absorbance Measure Absorbance (228 nm) extract_product->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining ACE inhibitor IC50 values.

References

A Comparative Analysis of the Bioavailability of Captopril and a Hypothetical Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the oral bioavailability of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. As of the latest literature review, no direct experimental data comparing the bioavailability of Captopril with a bromo analog has been published. Therefore, this document will first present the established pharmacokinetic profile of Captopril, supported by experimental data and detailed methodologies. Subsequently, it will offer a theoretical discussion on the potential impact of bromination on the bioavailability of Captopril, based on established principles of medicinal chemistry and pharmacokinetics.

Captopril: A Summary of Oral Bioavailability

Captopril is rapidly absorbed after oral administration, with a bioavailability of approximately 70-75%.[1] However, the presence of food can reduce its absorption by 25-40%.[2] The following table summarizes key pharmacokinetic parameters of Captopril following oral administration in healthy adults.

Table 1: Pharmacokinetic Parameters of Captopril in Healthy Adults

ParameterValueDosageReference
Bioavailability (F) ~62-75%10-100 mg[1][3][4]
Time to Peak Plasma Concentration (Tmax) 0.72 - 1.13 hours25-50 mg[5][6][7]
Peak Plasma Concentration (Cmax) 228 - 548.91 ng/mL25-50 mg[5][6][7]
Area Under the Curve (AUC0-∞) 323.90 - 1996.94 ng·h/mL25-50 mg[5][6]
Elimination Half-life (t½) ~1.9 hours10 mg[3]
Plasma Protein Binding 25-30%N/A[8]

Theoretical Considerations for a Bromo Analog of Captopril

The introduction of a bromine atom to the Captopril structure would likely alter its physicochemical properties, which in turn could influence its bioavailability. The following points outline the potential effects:

  • Lipophilicity: Halogenation, including bromination, generally increases the lipophilicity of a molecule.[9][10] An increase in lipophilicity can enhance a drug's ability to permeate through the lipid bilayers of cell membranes in the gastrointestinal tract, potentially leading to increased absorption.[9]

  • Molecular Size and Steric Hindrance: The addition of a bromine atom increases the molecular size and may introduce steric hindrance. This could potentially affect the drug's interaction with membrane transporters or metabolizing enzymes, which could either increase or decrease its bioavailability.

  • Metabolic Stability: The carbon-bromine bond can be susceptible to metabolic cleavage. The extent of this metabolism would influence the amount of active drug reaching systemic circulation. However, halogenation can also block metabolically susceptible sites, potentially increasing metabolic stability.[11]

  • Solubility: Increased lipophilicity due to bromination might lead to a decrease in aqueous solubility. Poor solubility can be a limiting factor for dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Experimental Protocols for Bioavailability Studies

The following is a typical experimental protocol for a bioequivalence study of a Captopril formulation, which could be adapted for a bromo analog.

1. Study Design:

  • A randomized, open-label, single-dose, two-period, two-sequence crossover study is commonly employed.[12]

  • A washout period of at least one week (or at least 5 half-lives of the drug) is maintained between the two periods.[6][12]

2. Study Population:

  • Healthy adult volunteers are recruited.

  • Exclusion criteria include a history of hypertension, renal impairment, smoking, and excessive consumption of xanthine-containing beverages.[13]

  • Participants typically fast overnight for at least 10 hours before drug administration.[12]

3. Drug Administration and Blood Sampling:

  • A single oral dose of the Captopril formulation (e.g., 50 mg) is administered with a standardized volume of water (e.g., 240 mL).[5][12]

  • Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to capture the full pharmacokinetic profile.[12][14]

4. Bioanalytical Method:

  • Plasma concentrations of Captopril are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for its high sensitivity and selectivity.[15][16]

  • Sample Preparation: Due to the instability of Captopril's thiol group, which can form disulfide dimers, plasma samples are often treated with a stabilizing agent like p-bromophenacyl bromide or a reducing agent like dithiothreitol (DTT) immediately after collection.[14][16][17] A common liquid-liquid extraction with a solvent mixture like diethyl ether and dichloromethane is then used to isolate the drug and an internal standard from the plasma matrix.[15]

  • Chromatographic Conditions: A C8 or C18 reversed-phase column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., trifluoroacetic acid).[18]

  • Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM) for specific quantification of Captopril and the internal standard.[15][16]

5. Pharmacokinetic and Statistical Analysis:

  • The key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data.[12]

  • An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to assess bioequivalence.[12]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a Captopril bioequivalence study.

Bioequivalence_Study_Workflow Screening Volunteer Screening and Enrollment Randomization Randomization into Two Groups Screening->Randomization Period1 Period 1: Single Dose Administration (Test or Reference Drug) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (e.g., 1 Week) Sampling1->Washout Analysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Crossover Single Dose (Reference or Test Drug) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stats Statistical Analysis (ANOVA on log-transformed data) PK_Analysis->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Caption: Workflow for a typical crossover bioequivalence study.

Conclusion

This guide has summarized the available data on the bioavailability of Captopril and provided a standard experimental framework for its assessment. While there is no direct comparative data for a bromo analog of Captopril, the theoretical considerations presented here, based on fundamental principles of drug design, suggest that bromination could have a multifaceted impact on its bioavailability. Further preclinical and clinical studies would be necessary to elucidate the precise pharmacokinetic profile of any such analog.

References

A Comparative Analysis of Captopril and Other Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the performance and characteristics of sulfhydryl-containing ACE inhibitors, represented by Captopril, in comparison to other classes of ACE inhibitors.

Introduction:

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1][2] Their mechanism of action involves the inhibition of the ACE, an enzyme crucial in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1][3] This guide provides a head-to-head comparison of different classes of ACE inhibitors, with a focus on Captopril, the first orally active ACE inhibitor, as a representative of the sulfhydryl-containing class.

It is important to note that a comprehensive search of the scientific literature did not yield specific data for a "Captopril bromo analog." Therefore, this comparison will focus on the well-characterized properties of Captopril and its analogs in relation to other major ACE inhibitors.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting angiotensin II production, ACE inhibitors lead to vasodilation, reduced blood volume, and consequently, lower blood pressure.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Captopril) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

Head-to-Head Comparison of ACE Inhibitor Classes

ACE inhibitors are broadly classified based on the chemical moiety that binds to the zinc ion in the active site of the enzyme. The three main classes are sulfhydryl-containing (e.g., Captopril), dicarboxylate-containing (e.g., Enalapril, Lisinopril), and phosphonate-containing (e.g., Fosinopril).[4][5]

FeatureCaptopril (Sulfhydryl-containing)Enalapril (Dicarboxylate-containing)Lisinopril (Dicarboxylate-containing)
Prodrug NoYesNo
Active Metabolite CaptoprilEnalaprilatLisinopril
Onset of Action RapidSlowerSlower
Duration of Action ShortLongLong
Elimination Primarily renalPrimarily renalRenal
Food Effect on Absorption Reduced by 30-40%[1]MinimalNo significant effect
Unique Side Effect Taste alterations[6]--

Experimental Data: In Vitro ACE Inhibition

The potency of ACE inhibitors is typically determined by in vitro assays that measure the concentration of the inhibitor required to reduce the activity of the ACE by 50% (IC50).

CompoundIC50 (nM)Reference
Captopril1.7[6]
Enalaprilat1.2N/A
Lisinopril1.2N/A

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method for determining the ACE inhibitory activity of a compound is a spectrophotometric assay using the synthetic substrate N-Hippuryl-His-Leu (HHL).

Principle: ACE cleaves HHL to release hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry.

Procedure:

  • Prepare a solution of purified rabbit lung ACE.

  • Prepare various concentrations of the inhibitor (e.g., Captopril).

  • Pre-incubate the ACE solution with the inhibitor solution for a specified time.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding an acid (e.g., HCl).

  • Extract the hippuric acid with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

  • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm).

  • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ACE_prep Prepare ACE Solution Preincubation Pre-incubate ACE and Inhibitor ACE_prep->Preincubation Inhibitor_prep Prepare Inhibitor Solutions (Varying Concentrations) Inhibitor_prep->Preincubation Reaction Add HHL Substrate (Start Reaction) Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop_reaction Stop Reaction (Add Acid) Incubation->Stop_reaction Extraction Extract Hippuric Acid Stop_reaction->Extraction Measurement Measure Absorbance Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: A generalized workflow for an in vitro ACE inhibition assay.

Structure-Activity Relationship (SAR) of Captopril Analogs

The development of Captopril was a landmark in rational drug design.[7] Key structural features for its activity include:

  • Sulfhydryl (-SH) group: This group chelates the zinc ion in the active site of ACE with high affinity, which is a major contributor to its potency.[3]

  • Proline moiety: The proline ring provides a rigid conformation that fits well into the active site of ACE.[8]

  • Methyl group: The methyl group enhances the inhibitory activity.[8]

Modifications to these key features have been extensively studied. For instance, replacing the sulfhydryl group with a carboxyl group led to the development of the dicarboxylate-containing ACE inhibitors like enalapril.[9]

Conclusion

While the specific "this compound" requested in the topic is not described in the available scientific literature, a comparative analysis of Captopril as a representative of sulfhydryl-containing ACE inhibitors reveals its significant place in cardiovascular therapy. Its rapid onset of action and unique chemical structure offer a distinct profile compared to the more widely used dicarboxylate-containing inhibitors. The structure-activity relationships established from Captopril have been fundamental to the development of newer generations of ACE inhibitors. Further research into novel analogs continues to be an area of interest in the quest for more effective and safer cardiovascular drugs.

References

Comparative Analysis of the Cross-Reactivity of Captopril and its Analogs with Non-Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for a "captopril bromo analog." Therefore, this guide provides a comparative analysis of the cross-reactivity of the well-studied drug captopril and its other synthetic analogs with various enzymes. This information can serve as a foundational reference for researchers interested in the potential enzymatic interactions of novel captopril derivatives.

Captopril is a potent inhibitor of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1] Its mechanism of action involves the chelation of the zinc ion in the active site of ACE via its thiol group.[1] This interaction is not entirely specific, as captopril has been shown to interact with other zinc-containing enzymes, notably metallo-β-lactamases (MBLs) and matrix metalloproteinases (MMPs). Understanding this cross-reactivity is crucial for drug development, as it can lead to off-target effects or present opportunities for drug repurposing.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency of captopril and its stereoisomers against various non-target enzymes.

Table 1: Inhibition of Metallo-β-Lactamases (MBLs) by Captopril Stereoisomers

EnzymeInhibitorIC50 (μM)
NDM-1d-Captopril20.1 ± 1.5
l-Captopril143.3 ± 1.3
IMP-1d-Captopril7.2 ± 1.2
l-Captopril23.3 ± 1.3
VIM-2d-Captopril0.072 ± 0.010
l-Captopril4.4 ± 0.8
SPM-1d-Captopril261.8 ± 1.3
l-Captopril>500
BcIId-Captopril10.7 ± 1.2
l-Captopril83.3 ± 1.4

Data sourced from a study on the structural basis of MBL inhibition by captopril stereoisomers.[2]

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Captopril

EnzymeMethodInhibitorIC50Source
MMP-2Fluorimetric AssayCaptopril≥ 500 µM (for activated rhMMP-2)[3]
MMP-2Peritoneal EffluentsCaptopril48 µM[4]
Plasma MMP-2ZymographyCaptopril≥ 4 mM[3]
rhMMP-2ZymographyCaptopril≥ 1 mM[3]
Plasma MMP-9Enzyme Activity AssayCaptoprilSimilar inhibition to ACE[5]

Note: rhMMP-2 refers to recombinant human MMP-2.

It is important to note that while captopril shows inhibitory activity against these enzymes, the concentrations required for MMP inhibition are generally much higher than the therapeutic concentrations used for ACE inhibition.[3]

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against MBLs using a chromogenic or fluorogenic substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Substrate:

    • Chromogenic: Imipenem, CENTA[6][7]

    • Fluorogenic: FC4[6][7]

  • Inhibitor compound (e.g., Captopril analog) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well microplate, add the MBL enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader at the appropriate wavelength.[6]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[6][7]

Matrix Metalloproteinase (MMP-2) Inhibition Assay (Gelatin Zymography)

This protocol is used to detect and quantify the activity of gelatinases like MMP-2 and assess their inhibition.

Materials:

  • Protein samples (e.g., cell culture supernatant, plasma) or purified MMP-2

  • SDS-PAGE gels (10%) copolymerized with gelatin (1 mg/mL)

  • Sample buffer (non-reducing)

  • Running buffer

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining solution (40% methanol, 10% acetic acid)

  • Inhibitor compound

Procedure:

  • Mix protein samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior heating.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

  • Incubate the gel in the incubation buffer, with or without the inhibitor compound at various concentrations, at 37°C for 12-24 hours. During this time, the gelatinase will digest the gelatin in the gel.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded and will not stain.

  • Quantify the clear bands using densitometry to determine the level of MMP-2 activity and the extent of inhibition. A reduction in the clarity or size of the band in the presence of the inhibitor indicates inhibition.[3]

Visualizations of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Plate 96-well Plate Enzyme->Plate Inhibitor Inhibitor Dilutions Inhibitor->Plate Substrate Substrate Solution Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Incubation Incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Measurement Measure Signal (Absorbance/Fluorescence) Reaction->Measurement Calculation Calculate Inhibition (%) Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

MBL_pathway cluster_bacterium Bacterium MBL Metallo-β-Lactamase (MBL) Hydrolyzed Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis Captopril Captopril Analog Captopril->MBL Inhibition

Caption: MBL-mediated antibiotic resistance and its inhibition.

MMP_pathway cluster_cell Cell MMP Matrix Metalloproteinase (MMP) ECM Extracellular Matrix (e.g., Collagen) MMP->ECM Degradation DegradedECM Degraded ECM Fragments ECM->DegradedECM CellMigration Cell Migration & Invasion DegradedECM->CellMigration Promotes Captopril Captopril Analog Captopril->MMP Inhibition

Caption: Role of MMPs in extracellular matrix degradation.

References

A Comparative Analysis of Captopril and Lisinopril: Efficacy as ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals. Note: An initial search for a bromo analog of captopril yielded no publicly available data on its synthesis, ACE inhibitory activity, or antihypertensive efficacy. Therefore, this guide provides a comparison between the parent compound, captopril, and the widely used ACE inhibitor, lisinopril.

This guide offers a detailed comparison of the efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors: captopril, the first orally active ACE inhibitor, and lisinopril, a later-generation compound. Both drugs are foundational in the treatment of hypertension and heart failure, and their primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased degradation of bradykinin, a vasodilator, ultimately resulting in vasodilation and a reduction in blood pressure.[2]

In Vitro Efficacy: ACE Inhibition

The potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity in vitro. A lower IC50 value indicates a higher potency.

CompoundIC50 (ACE Inhibition)Reference
Lisinopril1.9 nM[3]
Captopril~20 nM[4]

As indicated in the table, lisinopril demonstrates a significantly lower IC50 value compared to captopril, suggesting a higher in vitro potency for ACE inhibition.[3][4]

In Vivo Efficacy: Antihypertensive Effects

The ultimate measure of an antihypertensive drug's efficacy lies in its ability to lower blood pressure in vivo. Both captopril and lisinopril have been extensively studied in various animal models of hypertension and in clinical trials.

Studies in spontaneously hypertensive rats (SHR), a common animal model for essential hypertension, have demonstrated the dose-dependent antihypertensive effects of both drugs. While direct comparative studies under identical conditions are limited in the provided search results, independent studies have established their efficacy. For instance, captopril administered to spontaneously hypertensive rats has been shown to progressively lower blood pressure over a period of hours.[5] Similarly, lisinopril has been shown to produce effects of great magnitude and duration in SHR.[6]

Clinical studies have also compared the two drugs. A systematic review from 2010 concluded that both lisinopril and captopril have similar effectiveness in treating hypertension.[1] However, lisinopril's longer half-life allows for once-daily dosing, which may enhance patient compliance compared to captopril's requirement for two or three daily doses.[1][7]

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of compounds like captopril and lisinopril.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Test compounds (Captopril, Lisinopril)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ACE, the fluorogenic substrate, and the test compounds in the assay buffer.

  • Assay Setup: To the wells of the 96-well microplate, add the assay buffer, the ACE solution, and varying concentrations of the test compounds. A control well containing buffer and ACE without any inhibitor is also prepared.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence microplate reader. The rate of increase in fluorescence is proportional to the ACE activity.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol describes a standard method for assessing the antihypertensive effects of drugs in conscious, freely moving rodents using telemetry.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rodent models.[8]

Methodology:

  • Telemetry Transmitter Implantation: Surgically implant a radiotelemetry transmitter into the abdominal aorta of the animals under anesthesia. The transmitter continuously measures and transmits blood pressure and heart rate data.

  • Recovery Period: Allow the animals to recover from surgery for at least one week. During this time, they are housed individually in their home cages.

  • Baseline Data Collection: Record baseline blood pressure and heart rate data for a set period (e.g., 24-48 hours) before drug administration to establish a stable baseline.

  • Drug Administration: Administer the test compounds (captopril or lisinopril) or a vehicle control to the animals via the desired route (e.g., oral gavage).

  • Post-Dosing Data Collection: Continuously monitor and record blood pressure and heart rate for an extended period (e.g., 24-48 hours) after drug administration.

  • Data Analysis: Analyze the collected data to determine the magnitude and duration of the blood pressure-lowering effect of each compound compared to the vehicle control and the baseline values. Parameters such as the maximum decrease in mean arterial pressure and the duration of action are calculated. This method avoids the stress-induced blood pressure fluctuations associated with restraint-based methods like tail-cuff plethysmography.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP (Sodium & Water Retention) Vasoconstriction->Increased_BP Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments degrades Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II ACE->Inactive_Fragments ACE_Inhibitors Captopril / Lisinopril (ACE Inhibitors) ACE_Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Prepare ACE, Substrate, and Test Compounds assay Perform ACE Inhibition Assay (e.g., Fluorometric) invitro_start->assay ic50 Calculate IC50 Values assay->ic50 animal_model Select Hypertensive Animal Model (e.g., SHR) ic50->animal_model Proceed with potent compounds telemetry Implant Telemetry Transmitters animal_model->telemetry baseline Record Baseline Blood Pressure telemetry->baseline dosing Administer Test Compounds (Captopril/Lisinopril) baseline->dosing bp_measurement Monitor Post-Dose Blood Pressure dosing->bp_measurement analysis Analyze Antihypertensive Efficacy and Duration bp_measurement->analysis

Caption: A generalized experimental workflow for the evaluation of ACE inhibitors.

References

Comparative Analysis of Captopril and its Bromo Analog as ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril, and a hypothetical bromo analog. The objective is to present a framework for evaluating such analogs, utilizing established experimental protocols and data presentation formats.

Disclaimer: Publicly available research specifically detailing the synthesis and comparative statistical analysis of a direct bromo analog of Captopril is limited. Therefore, the data presented for the "Captopril Bromo Analog" is hypothetical and serves for illustrative purposes to meet the structural and content requirements of this guide. The data for Captopril is based on established findings in scientific literature.

Overview of Mechanism of Action

Captopril is a potent and competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By inhibiting ACE, Captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This leads to vasodilation and a reduction in blood pressure.[2] The inhibitory action of Captopril is largely attributed to its sulfhydryl group, which chelates the zinc ion within the active site of the ACE enzyme.[3]

The following diagram illustrates the role of ACE in the RAAS pathway and the point of inhibition by Captopril and its analogs.

RAAS_Pathway substance substance enzyme enzyme inhibitor inhibitor effect effect Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction leads to Captopril_Analog Captopril / Bromo Analog Captopril_Analog->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.

Comparative Efficacy Data

The primary measure of in-vitro efficacy for an ACE inhibitor is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.

CompoundIC50 (nM) for ACE InhibitionData Source
Captopril6 - 20 nM[4][5]
This compound35 nM (Hypothetical)Illustrative Data

Experimental Protocol: In-Vitro ACE Inhibition Assay

The following protocol outlines a common method for determining the ACE inhibitory activity of a compound using the synthetic substrate N-Hippuryl-His-Leu (HHL).

Objective: To determine the IC50 value of test compounds (Captopril and its bromo analog) against Angiotensin-Converting Enzyme (ACE).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • N-Hippuryl-His-Leu (HHL) as substrate

  • Borate buffer (pH 8.3)

  • O-phthaldialdehyde (OPA) reagent

  • Test compounds (Captopril, this compound) dissolved in appropriate solvent

  • 96-well microplate

  • Microplate reader (fluorescence)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and test compounds in borate buffer. Create a serial dilution of the test compounds.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 50 µL of the HHL substrate solution.

    • Add 20 µL of the test compound at various concentrations (or buffer for control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE enzyme solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 150 µL of the OPA reagent. The OPA reacts with the His-Leu product cleaved from HHL by ACE.

    • Incubate at room temperature for 10 minutes to allow for the development of the fluorescent product.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Control - Sample) / Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

The workflow for this assay is visualized in the diagram below.

Experimental_Workflow step step reagent reagent action action measurement measurement A Prepare Serial Dilutions of Test Compounds B Add Substrate (HHL) and Test Compound to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with ACE C->D E Incubate at 37°C for 30 min D->E F Stop Reaction with OPA Reagent E->F G Measure Fluorescence (Ex: 355nm, Em: 460nm) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for the in-vitro ACE inhibition assay using a fluorescent method.

Conclusion

This guide outlines the fundamental approach for the comparative statistical analysis of Captopril and a potential analog. Based on the established potency of Captopril, any new analog, such as the hypothetical bromo derivative, would need to demonstrate a comparable or superior IC50 value to be considered a promising candidate for further development. The provided experimental protocol offers a robust and standard method for generating the necessary comparative data. Subsequent studies would be required to evaluate in-vivo efficacy, pharmacokinetic profiles, and safety.

References

Comparative Analysis of Captopril Analogs in ACE Inhibition: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Captopril and its analogs, focusing on their efficacy as Angiotensin-Converting Enzyme (ACE) inhibitors. Due to the limited specific data on a "Captopril bromo analog," this document broadens the scope to include other researched modifications, such as selenium-containing and peptide-based derivatives, for which reproducible experimental data is available. The information herein is intended to support researchers in understanding the structure-activity relationships of Captopril analogs and to provide detailed methodologies for reproducible experimentation.

I. Comparative Efficacy of Captopril and Its Analogs

The inhibitory activity of Captopril and its synthesized analogs against ACE is a critical measure of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro ACE inhibition assays. Lower IC50 values indicate greater potency.

CompoundModificationZinc-Binding MoietyIC50 (nM)[1]
Captopril (Reference) -Thiol (-SH)18.1 ± 1.0
Analog 1 Selenium analogSelenol (-SeH)36.4 ± 1.5
Analog 2 (Cys-Pro dipeptide) Cysteine-Proline dipeptideThiol (-SH)6480 ± 640
Analog 3 (Sec-Pro dipeptide) Selenocysteine-Proline dipeptideSelenol (-SeH)342 ± 33
Analog 4 (Captopril-Phe-OMe) Phenylalanine methyl ester additionThiol (-SH)4100 ± 330
Analog 5 (Se-Captopril-Phe-OMe) Phenylalanine methyl ester additionSelenol (-SeH)76.2 ± 1.0

II. Experimental Protocols

Reproducibility of experimental findings is fundamental to scientific advancement. This section provides detailed methodologies for the synthesis of Captopril analogs and the subsequent evaluation of their ACE inhibitory activity.

A. Synthesis of Captopril Analogs

The following protocols are based on the work of Bhuyan and Mugesh, 2011.[1]

1. General Synthesis of Selenocysteine (Sec) and Cysteine (Cys) Dipeptides (Analog 2 & 3)

  • Step 1: Synthesis of Protected Selenocysteine/Cysteine: Commercially available N-Boc-L-serine methyl ester is converted to N-Boc-L-selenocysteine methyl ester or N-Boc-L-cysteine methyl ester through a multi-step process involving mesylation and substitution with sodium hydrogen selenide or sodium hydrogen sulfide, respectively.

  • Step 2: Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Step 3: Coupling with Proline: The deprotected amino acid methyl ester is then coupled with N-Boc-L-proline using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Step 4: Final Deprotection: The Boc group on the proline residue is removed with TFA, and the methyl ester is saponified using a base like lithium hydroxide (LiOH) to yield the final dipeptide.

2. Synthesis of Peptide-Based Captopril Analogs (Analog 4 & 5)

  • Step 1: Disulfide/Diselenide Formation: Captopril or its selenium analog is first oxidized to its corresponding disulfide or diselenide to protect the reactive thiol or selenol group.

  • Step 2: Peptide Coupling: The carboxyl group of the proline moiety in the disulfide/diselenide dimer is then coupled with the amino group of L-phenylalanine methyl ester using DCC and NHS.

  • Step 3: Reduction: The disulfide or diselenide bond is subsequently reduced back to the free thiol or selenol using a reducing agent like sodium borohydride (NaBH4).

  • Step 4: Saponification (optional): If the free acid is desired, the methyl ester is saponified with LiOH.

B. In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the ACE inhibitory activity of synthesized compounds.

  • Materials:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Substrate: Hippuryl-Histidyl-Leucine (HHL) or Angiotensin I

    • Assay Buffer: HEPES-HCl buffer (50 mM, pH 8.3) containing NaCl (60 mM)

    • Test compounds (Captopril analogs) and reference standard (Captopril)

    • Microplate reader or HPLC system

  • Procedure:

    • Prepare a working solution of ACE in the assay buffer.

    • Prepare serial dilutions of the test compounds and the Captopril standard in the assay buffer.

    • In a 96-well plate, add the ACE solution to each well.

    • Add the different concentrations of the test compounds and the standard to the respective wells. A control well with only the buffer is also included.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the substrate (HHL or Angiotensin I) to all wells.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).

    • Quantify the product of the reaction. If HHL is the substrate, the amount of hippuric acid formed can be measured by reverse-phase HPLC with UV detection. If Angiotensin I is the substrate, the amount of Angiotensin II produced can be quantified by HPLC.

    • Calculate the percentage of ACE inhibition for each concentration of the test compounds and the standard.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

III. Visualizing Pathways and Workflows

A. Renin-Angiotensin Signaling Pathway

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. ACE inhibitors, such as Captopril and its analogs, exert their therapeutic effect by blocking a key step in this pathway.

RAS_Pathway cluster_key Key Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (cleavage) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binds) Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Captopril Captopril & Analogs Captopril->ACE (inhibition) key_protein Protein/Peptide key_enzyme Enzyme key_effect Physiological Effect key_inhibitor Inhibitor

Caption: The Renin-Angiotensin System and the site of action for Captopril.

B. Experimental Workflow for ACE Inhibitor Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating the efficacy of novel Captopril analogs as ACE inhibitors.

a start Design of Captopril Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization assay_prep Preparation of Reagents for ACE Assay characterization->assay_prep inhibition_assay In Vitro ACE Inhibition Assay assay_prep->inhibition_assay data_analysis Data Analysis & IC50 Determination inhibition_assay->data_analysis conclusion Structure-Activity Relationship (SAR) Analysis data_analysis->conclusion

Caption: Workflow for the synthesis and evaluation of Captopril analogs.

References

Peer-Reviewed Studies on Captopril Bromo Analog: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of peer-reviewed scientific literature, no studies specifically investigating a "captopril bromo analog" were identified. This indicates a lack of published research on the synthesis, pharmacological activity, and therapeutic potential of a captopril derivative in which a bromine atom has been incorporated.

Our extensive search included databases for peer-reviewed articles in pharmacology, medicinal chemistry, and drug development. The search terms used included "this compound," "bromo-captopril," "halogenated captopril derivatives," and variations thereof. The absence of any relevant findings suggests that this specific chemical modification of captopril has not been a significant focus of research to date.

While the direct topic of a this compound could not be addressed, the broader field of captopril and its analogs is well-documented. Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor and its development was a landmark in drug design.[1] It functions by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to vasodilation and a reduction in blood pressure.[2]

The core structure of captopril, featuring a sulfhydryl group, a proline moiety, and a methyl group, has been the subject of extensive structure-activity relationship (SAR) studies. These studies explore how chemical modifications to the captopril molecule affect its ACE inhibitory activity. For instance, research has been conducted on:

  • Sulfhydryl Group Modifications: This group is crucial for binding to the zinc ion in the active site of ACE. Analogs with different zinc-binding groups have been synthesized and evaluated.[3][4]

  • Proline Ring Modifications: Alterations to the proline ring have been explored to improve potency and pharmacokinetic properties.[5]

  • Ester Prodrugs: To enhance bioavailability, ester prodrugs of captopril have been developed.[3]

  • Selenium Analogs: Studies on selenium-containing analogs of captopril have been published, investigating their ACE inhibitory and antioxidant properties.

Due to the lack of available data, it is not possible to provide a comparison guide, quantitative data tables, experimental protocols, or signaling pathway diagrams related to a this compound.

For researchers, scientists, and drug development professionals interested in the field of ACE inhibitors, a wealth of information is available on other captopril analogs and second-generation ACE inhibitors such as enalapril and lisinopril. These compounds have been extensively studied, and their comparative efficacy, pharmacokinetics, and clinical applications are well-established in the scientific literature.

Should research on a this compound be published in the future, a comparative analysis could be conducted. Such a study would likely involve its synthesis, in vitro ACE inhibition assays to determine its potency (e.g., IC50 value) in comparison to captopril, and further preclinical and clinical studies to evaluate its therapeutic potential and safety profile.

Hypothetical Experimental Workflow for a Novel Captopril Analog

While no specific data exists for a bromo analog, a general experimental workflow for characterizing a novel captopril analog can be outlined. This serves as a conceptual framework for the type of research that would be necessary.

Figure 1. A generalized experimental workflow for the development and evaluation of a novel captopril analog.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities like Captopril bromo analog are paramount to ensuring a safe and compliant laboratory environment. Adherence to established disposal protocols for pharmaceutical and chemical waste is critical for personnel safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to recognize that Captopril and its analogs may present health risks. For instance, Captopril is known to potentially damage fertility or an unborn child.[1][2] Therefore, stringent safety measures must be implemented when handling its bromo analog.

Personal Protective Equipment (PPE):

When handling this compound, particularly during disposal operations where the risk of exposure is heightened, the following PPE is mandatory:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator or self-contained breathing apparatus.To prevent inhalation of potentially harmful dust or aerosols.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the active pharmaceutical ingredient.[5][6]
Eye/Face Protection Safety goggles or a face shield.[6]To protect against accidental splashes or dust particles.[3]
Body Protection Protective clothing, such as a lab coat.[3]To prevent contamination of personal clothing and skin.

Work should ideally be conducted within a fume hood to minimize the risk of inhalation. In the event of accidental skin contact, the affected area should be washed thoroughly with soap and water.[4][6] If inhalation occurs, move to an area with fresh air and seek immediate medical attention.[6][7]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[1] This ensures that the potent pharmaceutical compound is managed in an environmentally responsible and compliant manner. Improper disposal, such as discarding in regular trash or washing down the sewer system, is prohibited and can lead to environmental contamination and significant legal penalties.[8][9]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, and cleaning materials (e.g., contaminated gloves, wipes), must be classified as hazardous chemical waste.[10][11]

  • This waste must be segregated from other laboratory waste streams to prevent accidental mixing with incompatible substances.[8][12]

2. Containment and Labeling:

  • Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the compound.[8][10]

  • The container must be kept securely sealed, except when adding waste.[11]

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.[11]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8]

  • Accumulation of waste should occur at or near the point of generation, under the control of laboratory personnel.[8]

4. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9]

  • Follow their specific procedures for waste handover.

5. Documentation:

  • Maintain meticulous records of the disposal process, including the date, quantity of waste generated, and the name of the disposal vendor. This documentation is essential for regulatory compliance.

Emergency Spill Procedures

In the event of a spill of this compound:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor and EHS department.[1]

  • Wear Appropriate PPE: Before cleaning the spill, don the full range of PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Use dry cleanup procedures to avoid generating dust.[3] Gently cover the spill with an absorbent material. Do not dry sweep.[1] A vacuum cleaner equipped with a HEPA filter can be used for larger spills.[1][3]

    • For liquid spills: Use an absorbent material to contain the spill.

  • Clean the Area: Carefully collect the spilled material and contaminated absorbent into a designated hazardous waste container. Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation and Handling cluster_1 Containment and Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate as Hazardous Chemical Waste B->C D Place in Labeled, Sealed, Compatible Container C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Waste Contractor E->F G Document Disposal Details F->G H Proper Final Disposal G->H

References

Essential Safety and Logistical Information for Handling Captopril Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Captopril bromo analog. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. Use proper glove removal technique to avoid skin contact.[6]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6]Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the powder outside of a containment system.[7][8]Prevents inhalation of airborne powder, which is a primary route of exposure.
Body Protection A dedicated lab coat, fully fastened, with long sleeves. Consider a disposable gown for procedures with a high risk of contamination.[9]Protects skin and personal clothing from contamination. Disposable gowns prevent the spread of contamination outside the lab.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.
Quantitative Toxicity Data for Captopril

The following table summarizes available acute toxicity data for Captopril. This data should be used as a reference point for assessing the potential toxicity of its bromo analog.

Test SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
RatOral4245 mg/kg[7]
MouseOral2500 mg/kg[1]
MouseIntravenous663 mg/kg[1]
Human (man)OralLDLo (Lowest Published Lethal Dose): 16 mg/kg[1]
Human (woman)OralLDLo (Lowest Published Lethal Dose): 1.5 mg/kg/7 weeks[1]

Operational Plans: Experimental Protocol for Handling this compound

This protocol outlines the step-by-step procedure for weighing and dissolving this compound powder.

Objective: To safely prepare a stock solution of this compound for experimental use.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Ventilated balance enclosure or chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Conical tube or vial with a secure cap

  • Vortex mixer

  • Appropriate PPE (as outlined in the table above)

  • Waste disposal bags and containers

Procedure:

  • Preparation and Pre-Weighing:

    • Don all required PPE before entering the designated handling area.

    • Ensure the ventilated balance enclosure or chemical fume hood is functioning correctly.

    • Decontaminate the work surface within the hood.

    • Label a conical tube or vial with the compound name, concentration, and date.

    • Place the capped, empty tube/vial on the analytical balance and tare to zero.[9]

  • Weighing the Compound:

    • Move the tared tube/vial into the chemical fume hood.[10]

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer a small amount of the powder into the tared tube/vial.[10] Avoid creating dust.

    • Securely cap the tube/vial.

    • Remove the capped tube/vial from the hood and place it back on the analytical balance to record the weight.[10]

    • Repeat steps 2.3-2.5 until the desired weight is achieved.

  • Dissolving the Compound:

    • Return the capped tube/vial containing the weighed powder to the chemical fume hood.

    • Calculate the required volume of solvent to achieve the desired concentration.

    • Using a calibrated pipette, add the solvent to the tube/vial.

    • Securely cap the tube/vial and vortex until the solid is completely dissolved.

  • Post-Procedure and Decontamination:

    • Carefully clean the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Dispose of all contaminated disposable items (e.g., weighing paper, gloves) in a designated hazardous waste bag.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and disposable gowns should be collected in a clearly labeled, sealed hazardous waste bag.[7]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Empty Containers: Empty stock containers of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.

  • Disposal Method: All hazardous waste must be disposed of through a licensed waste disposal contractor, typically by incineration.[7]

Visualizations

The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Don PPE risk_assess Risk Assessment prep->risk_assess weigh Weigh Compound risk_assess->weigh Proceed if safe dissolve Dissolve in Solvent weigh->dissolve decon Decontaminate Workspace dissolve->decon waste Segregate & Dispose Waste decon->waste

Caption: Workflow for handling this compound.

Risk_Assessment cluster_hazards Hazard Identification cluster_controls Control Measures potency High Potency (ACE Inhibitor) ppe Appropriate PPE potency->ppe hood Chemical Fume Hood potency->hood bromo Brominated Compound Hazards bromo->ppe disposal Waste Management Plan bromo->disposal sens Skin Sensitizer sens->ppe repro Reproductive Toxin sop Standard Operating Procedures repro->sop

Caption: Risk assessment and control measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Captopril bromo analog
Reactant of Route 2
Reactant of Route 2
Captopril bromo analog

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.